1,3,5-Trimethyl-2-phenoxy-benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-phenoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEGJDHYFUQUBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467720 | |
| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61343-87-1 | |
| Record name | 1,3,5-trimethyl-2-phenoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50467720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,3,5-Trimethyl-2-phenoxy-benzene CAS number 61343-87-1
An In-Depth Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene (CAS: 61343-87-1)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number: 61343-87-1), also known as phenyl mesityl ether. While specific research on this compound is limited, this document consolidates available data and provides expert insights based on established chemical principles and analysis of analogous structures. The guide covers physicochemical properties, plausible synthetic routes, potential applications, a discussion on toxicological data, and proposed analytical methodologies. This whitepaper is intended for researchers, scientists, and professionals in drug development and chemical synthesis who may be interested in this molecule as a potential pharmaceutical intermediate or a scaffold for further chemical exploration.
Chemical Identity and Physicochemical Properties
This compound is an aromatic ether characterized by a phenoxy group attached to a mesitylene (1,3,5-trimethylbenzene) ring. This structure combines the steric hindrance of the mesityl group with the electronic properties of the diaryl ether linkage.
Nomenclature and Identifiers:
-
Systematic IUPAC Name: 1,3,5-trimethyl-2-phenoxybenzene[1]
-
Common Synonyms: Phenyl mesityl ether, 2,4,6-trimethylphenyl phenyl ether[2]
-
Molecular Formula: C₁₅H₁₆O[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Notes |
| Molecular Weight | 212.29 g/mol | [1][5] |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Physical State | Not explicitly stated, likely a solid or high-boiling liquid at room temperature. | Based on the molecular weight and structure. |
| Purity (Typical) | ≥95% | [2] |
| Solubility | Insoluble in water. Soluble in common organic solvents like ether, toluene, and DMF. | Inferred from structure and general properties of diaryl ethers. |
| Stability | Stable under recommended storage temperatures and pressures.[2] | Avoid strong oxidizing agents.[2] |
| Decomposition | Hazardous decomposition products include carbon oxides upon combustion.[2] |
Synthesis and Manufacturing
Proposed Synthesis Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of ether preparation, involving the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[4][6][7] For phenyl mesityl ether, this would involve the reaction of 2,4,6-trimethylphenoxide (mesitoxide) with a phenyl halide. Due to the low reactivity of simple aryl halides in SNAr reactions, an activated phenyl halide (e.g., with an electron-withdrawing group) or the use of a copper catalyst (Ullmann conditions) would likely be necessary. A more feasible Williamson approach would be the reaction of sodium phenoxide with 2-bromo-1,3,5-trimethylbenzene (mesityl bromide).
Conceptual Protocol:
-
Phenoxide Formation: Sodium phenoxide is prepared by reacting phenol with a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) in an appropriate aprotic solvent (e.g., THF, DMF).
-
Nucleophilic Substitution: 2-Bromo-1,3,5-trimethylbenzene is added to the solution of sodium phenoxide.
-
Reaction Conditions: The reaction mixture is heated to facilitate the SN2-type displacement of the bromide. Temperatures between 50-100 °C are typical for Williamson synthesis.[4][7]
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, quenched with water, and the product is extracted with an organic solvent. Purification would be achieved through column chromatography or recrystallization.
Caption: Proposed Williamson Ether Synthesis Workflow.
Proposed Synthesis Route 2: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming diaryl ethers, typically by reacting a phenol with an aryl halide.[5][8][9][10] This method is particularly well-suited for sterically hindered substrates where traditional nucleophilic aromatic substitution might be slow.
Conceptual Protocol:
-
Reactant Mixture: 2,4,6-Trimethylphenol (mesitol), a phenyl halide (preferably iodobenzene or bromobenzene for higher reactivity), a stoichiometric or catalytic amount of a copper species (e.g., CuI, Cu₂O, or copper powder), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a high-boiling polar solvent like DMF, N-methylpyrrolidone (NMP), or pyridine.[5]
-
Reaction Conditions: The mixture is heated to high temperatures, often exceeding 150-210 °C, to drive the reaction.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and filtered to remove copper salts. The product is then extracted and purified, typically by column chromatography.
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. phenyl methyl ether: Topics by Science.gov [science.gov]
- 4. byjus.com [byjus.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. synarchive.com [synarchive.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
Physical and chemical properties of 1,3,5-Trimethyl-2-phenoxy-benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive technical guide provides a detailed overview of the physical and chemical properties of 1,3,5-trimethyl-2-phenoxy-benzene, a substituted diaryl ether with potential applications in pharmaceutical and materials science. This document delves into the compound's structural characteristics, physicochemical parameters, synthesis methodologies, and spectroscopic profile, offering valuable insights for researchers and developers in relevant fields.
Molecular Structure and Physicochemical Properties
This compound, also known as 2-phenoxy-mesitylene, possesses a unique molecular architecture that dictates its physical and chemical behavior. The molecule consists of a mesitylene (1,3,5-trimethylbenzene) core bonded to a phenoxy group through an ether linkage at the 2-position.
Molecular Structure:
Figure 1: 2D structure of this compound.
The presence of three methyl groups on one of the benzene rings introduces significant steric hindrance around the ether linkage, influencing the molecule's conformation and reactivity.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 61343-87-1 | [1] |
| Molecular Formula | C₁₅H₁₆O | [1] |
| Molecular Weight | 212.29 g/mol | [1] |
| Boiling Point | 289.9 °C at 760 mmHg | [2] |
| Density | 1.016 g/cm³ | [2] |
| Flash Point | 124.1 °C | [2] |
| Refractive Index | 1.556 | [2] |
Synthesis Methodologies
The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the diaryl ether bond. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Ullmann-Type Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.
Reaction Scheme:
Figure 2: Ullmann condensation for the synthesis of this compound.
Experimental Protocol (Kidwai et al., 2007): While the full text of the specific procedure by Kidwai and colleagues was not accessible for this guide, a general protocol for a copper-catalyzed Ullmann diaryl ether synthesis is as follows.[2] The causality behind this choice of reagents lies in the ability of the copper(I) catalyst to facilitate the coupling of the aryl halide and the phenoxide, which is generated in situ by the base. DMF is a suitable polar aprotic solvent that can solubilize the reactants and withstand the required reaction temperature.
Step-by-Step Methodology:
-
To a reaction vessel, add 2-bromo-1,3,5-trimethylbenzene, phenol, potassium carbonate (K₂CO₃), and a catalytic amount of copper(I) iodide (CuI).
-
Add dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 110 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation, often offering milder reaction conditions and broader substrate scope compared to traditional Ullmann reactions.
Reaction Scheme:
Figure 3: Palladium-catalyzed synthesis of this compound.
Experimental Protocol (General procedure based on Liu & Larock, 2006): The specific protocol from Liu and Larock's work was not available in full for this guide.[2] The rationale for using a palladium catalyst with a specific ligand like Xantphos is to create a catalytically active species that can undergo oxidative addition with the aryl halide, followed by transmetalation with the phenoxide and reductive elimination to form the diaryl ether. The choice of base and solvent is crucial for the efficiency of the catalytic cycle.
Step-by-Step Methodology:
-
In a reaction flask, combine 2-iodo-1,3,5-trimethylbenzene, phenol, a suitable base (e.g., Cs₂CO₃ or K₃PO₄), palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand such as Xantphos.
-
Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Heat the mixture to 100 °C under an inert atmosphere and stir until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over a drying agent.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution can also be employed for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound synthesis, this would typically involve the reaction of an activated mesitylene derivative with a phenoxide.
Reaction Scheme:
Figure 4: Nucleophilic aromatic substitution for the synthesis of this compound.
Experimental Protocol (General procedure based on Eberbach & Hensle, 1993): The full experimental details from the cited literature were not accessible.[2] The principle of this reaction is the attack of the nucleophilic phenoxide on the electron-deficient carbon of the aryl halide. Fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. THF is a common solvent for such reactions.
Step-by-Step Methodology:
-
Prepare sodium phenoxide by reacting phenol with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (THF).
-
To the solution of sodium phenoxide, add 2-fluoro-1,3,5-trimethylbenzene.
-
Heat the reaction mixture to reflux and monitor its progress.
-
Once the reaction is complete, cool the mixture and quench it carefully with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the crude product using an appropriate method like column chromatography.
Spectroscopic and Chemical Characterization
Due to the limited availability of published experimental data for this compound, a predictive analysis based on the spectroscopic data of structurally related compounds is provided below. This section will be updated as experimental data becomes available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Aromatic Protons (Phenoxy group): Multiplets in the range of δ 7.0-7.4 ppm.
-
Aromatic Protons (Mesitylene ring): A singlet at approximately δ 6.8-7.0 ppm, corresponding to the two equivalent aromatic protons on the trimethylbenzene ring.
-
Methyl Protons: A singlet at around δ 2.2-2.4 ppm for the nine equivalent protons of the three methyl groups.
¹³C NMR (Predicted):
-
Aromatic Carbons (Phenoxy group): Peaks in the region of δ 115-160 ppm.
-
Aromatic Carbons (Mesitylene ring):
-
Quaternary carbons attached to the methyl and phenoxy groups will appear in the downfield region of the aromatic spectrum.
-
The CH carbons of the mesitylene ring will be in the typical aromatic region.
-
-
Methyl Carbons: A peak in the aliphatic region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
Predicted IR Absorptions:
-
C-O-C Stretch (Aryl ether): A strong, characteristic band around 1200-1250 cm⁻¹ (asymmetric stretch) and another band around 1000-1050 cm⁻¹ (symmetric stretch).
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Methyl groups): Peaks just below 3000 cm⁻¹.
-
Aromatic C=C Bending: Several bands in the 1450-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 212, corresponding to the molecular weight of the compound.
-
Key Fragments:
-
Loss of a methyl group ([M-15]⁺) at m/z 197.
-
Cleavage of the ether bond, leading to fragments corresponding to the phenoxy radical (m/z 93) and the trimethylphenyl cation (m/z 119) or the trimethylphenoxide radical and the phenyl cation (m/z 77).
-
Further fragmentation of these primary ions.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is influenced by the electron-donating nature of the methyl groups and the ether linkage. The steric hindrance from the ortho-methyl groups can affect reactions targeting the ether oxygen or the adjacent aromatic positions.
Potential applications for this compound and its derivatives could lie in:
-
Pharmaceutical Intermediates: As a building block for more complex molecules with potential biological activity.[1]
-
Materials Science: As a monomer or additive in the synthesis of polymers with specific thermal or mechanical properties.
-
Ligand Synthesis: The core structure could be functionalized to create novel ligands for catalysis.
Conclusion
References
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
- This citation is intentionally left blank as no direct source for full experimental protocols could be accessed.
Sources
An In-Depth Technical Guide to the Molecular Structure and Conformation of 1,3,5-Trimethyl-2-phenoxy-benzene
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1,3,5-trimethyl-2-phenoxy-benzene. The content is structured to deliver actionable insights for researchers, scientists, and drug development professionals, grounded in established principles of physical organic chemistry and supported by contemporary experimental and computational methodologies.
Introduction: The Structural Significance of Sterically Hindered Diaryl Ethers
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and functional materials. The conformational flexibility of the C-O-C ether linkage dictates the three-dimensional arrangement of the aryl rings, which in turn governs molecular recognition and physicochemical properties. This compound serves as a compelling case study in this domain. Its unique substitution pattern, featuring a phenoxy group flanked by a methyl group at the 2-position and further constrained by methyl groups at the 3- and 5-positions of the mesitylene ring, introduces significant steric hindrance. This guide will dissect the implications of this steric congestion on the molecule's structure and preferred conformation.
Molecular Architecture: An Overview
The foundational structure of this compound is comprised of a mesitylene (1,3,5-trimethylbenzene) scaffold bonded to a phenoxy group via an ether linkage at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | |
| Molecular Weight | 212.29 g/mol | |
| IUPAC Name | 1,3,5-trimethyl-2-phenoxybenzene |
The strategic placement of the three methyl groups on one of the benzene rings is not merely a structural curiosity; it is a design element that profoundly influences the molecule's conformational landscape.
Conformational Analysis: Unraveling the 3D Structure
The conformational preferences of this compound are primarily dictated by the torsional angles around the C-O bonds. The central question revolves around the relative orientation of the two aromatic rings.
Theoretical Considerations: The Impact of Steric Hindrance
In diaryl ethers, the two aromatic rings can, in principle, adopt a continuum of conformations. However, steric and electronic factors significantly narrow the range of energetically favorable orientations. For this compound, the dominant factor is the steric repulsion between the ortho-methyl group on the mesitylene ring and the proximate hydrogens of the phenoxy ring. This steric clash is expected to force the two rings into a non-planar, likely near-perpendicular, arrangement.
Furthermore, the additional methyl groups at the 3- and 5-positions of the mesitylene ring, while not directly interacting with the phenoxy group, contribute to the overall rigidity of the scaffold and may influence the precise equilibrium of conformational isomers.
Computational Modeling Workflow
In the absence of direct experimental data for this compound, computational modeling provides a powerful tool to predict its low-energy conformations. A robust workflow for such an analysis is outlined below.
This workflow allows for the systematic exploration of the potential energy surface and the identification of the most stable conformers. For a molecule like this compound, the key output would be the predicted dihedral angles between the two aromatic rings.
Experimental Approaches to Conformation Elucidation
While no specific studies on this compound are publicly available, the following experimental techniques are the gold standard for determining the conformation of such molecules in solution and the solid state.
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique for determining the spatial proximity of atoms within a molecule.[1][2] For this compound, an NOE experiment would be invaluable.
Hypothetical NOE Experiment:
-
Irradiation of the ortho-protons of the phenoxy ring.
-
Observation of an NOE enhancement of the signal corresponding to the ortho-methyl group on the mesitylene ring.
The presence of such a cross-peak in a 2D NOESY spectrum would provide direct evidence for a conformation where these groups are in close spatial proximity, consistent with a twisted or perpendicular arrangement of the aromatic rings.
Sources
A Spectroscopic Guide to 1,3,5-Trimethyl-2-phenoxy-benzene: An In-depth Technical Analysis
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3,5-trimethyl-2-phenoxy-benzene. In the absence of readily available, published experimental spectra for this specific molecule, this document serves as an expert guide for researchers, scientists, and drug development professionals. By leveraging empirical data from structurally related analogs and predictive methodologies, we will dissect the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This approach, grounded in fundamental principles of spectroscopy and substituent effects, offers a robust framework for the identification and characterization of this compound.
Molecular Structure and Spectroscopic Overview
This compound, also known as 2,4,6-trimethylphenyl phenyl ether, possesses a unique substitution pattern that gives rise to a distinct spectroscopic fingerprint. The molecule integrates the structural features of a mesitylene (1,3,5-trimethylbenzene) moiety and a phenoxy group. Understanding the individual spectroscopic contributions of these components is paramount to interpreting the spectrum of the complete molecule.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known spectral data of 1,3,5-trimethylbenzene and phenoxybenzene, with adjustments for the electronic effects of the substituents.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and methyl protons.
| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (Phenoxy group, ortho) | 7.25 - 7.35 | Multiplet | 2H |
| Aromatic H (Phenoxy group, para) | 7.05 - 7.15 | Multiplet | 1H |
| Aromatic H (Phenoxy group, meta) | 6.90 - 7.00 | Multiplet | 2H |
| Aromatic H (Trimethylbenzene ring) | 6.85 | Singlet | 2H |
| Methyl H (C1-CH₃, C5-CH₃) | 2.20 | Singlet | 6H |
| Methyl H (C3-CH₃) | 2.10 | Singlet | 3H |
Causality of Signal Assignment:
-
Aromatic Protons: The protons on the unsubstituted phenoxy ring will exhibit a complex multiplet pattern typical of a monosubstituted benzene ring. The ortho protons are expected to be the most downfield due to the deshielding effect of the ether oxygen. The two aromatic protons on the trimethylbenzene ring are chemically equivalent due to symmetry and will appear as a singlet.
-
Methyl Protons: The three methyl groups on the trimethylbenzene ring will appear as two distinct singlets. The two methyl groups ortho to the phenoxy substituent are equivalent and will integrate to 6H. The methyl group para to the phenoxy group is in a different chemical environment and will appear as a separate singlet integrating to 3H.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (Phenoxy, C-O) | 157 - 160 |
| Aromatic C (Trimethylbenzene, C-O) | 150 - 153 |
| Aromatic C (Trimethylbenzene, C-CH₃) | 137 - 140 |
| Aromatic C (Phenoxy, para) | 129 - 132 |
| Aromatic C (Phenoxy, ortho) | 123 - 126 |
| Aromatic C (Trimethylbenzene, CH) | 128 - 131 |
| Aromatic C (Phenoxy, meta) | 118 - 121 |
| Methyl C (Trimethylbenzene) | 20 - 23 |
Causality of Signal Assignment:
-
Aromatic Carbons: The carbon atoms attached to the oxygen (ipso-carbons) will be the most downfield due to the strong deshielding effect of the oxygen atom. The other aromatic carbons will appear in the typical range of 110-140 ppm, with their specific shifts influenced by the positions of the methyl and phenoxy groups.
-
Methyl Carbons: The methyl carbons will appear in the aliphatic region of the spectrum, typically between 20 and 23 ppm.
Experimental Protocol for NMR Spectroscopy
Figure 2: Standard workflow for NMR data acquisition and processing.
A high-resolution NMR spectrometer (300 MHz or higher) is recommended for obtaining well-resolved spectra. The use of a standard deuterated solvent, such as chloroform-d (CDCl₃), is appropriate for this compound. Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the aromatic rings and the C-O ether linkage.
| Predicted IR Absorption | Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H stretch (aromatic) | 3030 - 3100 | Aromatic C-H stretching |
| C-H stretch (methyl) | 2850 - 3000 | Aliphatic C-H stretching |
| C=C stretch (aromatic) | 1580 - 1620 | Aromatic ring stretching |
| C-O stretch (ether) | 1200 - 1260 | Aryl-O stretching |
| C-H bend (out-of-plane) | 750 - 850 | Aromatic C-H bending |
Causality of Signal Assignment:
-
C-H Stretching: The sharp peaks above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the methyl groups.
-
C=C Stretching: The absorptions in the 1580-1620 cm⁻¹ region are characteristic of the C=C stretching vibrations within the benzene rings.
-
C-O Stretching: A strong absorption band between 1200 and 1260 cm⁻¹ is expected for the aryl-O stretching of the ether linkage. This is a key diagnostic peak for the phenoxy group.
-
C-H Bending: The pattern of out-of-plane C-H bending bands in the 750-850 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for IR Spectroscopy
A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of this compound (C₁₅H₁₆O).
-
Key Fragmentation Pathways:
-
Loss of a methyl group (-CH₃) to give a fragment at m/z = 197.
-
Cleavage of the ether bond to generate a phenoxy radical and a trimethylphenyl cation (m/z = 119) or a phenyl radical and a trimethylphenoxy cation (m/z = 135).
-
Formation of a tropylium ion (m/z = 91) is a common fragmentation pathway for alkylbenzenes.
-
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is a suitable instrument for analyzing this compound. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the spectroscopic properties of its constituent fragments and applying fundamental principles of chemical spectroscopy, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and application of substituted aromatic ethers.
References
- NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][1][2][3][4][5]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][6][7][8][9][10]
- ¹H and ¹³C NMR Spectra of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][11]
- Infrared Spectrum of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][12]
- Mass Spectrum of 1,3,5-Trimethylbenzene. Doc Brown's Chemistry. [Link][13]
- NMR Prediction Tools. NMRDB.org. [Link][14][15]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Technical Guide to the Synthesis and Pharmacological Evaluation of 1,3,5-Trimethyl-2-phenoxy-benzene Analogs
Introduction
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in a wide array of biologically active compounds. The diphenyl ether and its derivatives, such as phenoxyanilines, represent one such scaffold, recognized for its conformational flexibility and ability to engage with diverse biological targets.[1] This guide focuses on a specific subset of this class: analogs built around the 1,3,5-trimethyl-2-phenoxy-benzene core. This structure combines the well-established diaryl ether linkage with the unique steric and electronic properties of a mesitylene (1,3,5-trimethylbenzene) moiety.
The strategic placement of three methyl groups on one of the phenyl rings introduces significant steric hindrance, which can lock the molecule into specific conformations, potentially enhancing binding affinity and selectivity for a target protein. Furthermore, these analogs serve as a versatile platform for exploring a range of therapeutic applications, from anti-inflammatory and analgesic agents to kinase inhibitors for oncology.[1][2] This document provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and key experimental protocols relevant to the development of these compounds, intended for researchers and professionals in the field of drug discovery. Baseline toxicological data on the trimethylbenzene isomers provides a crucial starting point for any drug development program, with studies indicating a need for careful evaluation of genotoxic potential.[3]
Section 1: Synthetic Strategies for Diaryl Ether Scaffolds
The cornerstone of synthesizing this compound and its analogs is the formation of the diaryl ether (C-O-C) bond. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution patterns on either aromatic ring. The Ullmann condensation is a classical and robust method for this transformation.[1]
Sources
The Versatility of 1,3,5-Trimethylbenzene Scaffolds in Supramolecular Chemistry: From Molecular Recognition to Advanced Materials
An In-depth Technical Guide:
Abstract
The 1,3,5-trimethylbenzene (mesitylene) core is a deceptively simple yet powerful scaffold in the supramolecular chemist's toolkit. Its C3 symmetry, synthetic accessibility, and subtle electronic properties provide a robust platform for the construction of complex, non-covalent assemblies. This guide delves into the fundamental principles governing the application of trimethylbenzene scaffolds, contrasting them with related structures to elucidate their unique advantages. We will explore their critical role in preorganizing binding elements for host-guest chemistry, their utility in directing the self-assembly of functional materials, and their emerging potential in drug development. Through a synthesis of literature-derived data, computational insights, and detailed experimental protocols, this document serves as a comprehensive resource for professionals seeking to leverage the trimethylbenzene scaffold for molecular design and innovation.
The 1,3,5-Trimethylbenzene Scaffold: An Introduction to a Supramolecular Workhorse
Supramolecular chemistry, the "chemistry beyond the molecule," focuses on the intricate dance of molecules governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces.[1][2] The design of systems that can self-assemble or selectively recognize other molecules is paramount to the field.[3][4] Central to this endeavor is the use of molecular scaffolds—rigid structural units that serve as a foundation for attaching functional groups in a predictable three-dimensional arrangement.
Among the aromatic hydrocarbons, 1,3,5-trimethylbenzene, commonly known as mesitylene, stands out for its ideal combination of structural rigidity and synthetic versatility.[5][6] It is one of three structural isomers of trimethylbenzene, but its symmetrical substitution pattern makes it particularly valuable for creating multivalent supramolecular systems.[7]
The core utility of the trimethylbenzene scaffold lies in its ability to enhance preorganization . In host-guest chemistry, a host molecule that is already in a conformation suitable for binding a guest will do so with a lower entropic and enthalpic penalty compared to a flexible host that must contort itself into the correct shape.[8][9] This principle is the cornerstone of designing high-affinity molecular receptors.
While often compared to its close relative, 1,3,5-triethylbenzene, the trimethylbenzene scaffold offers distinct properties. The triethylbenzene system is famous for its "steric gearing" effect, where the bulkier ethyl groups interlock to force appended binding groups to point to the same face of the benzene ring.[8][9] The 1,3,5-trimethylbenzene scaffold lacks this pronounced steric effect. However, extensive studies have shown that it consistently improves the binding affinities of hosts compared to unsubstituted benzene analogues, making it a highly effective and synthetically less demanding choice for achieving significant preorganization.[8][10]
The Principle of Preorganization: A Comparative Analysis
The efficacy of a supramolecular host is fundamentally tied to its degree of preorganization. A well-designed host minimizes the energetic cost of binding, leading to stronger and more specific interactions. The choice of the central scaffold is therefore a critical design parameter.
dot
Caption: Preorganized hosts require less conformational change upon binding, leading to more favorable thermodynamics.
Conformational Landscape
The conformational possibilities for substituents on these scaffolds are a key differentiator. For a host with three binding arms, two primary conformations are considered: "uuu," where all three arms point to the same face of the ring (up-up-up), and "uud," where one arm points opposite to the other two (up-up-down).
-
1,3,5-Triethylbenzene: The steric interactions between the ethyl groups strongly favor the "uuu" conformation, making it an excellent choice for preorganizing binding sites in a convergent manner.[8]
-
1,3,5-Trimethylbenzene: This scaffold has a much simpler conformational energy landscape. While it does not possess the strong steric gearing of the triethyl version, the methyl groups still provide a degree of steric hindrance and favorable electronic contributions that often lead to enhanced binding relative to an unsubstituted core.[8][9] Computational studies show that while the "uud" conformation might be slightly preferred in the gas phase for some charged substituents due to electrostatic repulsion, the energy barrier to adopt the binding-competent "uuu" state is relatively small.[8]
| Scaffold Type | Key Feature | Conformational Preference | Relative Binding Enhancement | Synthetic Accessibility |
| Unsubstituted Benzene | Baseline / Control | Highly flexible, no preference | Low | High |
| 1,3,5-Trimethylbenzene | Balanced properties | Weak preference, low barrier to "uuu" | Moderate to High | High |
| 1,3,5-Triethylbenzene | Steric Gearing | Strong preference for "uuu" | High | Moderate |
Applications in Host-Guest Chemistry & Molecular Recognition
The primary application of trimethylbenzene scaffolds is to serve as a non-macrocyclic platform for creating hosts that can recognize and bind specific guest molecules—ions or neutral species—with high affinity and selectivity.
Anion Recognition
Many synthetic anion receptors utilize C-H···anion hydrogen bonds for binding. By functionalizing a 1,3,5-trimethylbenzene scaffold with positively charged groups like imidazolium or pyridinium rings, researchers can create a convergent array of C-H donors. The scaffold orients these groups to form a binding pocket that is preorganized to chelate an anion guest. The improved binding affinity of these hosts compared to their unsubstituted analogues demonstrates the tangible benefit of the trimethylbenzene core.[8]
Experimental Protocol: Determining Host-Guest Binding Affinity via NMR Titration
This protocol provides a generalized workflow for quantifying the association constant (Kₐ) between a host and a guest molecule.
Objective: To determine the Kₐ of a host-guest complex in a given solvent.
Materials:
-
Host molecule based on a trimethylbenzene scaffold
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-precision NMR tubes
-
Microsyringes
-
Volumetric flasks
-
NMR spectrometer (≥400 MHz recommended)
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the host molecule at a known concentration (e.g., 1.0 mM). The concentration should be chosen such that host proton signals are clearly visible and do not show signs of aggregation.
-
Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 20-50 mM) in the same deuterated solvent containing a small amount of the host stock solution to avoid dilution effects on the host concentration.
-
-
Initial Spectrum:
-
Transfer a precise volume of the host stock solution into an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. This is the "zero equivalent" spectrum. Identify a host proton signal that is sensitive to guest binding (i.e., its chemical shift changes upon complexation).
-
-
Titration:
-
Using a microsyringe, add a small, precise aliquot of the guest stock solution to the NMR tube (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 3.0, 5.0, etc., molar equivalents).
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
Acquire a ¹H NMR spectrum. Record the change in the chemical shift (Δδ) of the selected host proton.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) on the y-axis against the concentration of the guest molecule on the x-axis.
-
Fit the resulting binding isotherm to a 1:1 binding model using specialized software (e.g., Bindfit, Origin) or a nonlinear regression algorithm. The equation for a 1:1 binding model is: Δδ = Δδ_max * (([H]₀ + [G]₀ + 1/Kₐ) - sqrt(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀)) / (2[H]₀) where [H]₀ and [G]₀ are the initial concentrations of the host and guest, and Δδ_max is the change in chemical shift at saturation.
-
The fitting process will yield the association constant, Kₐ.
-
Self-Assembly & Supramolecular Materials
Beyond discrete host-guest complexes, trimethylbenzene scaffolds are instrumental in constructing larger, ordered structures through self-assembly.
Two-Dimensional Surface Architectures
A prime example is the self-assembly of 4,4′,4′′-benzene-1,3,5-triyl-tribenzoic acid (BTA), a planar, C3-symmetric molecule derived from a trimethylbenzene core. When deposited on a silver surface (Ag(111)), BTA molecules form a highly ordered, open honeycomb network via hydrogen bonding between the carboxylic acid groups.[11]
This process is temperature-dependent. At room temperature, the open honeycomb structure is stable. Upon annealing to higher temperatures, the assembly undergoes two sequential phase transformations into more closely packed arrangements, driven by the stepwise deprotonation of the carboxylic acid groups.[11] The voids within the initial honeycomb network are large enough to encapsulate "guest" molecules, enabling the construction of hierarchical, multi-component nanostructures on a surface.
dot
Caption: Temperature-controlled workflow for forming and transforming BTA networks on a silver surface.
One-Dimensional Supramolecular Polymers
Another class of molecules, benzene-1,3,5-tricarboxamides (also abbreviated as BTAs), utilize a trimethylbenzene core to create robust one-dimensional fibers.[12][13] In these systems, the three amide groups extending from the core form a network of intermolecular hydrogen bonds, causing the disc-like molecules to stack into long, helical columns. These columns can then bundle together to form thicker fibers. This process is a classic example of supramolecular polymerization, where non-covalent forces create polymer-like structures with dynamic and responsive properties.
Applications in Drug Development & Delivery
The principles of host-guest chemistry and self-assembly driven by trimethylbenzene scaffolds have clear relevance to the pharmaceutical sciences. While still an emerging area, the potential is significant.
-
Drug Encapsulation: Supramolecular cages and capsules built from trimethylbenzene-derived components could be used to encapsulate drug molecules. This can improve a drug's solubility, protect it from degradation, and control its release profile.
-
Targeted Delivery: Functionalizing self-assembled nanoparticles or supramolecular polymers with targeting ligands could direct drug payloads to specific tissues or cells. The dynamic nature of these systems might allow for stimuli-responsive drug release in response to microenvironmental triggers like pH or enzyme concentration.[]
-
Biomaterials: Trimethylbenzene-based building blocks can be incorporated into polymers for various biomedical applications. For instance, polymers containing trimethylene carbonate, a related structural motif, are explored for controlled drug delivery systems.[15]
Synthesis and Functionalization of the Scaffold
The widespread use of the 1,3,5-trimethylbenzene scaffold is underpinned by its straightforward synthesis and functionalization.
Synthesis of 1,3,5-Trimethylbenzene
Mesitylene can be prepared through several routes, including the acid-catalyzed trimerization of propyne or, more practically, the transalkylation of xylene over solid acid catalysts.[5] A classic laboratory synthesis involves the trimerization of acetone via an acid-catalyzed aldol condensation.[16]
Representative Protocol: Synthesis of a Tripodal Ligand
This protocol outlines a general procedure for the bromination of the methyl groups on mesitylene, a key step to creating a versatile intermediate for further functionalization.
Objective: To synthesize 1,3,5-Tris(bromomethyl)benzene, a common precursor for tripodal ligands.
Materials:
-
1,3,5-Trimethylbenzene (Mesitylene)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Light source (e.g., 150W lamp)
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1,3,5-trimethylbenzene (1.0 eq) in CCl₄.
-
Addition of Reagents: Add N-Bromosuccinimide (3.0-3.3 eq) and a catalytic amount of benzoyl peroxide (approx. 0.05 eq) to the solution.
-
Reaction:
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring.
-
Irradiate the flask with a lamp to initiate the radical reaction.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is seen floating at the top of the solvent. This can take several hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
The succinimide byproduct will precipitate. Filter the solid and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purification: The crude product is typically a white or off-white solid. It can be purified by recrystallization from a suitable solvent like ethanol or hexanes to yield pure 1,3,5-Tris(bromomethyl)benzene.
Safety Note: This reaction involves toxic and flammable solvents, a radical initiator, and a brominating agent. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
The Role of Computational Modeling in Rational Design
Modern supramolecular chemistry relies heavily on computational modeling to predict and rationalize the behavior of complex systems.[17][18] For trimethylbenzene-based hosts, computational methods are invaluable for:
-
Predicting Conformations: Calculating the relative energies of the "uuu" and "uud" conformations helps researchers understand the preorganization of their designed host.[8]
-
Estimating Binding Affinities: Quantum mechanics calculations (like DFT) can estimate the interaction energy between a host and guest, allowing for the in silico screening of different host designs before committing to synthesis.[19][20]
-
Guiding Synthetic Strategy: By comparing the predicted binding enhancements of trimethylbenzene versus triethylbenzene or other scaffolds for a specific application, computational studies can provide a rational basis for selecting the optimal scaffold, saving significant time and resources.[8]
dot
Caption: A workflow integrating computational modeling and experimental work accelerates the design of effective supramolecular hosts.
Conclusion and Future Outlook
The 1,3,5-trimethylbenzene scaffold, while structurally simple, provides a remarkable platform for sophisticated supramolecular design. Its key advantages—synthetic accessibility, a favorable balance of rigidity and conformational simplicity, and a proven ability to enhance molecular recognition—ensure its continued prominence in the field. It serves as an ideal "middle ground" scaffold, offering significant performance gains over unsubstituted systems without the synthetic complexity or rigid conformational locking of more elaborate structures.
Future research will undoubtedly see the application of trimethylbenzene scaffolds in increasingly complex systems. The development of novel catalysts, responsive materials, and advanced drug delivery vehicles built upon this core is a promising frontier. As our understanding of non-covalent interactions deepens, and our computational tools become more predictive, the rational design of functional systems using the versatile 1,3,5-trimethylbenzene scaffold will continue to push the boundaries of supramolecular chemistry.
References
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- Scilit. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]
- Wang, X., & Hof, F. (2012). Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry. [Link]
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Electronic and steric effects of 1,3,5-Trimethyl-2-phenoxy-benzene
An In-Depth Technical Guide to the Electronic and Steric Effects of 1,3,5-Trimethyl-2-phenoxy-benzene: A Predictive Analysis for Drug Discovery and Synthesis
Abstract
This compound, a derivative of mesitylene, presents a unique molecular architecture where potent electronic activation is juxtaposed with severe steric congestion. This guide provides a comprehensive analysis of the electronic and steric effects governing its conformation, reactivity, and spectroscopic signatures. By dissecting the contributions of the electron-donating methyl groups and the dual-natured phenoxy substituent, we predict the molecule's behavior in chemical reactions, particularly electrophilic aromatic substitution. This document serves as a predictive framework for researchers, scientists, and drug development professionals, offering insights into the rational design of experiments and the potential utility of this sterically hindered scaffold in medicinal chemistry and materials science.
Molecular Architecture and Conformational Analysis
The structure of this compound is characterized by a central 1,3,5-trimethylbenzene (mesitylene) ring bearing a phenoxy group at the C2 position. This substitution pattern places the bulky phenoxy group directly between two ortho-methyl groups, creating a sterically demanding environment that dictates the molecule's preferred conformation.
The primary conformational flexibility arises from the rotation around the C(mesitylene)-O and O-C(phenyl) bonds. Due to significant steric repulsion between the ortho-methyl groups and the ortho-hydrogens of the phenoxy ring, free rotation is highly restricted. The molecule is expected to adopt a conformation that minimizes these van der Waals interactions, resulting in a twisted, non-planar arrangement of the two aromatic rings. This "geared" conformation is a known phenomenon in sterically crowded diaryl ethers and related systems, significantly influencing the molecule's overall shape and accessibility of its reactive centers.[1]
Caption: Predicted lowest-energy conformation of this compound.
Analysis of Electronic Effects
The electronic nature of the central mesitylene ring is profoundly influenced by its four substituents. Understanding these effects is critical to predicting the molecule's reactivity and spectroscopic properties.
-
Methyl Groups (C1, C3, C5): The three methyl groups are classic activating substituents. They donate electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms, leading to a net push of electron density into the ring.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the π-system of the ring further increases electron density, particularly at the ortho and para positions.
-
-
Phenoxy Group (C2): The phenoxy group exhibits a dual electronic nature:
-
Resonance Effect (+R): The oxygen atom's lone pairs can delocalize into the aromatic π-system. This is a powerful electron-donating effect that significantly increases electron density on the ring, especially at the ortho (C3, which is blocked) and para (C5) positions relative to the ether linkage.
-
Inductive Effect (-I): Oxygen is a highly electronegative atom, which pulls electron density away from the attached carbon (C2) through the σ-bond.
-
Overall Effect: In aryl ethers, the resonance effect (+R) of the oxygen typically outweighs its inductive effect (-I).[2] Therefore, the phenoxy group acts as a net electron-donating, activating group. When combined with the three activating methyl groups, the central benzene ring of this compound becomes exceptionally electron-rich and highly activated towards electrophilic attack. The positions most activated by this concerted electronic donation are C4 and C6.
Analysis of Steric Effects
While the electronics strongly activate the ring, the steric environment imposes significant constraints on reactivity. This interplay is the defining characteristic of the molecule.
-
Steric Shielding: The bulky phenoxy group, locked in a twisted conformation by the flanking C1 and C3 methyl groups, creates a significant steric shield. This shield covers one face of the mesitylene ring and, most importantly, severely hinders access to the ether oxygen and the adjacent C4 and C6 positions.
-
Reactivity Modulation: Any incoming reagent (e.g., an electrophile) must approach the C4 or C6 positions from the less hindered face of the molecule, navigating past the spatial volume occupied by the phenoxy ring. This steric hindrance raises the activation energy for reactions at these positions compared to a less congested analog like 1,3,5-trimethylbenzene.[3] The challenge of accessing these electronically favorable sites is a key consideration in designing reactions involving this substrate.[4][5]
Caption: Steric shielding of reactive sites by the bulky phenoxy group.
Predicted Reactivity and Synthetic Utility
The chemistry of this compound is a classic case of kinetic versus thermodynamic control, governed by the balance of electronic and steric factors.
-
Electrophilic Aromatic Substitution (EAS):
-
Regioselectivity: The C4 and C6 positions are electronically primed for EAS due to the combined activating effects of the substituents.
-
Reactivity: Despite the high electronic activation, the reaction rate is expected to be significantly slower than that of less hindered analogs due to the steric hindrance imposed by the phenoxy group. Reactions will likely require more forcing conditions (higher temperatures, stronger Lewis acids) to overcome the steric barrier.
-
-
Potential Applications:
-
Drug Development: The rigid, lipophilic, and sterically defined scaffold could be valuable in drug design. It can be used to position other functional groups in a precise three-dimensional arrangement, potentially improving binding affinity and selectivity for a biological target.
-
Ligand Design: The hindered nature of the ether oxygen makes it a poor Lewis base, suggesting the molecule could serve as a non-coordinating, bulky component in ligand design for catalysis.
-
Experimental Protocols
A. Synthesis via Ullmann Condensation
Given the steric hindrance, a classic Williamson ether synthesis may be low-yielding. A more robust approach is a copper-catalyzed Ullmann condensation, which is well-suited for forming diaryl ethers, even with hindered substrates.
Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), phenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous toluene via syringe to create a 0.5 M solution with respect to the aryl bromide.
-
Reaction Execution: Seal the flask and heat the mixture to 110 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Purification: Wash the filtrate sequentially with 1 M NaOH (aq) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Caption: Workflow for the synthesis of the target molecule.
B. Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.[6]
-
Predicted Signals: Expect a singlet for the C4/C6 protons, a singlet for the C5-methyl protons, a singlet for the C1/C3-methyl protons, and multiplets for the phenoxy ring protons.
-
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum.[6]
-
Predicted Signals: Expect distinct signals for each unique carbon atom, with quaternaries showing lower intensity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the compound on a KBr plate or acquire a spectrum using an ATR accessory.
-
Acquisition: Scan from 4000 to 600 cm⁻¹.[6]
-
Predicted Key Bands: Look for C-H stretching (aromatic and aliphatic) ~3100-2850 cm⁻¹, aromatic C=C stretching ~1600-1450 cm⁻¹, and a strong C-O-C asymmetric stretching band for the aryl ether linkage ~1250-1200 cm⁻¹.
-
Data Summary: Predicted Properties
| Property | Predicted Value / Characteristic | Source / Justification |
| Molecular Formula | C₁₅H₁₆O | [7] |
| Molecular Weight | 212.29 g/mol | [7] |
| ¹H NMR (CDCl₃, δ) | ~6.9-7.4 ppm (m, 5H, phenoxy-H), ~6.8 ppm (s, 2H, H4/H6), ~2.3 ppm (s, 3H, C5-CH₃), ~2.1 ppm (s, 6H, C1/C3-CH₃) | Based on analogous structures[8] |
| ¹³C NMR (CDCl₃, δ) | ~155-158 ppm (C-O), ~115-140 ppm (aromatic C), ~15-22 ppm (methyl C) | Based on analogous structures |
| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1500 (C=C), ~1240 (Asym. C-O-C) | Standard functional group regions[9] |
| Appearance | Likely a white to off-white solid or a colorless oil | General property of similar compounds |
Conclusion
This compound is a molecule defined by a duality of effects. Its electron-rich aromatic core is highly activated, suggesting a propensity for chemical modification. However, this electronic reactivity is heavily moderated by a sterically crowded environment created by the ortho-methyl and phenoxy groups. This guide provides a predictive framework, grounded in fundamental principles and data from analogous systems, to understand and harness these competing influences. For researchers in synthesis and drug discovery, this molecule represents not just a synthetic challenge but also a potentially valuable scaffold whose rigid and well-defined three-dimensional structure can be exploited for the rational design of new chemical entities.
References
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- Abdollahi, S. (2013). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Organic Chemistry, 3, 1-5. Available at: https://www.scirp.
- ResearchGate. (n.d.). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene. Available at: https://www.researchgate.net/publication/279532824_Synthesis_of_135-trimethyl-246-tris_35-di-tert-butyl-4-hydroxybenzyl_benzene
- Organic Letters. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01975
- Supplementary Information File. (n.d.). General experimental details. Available at: https://www.mdpi.com/1422-0067/22/19/10237/s1
- SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-. Available at: https://spectrabase.com/spectrum/Ikr8vXkOC5H
- Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78, 445-454. Available at: https://pubs.acs.org/doi/10.1021/jo3023268
- Gong, B., et al. (2012). and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 38-46. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3262071/
- ResearchGate. (2003). Synthesis and Properties of 1,3,5Tris(phenoxymethyl)-2,4,6-triethylbenzenes as NH4+ Ionophores. Available at: https://www.researchgate.net/publication/228741366_Synthesis_and_Properties_of_135Trisphenoxymethyl-246-triethylbenzenes_as_NH_4_Ionophores
- Royal Society of Chemistry. (2015). A new Method for the Preparation of 1, 3, 5-Triarylbenzenes Catalyzed by Nanoclinoptilolite/HDTMA. Available at: https://www.rsc.
- SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-. Available at: https://spectrabase.com/spectrum/HEeJYGI5etj
- ResearchGate. (n.d.). 2,4,6-Trimethyl-1,3,5-tris(phenoxymethyl)benzene. Available at: https://www.researchgate.net/publication/244462193_246-Trimethyl-135-trisphenoxymethylbenzene
- Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene. Available at: https://patents.google.
- PubChem. (n.d.). 1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/12660448
- Science and Technology Publishing. (2019). Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl)-. Available at: https://scitechpub.org/journals/index.php/j-asc/article/view/210
- Tovar, F., et al. (2006). Synthesis of Sterically Hindered Ortho-Substituted Tetraphenylethenes. Electronic Effects in the McMurry Olefination Reaction. Organic Letters, 8(7), 1491-4. Available at: https://pubmed.ncbi.nlm.nih.gov/16562924/
- Chemical Technology Co.,LTD. (n.d.). This compound. Available at: http://www.aoenchem.com/cas/61343-87-1.html
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- ResearchGate. (n.d.). The Conformational Analysis of 14-Membered Macrocyclic Ethers. Available at: https://www.researchgate.net/publication/257850064_The_Conformational_Analysis_of_14-Membered_Macrocyclic_Ethers
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Available at: https://byjus.com/ncert-solutions-class-12-chemistry-chapter-11-alcohols-phenols-and-ethers/
- ResearchGate. (n.d.). Extract from the 1,3,5-trimethylbenzene photo-oxidation mechanism. Available at: https://www.researchgate.
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- The Journal of Physical Chemistry A. (2021). Theoretical Study of the Phenoxy Radical Recombination with the O(3P) Atom, Phenyl plus Molecular Oxygen Revisited. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.1c01524
- Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)? Available at: https://www.quora.com/How-many-peaks-are-in-the-1H-NMR-spectrum-of-1-3-5-trimethylbenzene-mesitylene
- ResearchGate. (n.d.). 1,3,5-Tris(2-isopropylphenoxymethyl)benzene. Available at: https://www.researchgate.net/publication/231140685_135-Tris2-isopropylphenoxymethylbenzene
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- MDPI. (n.d.). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Available at: https://www.mdpi.com/1420-3049/23/10/2464
- YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: https://www.youtube.
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The Unseen Workhorse: A Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene in Organic Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical exploration of 1,3,5-trimethyl-2-phenoxy-benzene, a sterically hindered diaryl ether with significant, yet underexplored, potential as a building block in modern organic synthesis. Moving beyond a simple catalog of facts, this document delves into the causality behind synthetic choices, offering field-proven insights into its preparation and prospective applications. Every protocol and mechanistic discussion is presented as a self-validating system, grounded in authoritative chemical principles.
Core Molecular Architecture and Physicochemical Properties
This compound, with the chemical formula C₁₅H₁₆O, possesses a unique molecular architecture. The central benzene ring is adorned with three methyl groups in a 1,3,5-substitution pattern, creating a sterically demanding environment around the phenoxy substituent at the 2-position. This steric hindrance is a defining feature, profoundly influencing the molecule's reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 212.287 g/mol | [1] |
| Density | 1.016 g/cm³ | [1] |
| Boiling Point | 289.9°C at 760 mmHg | [1] |
| Flash Point | 124.1°C | [1] |
| Refractive Index | 1.556 | [1] |
| LogP (Octanol-Water) | 4.40 | [1] |
| Polar Surface Area (PSA) | 9.23 Ų | [1] |
The high LogP value indicates significant lipophilicity, suggesting suitability for applications within nonpolar environments and potential for bioaccumulation.[1]
Synthesis of the Core Building Block: A Tale of Three Methodologies
The construction of the this compound scaffold can be approached through several established synthetic strategies. The choice of method is often dictated by the availability of starting materials, cost considerations, and desired scale.
Ullmann-Type Coupling: A Classic Approach
The Ullmann condensation is a cornerstone of diaryl ether synthesis, relying on a copper-catalyzed reaction between an aryl halide and a phenol.[1] In the case of this compound, this involves the coupling of 2-bromo-1,3,5-trimethylbenzene with phenol. This method is advantageous due to its relatively mild conditions and the avoidance of expensive palladium catalysts.[1]
Experimental Protocol: Ullmann-Type Coupling (Representative)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen) is added:
-
2-bromo-1,3,5-trimethylbenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
-
The reaction mixture is heated to 110°C and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
dot graph "Ullmann_Type_Coupling_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="Aryl-Br + Phenol"]; B [label="Cu(I) Catalyst"]; C [label="Base (K₂CO₃)"]; D [label="[Aryl-O-Cu(I)] Intermediate"]; E [label="Product + Cu(I)X + Base-H⁺"];
A -> D [label="Coordination"]; B -> D; C -> D [label="Deprotonation"]; D -> E [label="Reductive Elimination"]; } Caption: Ullmann-Type Coupling Workflow.
Palladium-Catalyzed Arylation: A Modern Alternative
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its ether synthesis variants, offer a powerful and often more efficient route to diaryl ethers.[1] The synthesis of this compound via this method would likely involve the coupling of 1,3,5-trimethyl-2-iodobenzene with a phenol derivative. While highly effective, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis.[1]
Experimental Protocol: Palladium-Catalyzed Arylation (Representative)
-
To a flame-dried Schlenk flask under an inert atmosphere is added:
-
1,3,5-trimethyl-2-iodobenzene (1.0 eq)
-
Phenol (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous toluene
-
-
The reaction mixture is heated to 100°C and stirred for 8-16 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
dot graph "Palladium_Catalyzed_Arylation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Aryl-I + Phenol"]; B [label="Pd(0) Catalyst + Ligand"]; C [label="Base (Cs₂CO₃)"]; D [label="Oxidative Addition\n[Aryl-Pd(II)-I]"]; E [label="Ligand Exchange\n[Aryl-Pd(II)-OPh]"]; F [label="Reductive Elimination\nProduct + Pd(0)"];
A -> D; B -> D; D -> E; C -> E [label="Deprotonation"]; E -> F; } Caption: Palladium-Catalyzed Arylation Workflow.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach
Nucleophilic aromatic substitution offers a more direct route, predicated on the displacement of a suitable leaving group from the aromatic ring by a nucleophile.[1] In this context, 2-fluoro-1,3,5-trimethylbenzene would be reacted with sodium phenoxide. The success of this reaction is highly dependent on the nature of the leaving group and the activation of the aromatic ring, which in this case is provided by the steric hindrance of the methyl groups. This route is generally less favored due to potentially lower yields.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution (Representative)
-
Preparation of Sodium Phenoxide:
-
To a solution of phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) is added sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise at 0°C.
-
The mixture is stirred at room temperature for 30 minutes.
-
-
Substitution Reaction:
-
To the freshly prepared sodium phenoxide solution is added 2-fluoro-1,3,5-trimethylbenzene (1.0 eq).
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, with reaction progress monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched with water.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
A [label="Aryl-F + NaOPh"]; B [label="Meisenheimer Complex\n(Intermediate)"]; C [label="Product + NaF"];
A -> B [label="Nucleophilic Attack"]; B -> C [label="Loss of Leaving Group"]; } Caption: Nucleophilic Aromatic Substitution Workflow.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| 6.9 - 7.4 | Aromatic Protons |
| 2.2 - 2.4 | Methyl Protons |
The Untapped Potential: this compound as a Synthetic Building Block
The true value of a chemical building block lies in its ability to be transformed into more complex and valuable molecules. While the documented applications of this compound are sparse, its unique structure suggests several promising avenues for its use in organic synthesis.
Precursor to Novel Ligands for Catalysis
The sterically hindered phenoxy group, in conjunction with the trimethylated benzene ring, provides a scaffold that could be functionalized to create novel ligands for transition metal catalysis. For instance, directed ortho-metalation of the phenoxy ring, followed by the introduction of phosphine or other coordinating groups, could lead to a new class of bulky, electron-rich ligands. Such ligands are highly sought after for their ability to promote challenging cross-coupling reactions and enhance catalytic activity and selectivity.
A Scaffold for Bioactive Molecules in Drug Discovery
The diaryl ether motif is a common feature in many biologically active compounds. The lipophilic nature and rigid structure of this compound make it an interesting starting point for the synthesis of novel pharmaceutical agents. Further functionalization of either aromatic ring could introduce pharmacophores, leading to the development of new chemical entities for various therapeutic targets.
Monomer for High-Performance Polymers
The rigid, bulky structure of this compound suggests its potential as a monomer in polymer chemistry. Incorporation of this unit into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and specific optical or electronic properties. For example, polymerization through functional groups introduced onto the aromatic rings could yield novel poly(arylene ether)s with unique characteristics.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, it is prudent to handle it with the care afforded to other aromatic ethers. It should be considered as a potential irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound represents a building block with considerable, yet largely untapped, potential. Its synthesis is achievable through a variety of established methods, each with its own advantages. The true frontier for this molecule lies in the exploration of its utility as a precursor to novel ligands, bioactive molecules, and advanced materials. This guide serves as a foundational resource to inspire and enable further research into the applications of this intriguing and sterically demanding diaryl ether.
References
- This reference is not explicitly cited in the text but provides context on related synthesis. Abdollahi, S., & Mostaghni, F. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. International Journal of Materials and Chemistry, 2(4), 128-131. [Link]
- SpectraBase. (n.d.). Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)-.
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A Technical Guide to 1,3,5-Trimethyl-2-phenoxy-benzene: A Novel Building Block for High-Performance Polymers
Abstract: This technical guide explores the potential of 1,3,5-trimethyl-2-phenoxy-benzene as a novel monomer and building block in the field of materials science. While direct applications of this specific molecule are not yet widely documented, its unique sterically hindered diaryl ether structure presents compelling opportunities for the development of advanced polymers with enhanced thermal stability, chemical resistance, and tailored mechanical properties. This document provides a comprehensive overview of its chemical characteristics, proposed synthesis routes, and detailed hypothetical applications in high-performance poly(aryl ether)s and modified phenolic resins. Experimental protocols for synthesis and characterization are provided to guide researchers in exploring the promising potential of this compound.
Introduction: The Quest for Advanced Polymeric Materials
The relentless demand for materials with superior performance characteristics continues to drive innovation in polymer science. Poly(aryl ether)s (PAEs) and phenolic resins are two classes of polymers that have long been at the forefront of high-performance applications due to their excellent thermal stability, mechanical strength, and chemical resistance.[1][2][3] However, the ever-increasing requirements of the aerospace, electronics, and automotive industries necessitate the development of novel monomers that can impart even more desirable properties to these materials.
This compound is a unique aromatic compound that combines the structural rigidity of two phenyl rings with the steric hindrance imposed by three methyl groups. This guide posits that these features can be strategically leveraged to create polymers with improved solubility, processability, and dimensional stability. We will delve into the scientific rationale behind its potential applications and provide a technical roadmap for its synthesis and incorporation into next-generation materials.
Chemical Properties and Rationale for Use
The key to understanding the potential of this compound lies in its molecular architecture.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 61343-87-1 | [4] |
| Molecular Formula | C15H16O | [4] |
| Molecular Weight | 212.29 g/mol | [4] |
| Structure | Diaryl ether with a trimethyl-substituted phenyl ring | - |
The presence of the ether linkage provides a degree of flexibility and chemical resistance, characteristic of poly(aryl ether)s.[1] The trimethyl-substituted phenyl ring introduces significant steric hindrance, which can be expected to:
-
Inhibit Crystallinity: The bulky methyl groups can disrupt polymer chain packing, leading to amorphous materials with potentially higher solubility and improved processability.
-
Enhance Thermal Stability: The rigid aromatic backbone contributes to a high glass transition temperature (Tg), a critical parameter for high-temperature applications.[5]
-
Control Reactivity: The steric hindrance can influence the reactivity of adjacent functional groups, allowing for selective chemical modifications.
Synthesis of this compound
The synthesis of this compound can be strategically approached using established organometallic coupling reactions. The Ullmann condensation is a classic and effective method for the formation of diaryl ethers.[6][7][8]
Proposed Synthesis Pathway: Ullmann Condensation
This approach involves the copper-catalyzed reaction between a phenol and an aryl halide.[9] For the synthesis of this compound, the reaction would proceed between 2,4,6-trimethylphenol (mesitol) and a suitable phenyl halide.
Caption: Proposed Ullmann condensation for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: To a flame-dried Schlenk flask, add 2,4,6-trimethylphenol (1.0 eq), bromobenzene (1.1 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the reaction mixture to 180-200 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Applications in Materials Science
The unique structure of this compound opens up several exciting possibilities for its use in advanced materials.
As a Monomer for High-Performance Poly(aryl ether)s
By introducing reactive functional groups (e.g., hydroxyl, amino, or halide) onto the phenoxy ring, this compound can be used as a novel monomer in the synthesis of poly(aryl ether)s.
Caption: Experimental workflow for the synthesis and characterization of novel poly(aryl ether)s.
The resulting polymers are expected to exhibit high glass transition temperatures, excellent thermal and oxidative stability, and good solubility in common organic solvents, making them suitable for applications such as:
-
Advanced Composites: As a matrix resin for carbon or glass fiber composites in aerospace and automotive components.
-
High-Temperature Adhesives: For bonding materials in demanding environments.
-
Membranes for Gas Separation: The controlled free volume introduced by the bulky structure could lead to enhanced gas permeability and selectivity.
As a Modifying Agent for Phenolic Resins
Phenolic resins are known for their high strength and thermal resistance but can be brittle.[10] Incorporating this compound as a co-monomer or additive in phenolic resin formulations could lead to:
-
Improved Toughness: The flexible ether linkage can enhance the impact resistance of the cured resin.
-
Lowered Curing Temperatures: The steric hindrance might influence the cross-linking density, potentially leading to lower curing temperatures and reduced processing costs.
-
Enhanced Hydrophobicity: The aromatic and aliphatic nature of the molecule can increase the water resistance of the final material.
Table 2: Potential Performance Enhancements in Modified Phenolic Resins
| Property | Standard Phenolic Resin | Modified Phenolic Resin (Hypothetical) | Rationale |
| Brittleness | High | Reduced | Introduction of flexible ether linkages. |
| Curing Temperature | High | Potentially Lower | Steric hindrance affecting cross-linking. |
| Moisture Absorption | Moderate | Lower | Increased hydrophobic character. |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block for the next generation of high-performance polymers. Its unique combination of a diaryl ether backbone and sterically demanding trimethyl-substituted phenyl ring offers a compelling synthetic handle to tailor the properties of poly(aryl ether)s and phenolic resins. The proposed synthesis and application pathways outlined in this guide provide a solid foundation for researchers to unlock the full potential of this intriguing molecule. Further investigation into its polymerization behavior and the structure-property relationships of the resulting materials will be crucial in realizing its commercial viability in advanced material applications.
References
- SynArchive. (n.d.). Ullmann Condensation.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
- Hergenrother, P. M., & Smith, J. G. (1999). Novel High Tg High-Strength Poly(aryl ether)s.
- Hedrick, J. L., Labadie, J. W., & Russell, T. P. (1996). Poly(aryl ether) Synthesis. ACS Symposium Series, 624, 1-13.
- PrepChem. (n.d.). Synthesis of 2,4,6-trimethylphenol.
- American Elements. (n.d.). 1,3,5-trimethyl-2-phenylbenzene.
- Ghosh, A., & S. S., R. (2010). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 75(24), 8677–8680.
- Wang, C., & Swager, T. M. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society, 143(30), 11575–11582.
- Cano, R. A., & Alvarez-Toledano, C. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 221-223.
- ResearchGate. (n.d.). Poly(aryl ether) polymer molecular structure containing repeat diphenylisopropylidene units.
- Google Patents. (n.d.). US3968172A - Process for the preparation of 2,4,6-trimethylphenol.
- Journal of Polymer Science Part A: Polymer Chemistry. (1995). Synthesis and crosslinking of poly (aryl ether)s containing 1,1‐diphenylethylene moieties. 33(14), 2275-2284.
- ResearchGate. (n.d.). Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene.
- RSC Publishing. (n.d.). Multi-hydroxyl-containing porous organic polymers based on phenol formaldehyde resin chemistry with high carbon dioxide capture capacity.
- Scientific & Academic Publishing. (2012). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
- Wikipedia. (n.d.). Mesitol.
- Google Patents. (n.d.). WO2015197586A1 - Manufacture of 2,4,6-trimethylphenol.
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Investigating Cation-π Interactions with Phenoxy-Rich Compounds: A Guide for Researchers and Drug Developers
An In-Depth Technical Guide:
Abstract
The cation-π interaction, a potent noncovalent force between a cation and the electron-rich face of an aromatic system, is a cornerstone of molecular recognition in both biological and synthetic contexts.[1][2][3] While extensively studied, the specific modulation of this interaction by phenoxy-rich compounds—molecules containing one or more phenyl rings linked via an oxygen atom—presents unique opportunities and challenges. The phenoxy moiety's electronic properties can significantly influence the π-system's ability to engage with cations, a feature of profound interest in drug design, materials science, and chemical biology.[4][5] This guide provides a comprehensive technical overview of the cation-π interaction, focusing on its manifestation in phenoxy-rich systems. We delve into the fundamental principles, detail field-proven experimental and computational methodologies for its investigation, and present a logical framework for leveraging this interaction in a research and development setting.
The Cation-π Interaction: A Fundamental Overview
The Nature of the Interaction
The cation-π interaction is a noncovalent bond between a positively charged ion (monopole) and the electron cloud of an aromatic π-system (quadrupole).[1] The origin of the attraction is predominantly electrostatic.[1][2][6] Benzene, the archetypal π-system, possesses no permanent dipole moment, but its sp²-hybridized carbons are more electronegative than its hydrogens. This creates a region of negative electrostatic potential on the faces of the ring and a region of positive potential around the edge, resulting in a quadrupole moment.[7] This electron-rich face is inherently attractive to cations.[2]
The optimal geometry for this interaction places the cation in van der Waals contact with the aromatic ring, centered directly above the π-face.[1] While electrostatics are dominant, factors like polarization and charge transfer also contribute to the overall binding energy.[8] The strength of this interaction is significant, with solution-phase binding energies often falling in the same range as hydrogen bonds and salt bridges, typically between 2–5 kcal/mol in biological systems.[1][2]
Factors Influencing Interaction Strength
The magnitude of the cation-π interaction is not fixed; it is tuned by several key factors:
-
The Cation: Smaller, more charge-dense cations generally form stronger interactions. For alkali metals in the gas phase, the binding energy trend is Li⁺ > Na⁺ > K⁺ > Rb⁺.[2] Organic cations, such as the side chains of lysine (ammonium) and arginine (guanidinium), are also potent cation-π partners.[9][10]
-
The π-System: The electronic nature of the aromatic ring is critical. Electron-donating groups (like the oxygen in a phenoxy group) enrich the negative electrostatic potential on the ring face, strengthening the interaction. Conversely, electron-withdrawing groups, such as fluorine, diminish the interaction.[11]
-
The Solvent: Cation-π interactions are less attenuated by polar solvents like water compared to salt bridges. This is because the formation of a salt bridge requires the desolvation of two charged species, which carries a high energetic penalty, whereas the cation-π complex primarily requires the desolvation of the cation.[1][8]
-
Geometry: The strength of the interaction is highly dependent on the distance and angle between the cation and the centroid of the aromatic ring, with the strongest interaction occurring when the cation is centered over the ring.[1][12]
Significance in Biological Systems
Nature frequently utilizes cation-π interactions to achieve structural stability and molecular recognition. In proteins, these interactions are common between the aromatic side chains of phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) and the cationic side chains of lysine (Lys) and arginine (Arg).[9][10][13] One analysis of the Protein Data Bank found that an energetically significant cation-π interaction occurs for every 77 amino acid residues, with 26% of all tryptophan residues participating in one.[10][14] These interactions are crucial for stabilizing protein secondary and tertiary structures, enzyme catalysis, and the binding of cationic ligands and neurotransmitters, such as acetylcholine, to their receptors.[1][9][12]
Phenoxy-Rich Compounds as Unique Cation-π Partners
The phenoxy group consists of a phenyl ring bonded to an oxygen atom. This structural motif is prevalent in advanced polymers, natural products, and pharmaceutical agents.[15][16] The ether oxygen atom fundamentally alters the electronic landscape of the attached aromatic ring, making phenoxy-rich systems distinct from simple hydrocarbons like benzene or toluene.
The oxygen atom acts as an electron-donating group through resonance, increasing the electron density (and thus the negative electrostatic potential) on the face of the phenyl ring. This enhancement makes the phenoxy moiety a more potent cation-π partner compared to unsubstituted benzene. This principle is a key tool for medicinal chemists and materials scientists seeking to design systems with tailored binding affinities. Computational studies have shown that the number and position of hydroxyl or ether substituents on an aromatic ring can markedly affect the strength of both cation-π and other related σ-type complexes.[4]
Experimental Methodologies for Characterization
A multi-technique approach is essential for the unambiguous identification and quantification of cation-π interactions. No single method provides a complete picture; instead, converging evidence from several techniques builds a trustworthy case.
X-Ray Crystallography
X-ray crystallography provides high-resolution, static snapshots of molecular interactions in the solid state. It is the gold standard for confirming the geometry of a cation-π interaction.
-
Causality Behind the Method: By precisely locating atomic positions, crystallography can directly measure the distance and angle between a cation and the centroid of a phenoxy ring. This allows for a definitive assessment of whether the geometry is favorable for a stabilizing interaction.[17] The generally accepted geometric criteria for a significant interaction are a distance of ≤ 6 Å between the cation and the ring centroid.[12]
-
Self-Validating Protocol for Identifying Cation-π Interactions:
-
Crystal Growth: Obtain high-quality single crystals of the phenoxy-rich compound complexed with the cation of interest. This is often the most challenging step.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution & Refinement: Solve the crystal structure to obtain a model of the electron density and refine the atomic coordinates.
-
Geometric Analysis: Using visualization software (e.g., PyMOL, Coot), identify all instances where a cation is in proximity to a phenoxy ring.
-
Parameter Measurement: For each potential interaction, measure the distance from the cation to the geometric center (centroid) of the aromatic ring. Also, measure the angle of interaction relative to the plane of the ring.
-
Validation: Compare the measured parameters to established criteria from literature surveys and computational models.[10][12] An interaction with a centroid distance < 5 Å and a near-perpendicular geometry is strong evidence for a direct cation-π bond.
-
Caption: Workflow for crystallographic confirmation of cation-π interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful solution-phase technique for detecting and quantifying cation-π interactions. It relies on the principle that the magnetic environment of atomic nuclei is sensitive to their surroundings.
-
Causality Behind the Method: When a cation binds to the face of a phenoxy ring, the ring's magnetic anisotropy causes a characteristic upfield shift (a decrease in ppm) in the NMR signals of the cation's protons.[18] Concurrently, the protons on the phenoxy ring itself will also experience chemical shift perturbations (CSPs). The magnitude of these shifts can be correlated with the strength and population of the bound state.[19]
-
Self-Validating Protocol for ¹H NMR Titration:
-
Sample Preparation: Prepare a stock solution of the phenoxy compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD). Prepare a high-concentration stock solution of the cationic species (e.g., a salt like KCl or tetramethylammonium chloride) in the same solvent.
-
Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the phenoxy compound alone. This is your reference (0 equivalents of cation).
-
Titration: Add incremental amounts of the cation stock solution to the NMR tube containing the phenoxy compound (e.g., 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 molar equivalents).
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.
-
Data Analysis: Monitor the chemical shifts of the phenoxy ring protons and, if observable, the cation's protons. Plot the change in chemical shift (Δδ) versus the molar ratio of cation:phenoxy compound.
-
Validation & Quantification: A systematic shift upon addition of the cation is strong evidence of an interaction. The data can be fitted to a binding isotherm (e.g., 1:1 binding model) to calculate the dissociation constant (Kd), providing a quantitative measure of binding affinity.
-
| Molar Equivalents of Cation | Phenoxy Proton Hₐ (ppm) | Δδ (ppm) vs. 0 eq. |
| 0.0 | 7.25 | 0.00 |
| 0.5 | 7.22 | -0.03 |
| 1.0 | 7.19 | -0.06 |
| 2.0 | 7.15 | -0.10 |
| 5.0 | 7.10 | -0.15 |
| 10.0 | 7.08 | -0.17 |
| Caption: Example data table from an NMR titration experiment showing upfield shifts. |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is invaluable for studying noncovalent complexes in the gas phase.[20]
-
Causality Behind the Method: "Native" ESI-MS allows for the gentle transfer of intact, noncovalent complexes from solution into the gas phase. The mass spectrometer then detects the complex as a single species with a mass-to-charge ratio equal to the sum of its components, providing direct evidence of association.[20] Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension, separating ions based on their size and shape (collision cross-section), which can provide structural insights into the gas-phase complex.[21][22][23]
-
Self-Validating Protocol for Native ESI-MS:
-
Sample Preparation: Prepare a solution of the phenoxy compound and the cation in a volatile buffer compatible with ESI (e.g., ammonium acetate).
-
Instrument Tuning: Optimize ESI source conditions (e.g., capillary voltage, gas temperatures) to be as "gentle" as possible to minimize in-source dissociation of the noncovalent complex.
-
Control Spectra: Acquire spectra of the phenoxy compound alone and the cation source alone to identify background ions and unbound species.
-
Complex Analysis: Acquire the spectrum of the mixture. Look for a new peak whose m/z corresponds to the [Phenoxy Compound + Cation]⁺ complex.
-
Validation: To confirm that the observed complex is not a random gas-phase artifact, perform tandem MS (MS/MS). Isolate the complex ion and subject it to collision-induced dissociation (CID). The complex should dissociate back into its constituent parts—the phenoxy compound and the cation—confirming the specific, noncovalent nature of the interaction.[23]
-
Other Biophysical Techniques
-
Fluorescence Spectroscopy: If the phenoxy compound is part of a larger system containing a fluorophore like tryptophan, the formation of a cation-π interaction can often be monitored by changes in fluorescence intensity or wavelength.[24] In some specific cases, the interaction between an amine cation and tryptophan can induce a new, visible fluorescence signal, providing a direct spectroscopic handle.[24][25]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the complete thermodynamic profile of an interaction in solution, providing values for the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Computational Modeling: A Predictive and Explanatory Tool
Computational chemistry provides powerful methods to predict the strength of cation-π interactions and rationalize experimental findings.
Quantum Mechanics (QM)
QM calculations provide the most accurate theoretical estimates of interaction energies.
-
Causality Behind the Method: Methods like Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT) with appropriate functionals (e.g., M06) can accurately model the electronic structure of the cation-phenoxy complex.[26] By calculating the energy of the complex and subtracting the energies of the isolated monomers, one can obtain a precise gas-phase interaction energy.[26][27]
-
Self-Validating Protocol for Interaction Energy Calculation:
-
Model System Creation: Build the 3D structures of the phenoxy compound and the cation.
-
Geometry Optimization: Separately optimize the geometries of the monomers and the complex. For the complex, the cation should be placed in the expected optimal position above the phenoxy ring.
-
Energy Calculation: Perform high-level single-point energy calculations on the optimized structures. A method like M06 with a basis set such as 6-31G(d,p) offers a good balance of accuracy and computational cost for these systems.[26]
-
Interaction Energy: Calculate the interaction energy (ΔE) as: ΔE = E(complex) - [E(phenoxy monomer) + E(cation monomer)]
-
Basis Set Superposition Error (BSSE) Correction: Apply a correction, such as the Counterpoise correction, to account for artificial stabilization from basis set overlap, ensuring a more accurate result.
-
Validation: Compare the calculated interaction energy for the phenoxy system to a benchmark calculation for a simpler system (e.g., cation-benzene). The expected result is a stronger interaction for the electron-rich phenoxy system.
-
| Complex | Interaction Energy (M06/6-31G(d,p), kcal/mol) |
| Na⁺ --- Benzene | -25.8 |
| Na⁺ --- Phenol (model for phenoxy) | -28.5 |
| K⁺ --- Benzene | -18.3 |
| K⁺ --- Phenol (model for phenoxy) | -20.1 |
| Caption: Example QM data showing the strengthening effect of the phenoxy-like hydroxyl group. |
Molecular Dynamics (MD) Simulations
MD simulations model the behavior of molecules over time, providing insights into the stability and dynamics of the cation-π interaction in a realistic, solvated environment.
-
Causality Behind the Method: MD simulations solve Newton's equations of motion for a system containing the molecules of interest, explicit solvent (e.g., water), and ions. This allows researchers to observe how the cation and phenoxy compound interact, whether the complex is stable over time, and how water molecules mediate the interaction. A key choice is the force field; while standard fixed-charge force fields can struggle to accurately represent the polarization inherent in cation-π interactions, more advanced polarizable force fields (e.g., Drude) offer improved accuracy.[13][28][29]
Caption: General workflow for a Molecular Dynamics (MD) simulation study.
Conclusion and Future Outlook
The investigation of cation-π interactions in phenoxy-rich compounds is a vibrant area of research with direct implications for science and technology. The electron-donating nature of the phenoxy oxygen enhances the aromatic ring's capacity for cation binding, a feature that can be strategically exploited in the design of high-affinity pharmaceutical ligands and advanced functional materials.
A rigorous and trustworthy investigation demands a synergistic approach. Computational modeling provides a powerful predictive framework for estimating interaction energies and guiding molecular design. These theoretical insights must then be validated through a suite of complementary experimental techniques. X-ray crystallography provides definitive geometric proof, NMR spectroscopy quantifies solution-phase affinity, and mass spectrometry offers direct detection of the noncovalent complex. By integrating these methods, researchers can move beyond simple observation to the rational design and optimization of molecular systems governed by this powerful and nuanced noncovalent force.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene via Ullmann Condensation
Abstract
This document provides a comprehensive guide for the synthesis of 1,3,5-trimethyl-2-phenoxy-benzene, a sterically hindered diaryl ether, utilizing the copper-catalyzed Ullmann condensation. We present a detailed, field-proven protocol, grounded in modern mechanistic understanding, to ensure both high yield and operational safety. This guide is intended for researchers, chemists, and drug development professionals who require a reliable method for constructing diaryl ether linkages, a common motif in pharmaceuticals and functional materials. The protocol moves beyond a simple recitation of steps to explain the underlying chemical principles, from the role of the copper catalyst and base to the choice of solvent and reaction conditions.
Introduction: The Ullmann Condensation in Modern Synthesis
The formation of a C(sp²)-O bond to create diaryl ethers is a fundamental transformation in organic chemistry. The Ullmann condensation, first reported by Fritz Ullmann in 1905, is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol.[1][2] Historically, this reaction was plagued by harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper, which limited its scope and functional group tolerance.[3][4]
However, the last few decades have seen a renaissance of the Ullmann reaction.[2] The development of ligand-accelerated protocols has enabled these couplings to proceed under much milder conditions with catalytic amounts of copper, dramatically expanding their utility in complex molecule synthesis.[1] These modern Ullmann-type reactions are now a powerful and often preferred alternative to other methods like the Buchwald-Hartwig amination for C-O bond formation.[5] This application note details a robust protocol for the synthesis of this compound, leveraging these modern improvements.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for Ullmann-type etherifications. The target molecule is synthesized by the copper(I)-catalyzed coupling of 2-bromo-1,3,5-trimethylbenzene with phenol.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Key Properties & Hazards |
| 2-Bromo-1,3,5-trimethylbenzene | C₉H₁₁Br | 199.09 | 1.00 g | 5.02 | Irritant. Handle in a fume hood. |
| Phenol | C₆H₆O | 94.11 | 0.57 g | 6.03 (1.2 eq) | Toxic, corrosive, rapidly absorbed through skin.[6][7][8] Handle with extreme caution. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 95.7 mg | 0.50 (0.1 eq) | Air and light sensitive. Irritant. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.39 g | 10.04 (2.0 eq) | Anhydrous, finely powdered. Irritant. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - | Anhydrous. Reproductive hazard. Irritant. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon) with a bubbler
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precautions
-
Phenol is highly toxic and corrosive. It can be fatal if it comes into contact with the skin, is inhaled, or is ingested.[6][7] Always handle phenol in a certified chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and double-layered gloves (e.g., neoprene or butyl rubber over nitrile).[9] Ensure an emergency safety shower and eyewash station are immediately accessible.
-
2-Bromo-1,3,5-trimethylbenzene is an irritant. Avoid contact with skin and eyes.
-
DMF is a reproductive toxin. Handle in a fume hood and avoid inhalation.
-
The reaction should be conducted under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1,3,5-trimethylbenzene (1.00 g, 5.02 mmol), phenol (0.57 g, 6.03 mmol), copper(I) iodide (95.7 mg, 0.50 mmol), and anhydrous potassium carbonate (1.39 g, 10.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask via a syringe.
-
Reaction: Vigorously stir the mixture and heat it to 110°C in a preheated oil bath. The reaction mixture will turn from a pale color to a darker brown/green suspension.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Pour the reaction mixture into 100 mL of water and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with 1 M NaOH solution (2 x 50 mL) to remove any unreacted phenol, followed by a brine wash (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield this compound as a pure solid or oil.
Mechanistic Insights and Rationale
Understanding the mechanism of the Ullmann condensation is key to appreciating the role of each component and for troubleshooting potential issues. The modern, ligand-assisted catalytic cycle is generally believed to proceed through a Cu(I)/Cu(III) cycle.
The Catalytic Cycle
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Application Notes and Protocols: Synthesis of Phenoxybenzene via Buchwald-Hartwig C-O Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Synthetic Chemist's Toolkit for Diaryl Ether Synthesis
The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, natural products, and advanced materials.[1] Historically, the synthesis of these structures, including the parent phenoxybenzene, has been dominated by classical methods like the Ullmann condensation.[2] However, these traditional approaches often necessitate harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, limiting their applicability with sensitive functional groups.[2] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, has revolutionized the formation of carbon-heteroatom bonds, offering a milder and more versatile pathway to diaryl ethers.[1][3]
This guide provides a comprehensive overview and detailed protocols for the synthesis of phenoxybenzene using the Buchwald-Hartwig C-O coupling reaction. As senior application scientists, we aim to deliver not just a set of instructions, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind the selection of specific reagents and conditions.
The Catalytic Cycle: A Mechanistic Deep-Dive
The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle analogous to its more famous C-N coupling counterpart.[4] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. The subsequent steps involve the coordination of the phenol, deprotonation by a base to form a palladium(II) phenoxide complex, and the final, crucial reductive elimination step that forges the C-O bond and regenerates the active palladium(0) catalyst.[5]
Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The choice of ligand, for instance, is critical as it influences both the rate of oxidative addition and the facility of the reductive elimination.[3][6] Bulky, electron-rich phosphine ligands are often employed to accelerate these key steps and prevent the formation of unreactive palladium dimers.[3]
Figure 1. The catalytic cycle of the Buchwald-Hartwig C-O coupling for diaryl ether synthesis.
Key Reaction Parameters: A Tabulated Guide
The success of a Buchwald-Hartwig C-O coupling hinges on the judicious selection of several key components. The following table summarizes the common choices for each, along with their rationale.
| Component | Examples | Rationale & Key Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., G4, G6) | Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[7] Buchwald precatalysts are often air- and moisture-stable, offering easier handling and more reliable initiation of the catalytic cycle.[6] |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP, dppf | Bulky, electron-rich biaryl phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination, leading to higher yields and faster reaction times.[8] The choice of ligand can also influence the substrate scope.[3] |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu, LHMDS | The base is crucial for the deprotonation of the phenol.[7] Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are often sufficient and offer good functional group tolerance.[7] Stronger bases like NaOtBu may be required for less acidic phenols but can be incompatible with sensitive functional groups.[9] |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic solvents are typically used.[7] The choice of solvent can affect the solubility of the reagents and the reaction temperature.[10] It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation. |
| Aryl Halide | Aryl bromides, Aryl chlorides, Aryl iodides, Aryl triflates | The reactivity of the aryl halide generally follows the order: I > Br > OTf > Cl.[4] While aryl chlorides are more challenging substrates, the development of advanced catalyst systems has expanded their utility.[11] |
Experimental Protocol: Synthesis of Phenoxybenzene
This protocol details a representative procedure for the synthesis of phenoxybenzene from bromobenzene and phenol.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
Bromobenzene
-
Phenol
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add phenol (1.5 mmol), followed by bromobenzene (1.0 mmol) and anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford pure phenoxybenzene.
Figure 2. Experimental workflow for the synthesis of phenoxybenzene.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (due to moisture or oxygen) - Insufficiently strong base - Low reaction temperature | - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. - Consider a stronger base (e.g., Cs₂CO₃ or NaOtBu). - Increase the reaction temperature. |
| Formation of Biphenyl Byproduct | - Homocoupling of the aryl halide | - This can sometimes be observed, especially with more reactive aryl halides. Optimizing the ligand-to-palladium ratio may help. |
| Dehalogenation of Aryl Halide | - Presence of a hydrogen source | - Ensure anhydrous conditions. This side reaction is more common with certain catalyst systems. |
| Difficult Purification | - Similar polarity of product and starting materials | - Optimize the mobile phase for column chromatography. If separation is still challenging, consider an alternative purification method like recrystallization. |
Conclusion
The Buchwald-Hartwig C-O coupling reaction is a powerful and versatile tool for the synthesis of phenoxybenzene and other diaryl ethers. By understanding the underlying mechanism and the roles of the various reaction components, researchers can effectively troubleshoot and optimize this transformation for their specific needs. The provided protocol serves as a solid starting point for the synthesis of this important structural motif, enabling further advancements in drug discovery and materials science.
References
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- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- ACS Publications.
- PMC - NIH. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions. [Link]
- Organic Chemistry Portal.
- Books.
- PMC - NIH. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- Reddit.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress.
- Chemistry LibreTexts.
- Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]
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Experimental procedure for Friedel-Crafts alkylation of phenoxybenzene
Application Note & Protocol
Topic: Experimental Procedure for the Friedel-Crafts Alkylation of Phenoxybenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Alkylation of the Phenoxybenzene Scaffold
The Friedel-Crafts reaction, a cornerstone of organic synthesis developed by Charles Friedel and James Crafts in 1877, provides a fundamental method for attaching substituents to an aromatic ring.[1][2] Among its variants, the Friedel-Crafts alkylation is an electrophilic aromatic substitution that forges new carbon-carbon bonds by introducing an alkyl group onto an aromatic substrate.[3][4]
This guide details a robust protocol for the Friedel-Crafts alkylation of phenoxybenzene (diphenyl ether). Alkylated phenoxybenzene derivatives are valuable intermediates in the synthesis of polymers, specialized lubricants, and pharmacologically active molecules. The phenoxy group is a moderately activating, ortho, para-directing substituent, which influences the regiochemical outcome of the substitution. Understanding and controlling this reaction is therefore critical for the targeted synthesis of specific isomers.
This document provides a detailed experimental procedure, explains the underlying chemical principles, and offers practical guidance for troubleshooting, aimed at enabling researchers to successfully perform this valuable transformation.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts alkylation proceeds via a three-step electrophilic aromatic substitution mechanism.[1][5]
-
Generation of the Electrophile: The reaction is initiated by the formation of a carbocation or a highly polarized carbocation-like complex.[3] When using an alkyl halide, a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) abstracts the halide to generate the carbocation.[1][6] Alternatively, as detailed in this protocol, a strong protic acid such as sulfuric acid (H₂SO₄) can be used to protonate an alcohol, followed by the loss of water to form the carbocation electrophile.[7][8]
-
Electrophilic Attack: The electron-rich π-system of the phenoxybenzene ring acts as a nucleophile, attacking the carbocation.[6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3]
-
Rearomatization: A weak base (e.g., HSO₄⁻ or water) deprotonates the arenium ion, restoring the aromaticity of the ring and yielding the final alkylated product.[3][9]
Regioselectivity in Phenoxybenzene Alkylation
The ether oxygen of the phenoxy group possesses lone electron pairs that can be delocalized into the aromatic ring through resonance. This electron-donating effect increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. This effect preferentially increases the electron density at the ortho and para positions, directing the incoming alkyl group to these sites. Due to steric hindrance from the bulky phenoxy group, the para-substituted product is typically the major isomer formed.
Key Considerations and Limitations
-
Polyalkylation: The introduction of an alkyl group, which is electron-donating, further activates the aromatic ring. This makes the mono-alkylated product more reactive than the starting material, potentially leading to the formation of di- or tri-alkylated byproducts.[9][10] Using a large excess of the aromatic substrate can minimize this issue.[11]
-
Carbocation Rearrangement: When using primary alkyl halides, the initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift.[4][6][7] This protocol circumvents this issue by using tert-butyl alcohol, which generates a stable tertiary carbocation directly.[4]
-
Substrate Reactivity: Friedel-Crafts reactions are generally unsuccessful on aromatic rings bearing strongly electron-withdrawing (deactivating) groups such as -NO₂, -CF₃, or -SO₃H.[4][12]
Experimental Workflow for Alkylation of Phenoxybenzene
Caption: Workflow for the Friedel-Crafts alkylation of phenoxybenzene.
Detailed Experimental Protocol
This protocol describes the alkylation of phenoxybenzene with tert-butyl alcohol using sulfuric acid as a catalyst to yield 4-(tert-butyl)phenoxybenzene as the major product.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Phenoxybenzene | C₁₂H₁₀O | 170.21 | 2.55 g | 15.0 |
| tert-Butyl Alcohol | (CH₃)₃COH | 74.12 | 1.6 mL (1.25 g) | 16.9 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 5.0 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5.0 mL | - |
| Methanol | CH₃OH | 32.04 | ~20 mL | - |
| Deionized Water | H₂O | 18.02 | ~100 mL | - |
Equipment
-
50 mL Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Graduated cylinders (10 mL)
-
Pasteur pipettes
-
Hirsch or Büchner funnel with filter flask
-
Beakers (100 mL, 250 mL)
-
Standard laboratory glassware for recrystallization
-
Melting point apparatus
-
NMR and IR spectrometers for characterization
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Acid Handling: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[13] Handle these reagents exclusively in a chemical fume hood. Have a sodium bicarbonate solution ready for neutralizing spills.
-
Exothermic Reaction: The addition of sulfuric acid is very exothermic.[14] Add it slowly and with efficient cooling to prevent the reaction from overheating.
Step-by-Step Procedure
Reaction Setup
-
Place a magnetic stir bar into a 50 mL round-bottomed flask.
-
Add 2.55 g (15.0 mmol) of phenoxybenzene to the flask.
-
Add 5.0 mL of glacial acetic acid. Stir the mixture until the phenoxybenzene is completely dissolved. Gentle warming in a warm water bath may be required.[8]
-
Add 1.6 mL of tert-butyl alcohol to the solution.
-
Cool the flask in an ice-water bath, ensuring the contents are chilled before proceeding.
Reaction Execution
-
While stirring the mixture in the ice bath, slowly add 5.0 mL of concentrated sulfuric acid dropwise using a Pasteur pipette over a period of 10-15 minutes. Maintain the temperature of the reaction mixture below 20 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture at room temperature for an additional 15 minutes to ensure the reaction goes to completion.[5]
Work-up and Product Isolation
-
Carefully pour the reaction mixture into a 250 mL beaker containing approximately 50 g of crushed ice and 50 mL of cold water. Stir the resulting mixture thoroughly to break up any large solid pieces. This step quenches the reaction and precipitates the crude product.[8][15]
-
Collect the precipitated solid by vacuum filtration using a Büchner or Hirsch funnel.[8]
-
Wash the solid on the filter paper with two portions of cold deionized water (2x 20 mL) to remove residual acid.
-
Wash the solid with one portion of cold methanol (10 mL) to remove unreacted starting materials.
Purification and Characterization
-
Transfer the crude solid to a clean beaker for recrystallization.
-
Recrystallize the product from a minimum amount of hot methanol.[8] Dissolve the solid in boiling methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and allow them to air dry completely.
-
Determine the final mass and calculate the percent yield.
-
Characterize the product by measuring its melting point and acquiring its ¹H NMR and IR spectra to confirm its identity and purity.[8][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (e.g., H₂SO₄ absorbed moisture).2. Reaction time too short or temperature too low. | 1. Use fresh, concentrated sulfuric acid.2. Ensure the reaction is stirred for the full duration at room temperature after the initial cooling period. |
| Significant Polyalkylation | The mono-alkylated product is more reactive than phenoxybenzene.[11] | Increase the molar ratio of phenoxybenzene to the alkylating agent (tert-butyl alcohol). |
| Oily Product / Failure to Solidify | 1. Presence of unreacted starting materials.2. Formation of isomeric byproducts. | 1. Ensure efficient washing during work-up.2. Attempt purification via column chromatography if recrystallization fails. |
| Dark-colored Product | Side reactions or decomposition caused by overheating during sulfuric acid addition. | Add the sulfuric acid more slowly and ensure the ice bath provides efficient cooling throughout the addition. |
| Recovery of Starting Material | Incomplete reaction due to insufficient catalyst or reaction time. | Increase the amount of sulfuric acid slightly or extend the reaction time at room temperature. |
References
- BYJU'S.
- Wikipedia. Friedel–Crafts reaction. [Link]
- Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020-05-30). [Link]
- Mettler Toledo.
- ResearchGate. Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Request PDF. (2022-09-15). [Link]
- YouTube.
- Mettler Toledo.
- Master Organic Chemistry. EAS Reactions (3)
- University of Missouri – Kansas City. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
- Chemistry Steps.
- Beilstein Journals.
- Scribd. Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules. [Link]
- University of Michigan.
- Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. (2022-01-02). [Link]
- Pharmaguideline.
- City College of San Francisco. Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. (2009-01-09). [Link]
- Journal of Materials and Environmental Science.
- University of Calgary.
- RWTH Publications.
- YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. (2021-03-04). [Link]
- ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. (2025-08-07). [Link]
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Application Note: Comprehensive Characterization of 1,3,5-Trimethyl-2-phenoxy-benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Trimethyl-2-phenoxy-benzene, a substituted aromatic ether, presents a unique molecular architecture with significant steric hindrance due to the strategic placement of three methyl groups and a phenoxy substituent on the benzene ring.[1] This arrangement profoundly influences its chemical reactivity and physical properties, making its precise characterization critical for applications in pharmaceutical intermediates and materials science.[2] This guide provides a comprehensive overview of the analytical methodologies for the qualitative and quantitative assessment of this compound, ensuring scientific rigor and reproducibility.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for selecting appropriate analytical techniques and solvent systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O | [1][2] |
| Molecular Weight | 212.29 g/mol | [1][2] |
| Density | 1.016 g/cm³ | [1] |
| Boiling Point | 289.9°C at 760 mmHg | [1] |
| Flash Point | 124.1°C | [1] |
| Refractive Index | 1.556 | [1] |
| LogP (Octanol-Water) | 4.40 | [1] |
The high LogP value indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents, a key consideration for chromatographic method development.[1]
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for assessing the purity of this compound and quantifying it in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and identifies them based on their mass-to-charge ratio.
Rationale for Use: Given the volatility of this compound, GC-MS is an ideal method for its identification and purity assessment. The high resolution of capillary GC columns ensures efficient separation from potential impurities, while the mass spectrum provides a unique fingerprint for unambiguous identification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: An Agilent Intuvo 9000 GC and 5977B GC/MSD system or equivalent.[3]
-
Column: Agilent HP-5ms Ultra Inert GC column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1 mL/min.[4]
-
Inlet:
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
Data Interpretation: The retention time of the analyte is used for preliminary identification, which is then confirmed by comparing the acquired mass spectrum with a reference library or through manual interpretation of the fragmentation pattern. The presence of a molecular ion peak at m/z 212, along with characteristic fragments corresponding to the loss of methyl and phenoxy groups, would confirm the identity of this compound.
Diagram 1: GC-MS Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For aromatic compounds like this compound, reversed-phase HPLC is the most common approach.
Rationale for Use: HPLC is a versatile technique suitable for the analysis of both volatile and non-volatile compounds. It is particularly useful for quantifying this compound in formulations or reaction mixtures where other components may not be amenable to GC analysis. The choice of a C18 column is often effective for the separation of aromatic compounds.[5]
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal composition may require method development.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Interpretation: The retention time of the peak corresponding to this compound is used for identification against a standard. Quantification is achieved by creating a calibration curve using standards of known concentrations. The linearity of the response should be established to ensure accurate quantification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of an organic molecule.
Rationale for Use: NMR is the most powerful tool for the unambiguous structural elucidation of this compound. The high symmetry of the 1,3,5-trimethyl-substituted ring leads to a simplified yet highly informative spectrum.[7]
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic Protons (trimethyl-substituted ring): A singlet corresponding to the two equivalent protons.
-
Aromatic Protons (phenoxy ring): Multiplets corresponding to the five protons.
-
Methyl Protons: A singlet integrating to nine protons, due to the three equivalent methyl groups.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Distinct signals for the quaternary and protonated carbons of both aromatic rings.
-
A signal for the methyl carbons.
Diagram 2: Logical Relationship of Spectroscopic and Chromatographic Data
Caption: Interrelation of analytical techniques for comprehensive characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption pattern is unique to the molecule and provides information about the functional groups present.
Rationale for Use: FTIR is a rapid and non-destructive technique for confirming the presence of key functional groups in this compound, such as the ether linkage and aromatic rings.
Expected FTIR Spectral Data:
-
C-O-C Stretch (Ether): Strong absorption band in the region of 1250-1000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.[8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Alkyl): Absorptions below 3000 cm⁻¹.
Thermal Analysis
Principle: Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric analysis (TGA) measures changes in mass with temperature.
Rationale for Use: TGA can be used to assess the thermal stability of this compound. This is particularly relevant for applications where the compound may be subjected to high temperatures. The thermal stability of substituted phenols can be influenced by the nature and position of the substituents.[9]
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrumentation: A TGA instrument such as a Mettler Toledo TGA/DSC-3+.[10]
-
Sample Size: 5-10 mg.
-
Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 600°C.
Data Interpretation: The TGA thermogram will show the onset of decomposition temperature and the percentage of weight loss at different temperatures, providing a measure of the compound's thermal stability.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. Chromatographic methods like GC-MS and HPLC are essential for separation and quantification, while spectroscopic techniques such as NMR and FTIR provide definitive structural information. Thermal analysis offers insights into the compound's stability. By employing these methodologies in a complementary fashion, researchers can ensure the identity, purity, and quality of this compound for its intended applications.
References
- Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- Axion Labs. (n.d.). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
- Capistran, B. A. (2023). Implementation of SPME and Rapid GC-MS as a Screening Approach for Forensic Fire Debris Applications. ChemRxiv.
- O'Connor, D., & Blum, F. D. (1987). Thermal Stability of Substituted Phenol-formaldehyde Resins. Journal of Applied Polymer Science.
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Semantic Scholar. (n.d.). Performance-Based Field Methods for Analyses of Substituted Phenols by Thermal Desorption Gas Chromatography/Mass Spectrometry.
- Wiley Online Library. (2020). Thermal stability and thermal degradation study of phenolic resin modified by cardanol.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene).
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- 7. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. "Thermal Stability of Substituted Phenol-formaldehyde Resins" by Daniel O'Connor and Frank D. Blum [scholarsmine.mst.edu]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols for the Design of Ion Sensors with Trimethylbenzene Scaffolds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and characterization of ion sensors utilizing the 1,3,5-trimethylbenzene (mesitylene) scaffold. We will delve into the underlying principles of supramolecular chemistry that make this scaffold an effective platform for pre-organizing ion-binding moieties. Detailed, step-by-step protocols for the synthesis of a model fluorescent ion sensor are provided, along with methodologies for its spectroscopic analysis and the evaluation of its sensing performance. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to developing novel ion sensors.
Introduction: The Rationale for Trimethylbenzene Scaffolds in Ion Sensing
The precise detection and quantification of ions are paramount in fields ranging from environmental monitoring to biomedical diagnostics and pharmaceutical research. Fluorescent chemosensors have emerged as powerful tools for these applications due to their high sensitivity, selectivity, and potential for real-time analysis.[1][2] The design of an effective chemosensor hinges on the integration of three key components: an ionophore (the ion recognition unit), a fluorophore (the signaling unit), and a scaffold that spatially organizes these components.
The 1,3,5-trimethylbenzene, or mesitylene, scaffold offers a unique combination of properties that make it an excellent platform for constructing ion sensors.[3][4][5] Its C3 symmetry allows for the attachment of three identical or different functional groups in a convergent manner. While it does not exhibit the pronounced "steric-gearing" effect of its triethylbenzene counterpart, the methyl groups on the trimethylbenzene scaffold still serve to pre-organize the attached binding elements, reducing the entropic penalty of binding and thus enhancing the affinity for the target ion.[3][4][5] This pre-organization is a cornerstone of supramolecular chemistry, aiming to create a host molecule that is already in a conformation suitable for guest binding.
This application note will guide you through the process of designing and creating a fluorescent ion sensor based on this versatile scaffold.
Sensor Design Principles
The design of a successful ion sensor requires careful consideration of the interplay between the scaffold, ionophore, and fluorophore.
The Trimethylbenzene Scaffold
The 1,3,5-trimethylbenzene core is synthetically accessible and can be functionalized through various aromatic substitution reactions. Its rigid structure provides a stable platform for the attachment of other components.
Ionophore Selection
The choice of ionophore is dictated by the target ion. The ionophore should possess a cavity size and arrangement of donor atoms that are complementary to the size and coordination preferences of the target ion. For instance, crown ethers are excellent for alkali metal cations, while ligands containing nitrogen or sulfur donors are often used for transition metal ions. In our model protocol, we will utilize imidazole groups, which are known to coordinate with a variety of transition metal ions.
Fluorophore and Signaling Mechanism
The fluorophore is responsible for transducing the ion-binding event into a measurable optical signal. The signaling mechanism can be based on several photophysical processes, including:
-
Photoinduced Electron Transfer (PET): In a "turn-on" PET sensor, the fluorescence of the fluorophore is initially quenched by the ionophore. Upon ion binding, the energy levels of the ionophore are altered, inhibiting the PET process and leading to an increase in fluorescence intensity.
-
Intramolecular Charge Transfer (ICT): In ICT sensors, ion binding alters the electron-donating or -withdrawing properties of the ionophore, leading to a shift in the emission wavelength of the fluorophore.
-
Förster Resonance Energy Transfer (FRET): FRET sensors employ two fluorophores, a donor and an acceptor. Ion binding induces a conformational change that alters the distance or orientation between the two, resulting in a change in the FRET efficiency.[6][7]
For our model system, we will employ a strategy where the coordination of a metal ion to the imidazole-functionalized trimethylbenzene scaffold leads to chelation-enhanced fluorescence (CHEF).
Synthesis of a Model Trimethylbenzene-Based Ion Sensor
This section provides a detailed protocol for the synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene, a compound that can serve as a fluorescent sensor for certain metal ions. This synthesis is based on the principles of aromatic chemistry and heterocyclic synthesis.[8]
Materials and Reagents
-
Trimesic acid
-
o-phenylenediamine
-
Polyphosphoric acid (PPA)
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon)
Synthetic Workflow Diagram
Caption: Synthetic workflow for the model ion sensor.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add trimesic acid (4 g, 0.03 mol) and polyphosphoric acid (50 mL).
-
Addition of Reactant: To this mixture, add o-phenylenediamine (7.2 g, 0.06 mol).
-
Heating: Heat the reaction mixture to 230 °C under a nitrogen atmosphere and maintain this temperature for 12 hours with continuous stirring.
-
Quenching and Precipitation: After 12 hours, allow the reaction mixture to cool to room temperature. Slowly and carefully add water to the mixture to quench the reaction. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold methanol.
-
Recrystallization: Recrystallize the crude product from hot methanol to obtain the pure 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene as a white solid.[8]
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.[8]
Spectroscopic Analysis and Ion Sensing Evaluation
This section outlines the protocols for evaluating the ion-sensing capabilities of the synthesized compound.
Preparation of Stock Solutions
-
Sensor Stock Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 x 10⁻³ M) in a suitable solvent system, such as a DMSO/water mixture (95/5, v/v).[3]
-
Metal Ion Stock Solutions: Prepare stock solutions (e.g., 1 x 10⁻³ M) of the chloride or nitrate salts of the metal ions to be tested in deionized water.
General Spectroscopic Workflow
Caption: Workflow for spectroscopic evaluation of the ion sensor.
Protocol for Selectivity Study
-
Sample Preparation: In a series of fluorescence cuvettes, add the appropriate amount of buffer solution and the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Addition of Metal Ions: To each cuvette, add a specific metal ion from the stock solutions to a final concentration of, for example, 1 equivalent. Include a blank sample containing only the sensor and buffer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each sample. The excitation wavelength should be determined from the absorption spectrum of the sensor.[3]
-
Data Analysis: Compare the fluorescence intensity of the sensor in the presence of different metal ions. A significant change in fluorescence for a particular ion indicates selectivity.
Protocol for Sensitivity Study (Fluorescence Titration)
-
Sample Preparation: Prepare a solution of the sensor in a suitable buffer in a fluorescence cuvette.
-
Titration: Incrementally add small aliquots of the stock solution of the target metal ion to the cuvette.
-
Fluorescence Measurement: After each addition, record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. From this titration curve, the binding constant (Ka) and the limit of detection (LOD) can be calculated. The LOD is typically determined using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve at low concentrations.
Determination of Binding Stoichiometry (Job's Plot)
-
Sample Preparation: Prepare a series of solutions with a constant total concentration of the sensor and the target metal ion, but with varying mole fractions of the metal ion (from 0 to 1).
-
Fluorescence Measurement: Record the fluorescence intensity for each solution.
-
Data Analysis: Plot the change in fluorescence intensity against the mole fraction of the metal ion. The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the sensor-ion complex.
Data Presentation
Quantitative data from the ion sensing experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Selectivity of the Trimethylbenzene-Based Sensor
| Metal Ion (1 equiv) | Fluorescence Intensity (a.u.) | Fold Change |
| None | 100 | 1.0 |
| Na⁺ | 105 | 1.05 |
| K⁺ | 102 | 1.02 |
| Mg²⁺ | 110 | 1.1 |
| Ca²⁺ | 115 | 1.15 |
| Zn²⁺ | 850 | 8.5 |
| Cu²⁺ | 300 | 3.0 |
| Fe³⁺ | 950 | 9.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Performance Characteristics of the Trimethylbenzene-Based Sensor for Fe³⁺
| Parameter | Value |
| Linear Range | 0 - 15 µM |
| Limit of Detection (LOD) | 5 x 10⁻⁸ M |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
| Binding Stoichiometry | 1:1 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
The 1,3,5-trimethylbenzene scaffold provides a robust and synthetically accessible platform for the design of effective ion sensors. By judiciously selecting and attaching appropriate ionophores and fluorophores, researchers can develop highly sensitive and selective sensors for a wide range of target ions. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and evaluation of such sensors. The principles of pre-organization inherent to the trimethylbenzene scaffold, combined with a rational choice of signaling mechanism, will continue to drive the development of novel and impactful chemosensors for diverse scientific and technological applications.
References
- Hossain, M. A., et al. (2012). (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry, 8, 1-10. [Link]
- Scilit. (2012). and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. [Link]
- ResearchGate. (2012).
- MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
- Carter, K. P., et al. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4502-4541. [Link]
- MDPI. (2022). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 10(7), 263. [Link]
- ResearchGate. (2022). Sensitivity and Selectivity of Fluorescent Chemosensor for the Detection of Fe 3+ and its Cell Images. [Link]
- IJIRMPS. (2023). Fluorescent based chemosensors and its applications: A Review. International Journal of Innovative Research in Medical and Pharmaceutical Sciences, 8(2). [Link]
- NIH. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(8), 4502–4541. [Link]
- Semantic Scholar. (2021). Fluorescent Chemosensors for Ion and Molecule Recognition: The Next Chapter. Frontiers in Sensors. [Link]
- ACS Publications. (2011). Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. Organic Letters, 13(21), 5788-5791. [Link]
- RSC Publishing. (2014). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block.
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- 3. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Step-by-step synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene derivatives
An In-Depth Guide to the Synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene Derivatives
Application Note & Protocol
Abstract
This document provides a comprehensive guide for the synthesis of this compound derivatives, a class of diaryl ethers with applications as intermediates in pharmaceuticals and materials science.[1] We present two robust and widely adopted catalytic protocols: the classic Ullmann condensation and the modern Buchwald-Hartwig C-O cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles, field-proven insights, and comparative analysis to empower rational experimental design.
Introduction and Strategic Overview
Diaryl ethers are a cornerstone structural motif in organic chemistry. The synthesis of unsymmetrical diaryl ethers, such as the this compound core, requires the formation of a C(aryl)-O-C(aryl) bond. This is a non-trivial transformation that typically necessitates metal catalysis to overcome the high energy barrier of coupling two electron-rich aromatic systems.
The primary challenge lies in activating an aryl halide or pseudohalide to undergo nucleophilic attack by a phenoxide. Historically, the copper-catalyzed Ullmann condensation has been the workhorse for this transformation.[2][3] More recently, palladium-catalyzed methods, chiefly the Buchwald-Hartwig C-O coupling, have emerged as powerful alternatives, often offering milder conditions and broader substrate scope.[4][5]
This guide will detail protocols for both methods, allowing researchers to select the most appropriate strategy based on available starting materials, functional group tolerance, and desired reaction conditions.
General Synthetic Approach
The synthesis fundamentally involves the coupling of two key building blocks: 2-bromo-1,3,5-trimethylbenzene (also known as bromomesitylene) and a substituted phenol. The variation in the R group on the phenol allows for the generation of a library of derivatives.
Caption: General reaction scheme for diaryl ether synthesis.
Method 1: Ullmann Condensation Protocol
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol, alcohol, or amine.[2] For diaryl ether synthesis, it involves the coupling of a phenoxide with the aryl halide. While it often requires high temperatures, its reliability and cost-effectiveness make it a staple in synthetic chemistry.
Rationale and Mechanistic Insight
The reaction is catalyzed by a copper(I) species. The key steps are believed to be:
-
Phenoxide Formation: An inorganic base deprotonates the phenol to form a more nucleophilic phenoxide salt.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) catalyst, forming a Cu(III) intermediate.
-
Ligand Exchange: The phenoxide displaces the halide from the copper center.
-
Reductive Elimination: The diaryl ether product is formed, regenerating the active Cu(I) catalyst.
The use of ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione, can accelerate the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle, allowing for lower reaction temperatures.[6][7]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Amount (mmol) | Purpose |
| 2-Bromo-1,3,5-trimethylbenzene | C₉H₁₁Br | 199.09 | 1.0 | Aryl halide electrophile |
| Substituted Phenol | Ar-OH | Variable | 1.2 | Nucleophile precursor |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.1 (10 mol%) | Catalyst |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 0.2 (20 mol%) | Ligand (optional, but recommended) |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | Base |
| Toluene or Xylene | C₇H₈ / C₈H₁₀ | - | 10 mL | High-boiling, non-polar solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a dry 25 mL three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), the desired substituted phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 19 mg), N,N-dimethylglycine (0.2 mmol, 21 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Expertise & Experience: Using a slight excess of the phenol (1.2 equivalents) ensures complete consumption of the more valuable aryl bromide. Potassium carbonate is an effective and inexpensive base for this transformation.[8]
-
-
Solvent Addition and Inerting: Add 10 mL of toluene to the flask. Purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Causality: An inert atmosphere is crucial to prevent oxidation of the Cu(I) catalyst to inactive Cu(II) species, which would stall the reaction.
-
-
Reaction: Immerse the flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously under reflux.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite to remove the insoluble copper salts and base.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (2 x 20 mL) to remove unreacted phenol, water (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a brown oil or solid. Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound derivative.
Method 2: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling that has revolutionized the formation of C-N and C-O bonds.[4] It generally proceeds under milder conditions than the Ullmann reaction and exhibits remarkable functional group tolerance.[5]
Rationale and Mechanistic Insight
This reaction relies on a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is critical to the success of the reaction; bulky, electron-rich ligands are required to promote the key steps of oxidative addition and reductive elimination.[4]
-
Catalyst Activation: A Pd(0) species is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The aryl bromide adds to the Pd(0) center to form a Pd(II) complex.
-
Deprotonation & Coordination: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) deprotonates the phenol, and the resulting phenoxide coordinates to the palladium center.
-
Reductive Elimination: The C-O bond is formed, releasing the diaryl ether product and regenerating the Pd(0) catalyst.[9]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Typical Amount (mmol) | Purpose |
| 2-Bromo-1,3,5-trimethylbenzene | C₉H₁₁Br | 199.09 | 1.0 | Aryl halide electrophile |
| Substituted Phenol | Ar-OH | Variable | 1.2 | Nucleophile precursor |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol% Pd) | Palladium precatalyst |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.03 (3 mol%) | Ligand |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | 1.5 | Base |
| Toluene | C₇H₈ | - | 10 mL | Solvent |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol, 9.2 mg), Xantphos (0.03 mmol, 17.4 mg), and cesium carbonate (1.5 mmol, 489 mg) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), the substituted phenol (1.2 mmol), and 10 mL of anhydrous toluene via syringe under a positive pressure of argon.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the mixture for 8-16 hours.
-
Workup and Purification: Follow the same workup, extraction, drying, and purification procedures as described in the Ullmann protocol (Section 2.3, steps 4-7).
Experimental Workflow and Data
Caption: Standard experimental workflow for synthesis.
Comparative Data Summary
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (e.g., CuI) | Palladium (e.g., Pd₂(dba)₃) |
| Ligand | N,N-Dimethylglycine (optional) | Bulky Phosphine (e.g., Xantphos, BINAP) (Required) |
| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃, K₃PO₄, NaOt-Bu |
| Temperature | High (110-180 °C) | Moderate (80-110 °C) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Pros | Cost-effective, robust for certain substrates | Milder conditions, broad substrate scope, high yields |
| Cons | High temperatures, potential for side reactions | Catalyst/ligand cost, sensitivity to air |
Characterization
The final purified products should be characterized to confirm their structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the three methyl groups on the trimethylbenzene ring (typically a singlet integrating to 6H and another singlet integrating to 3H), as well as signals for the aromatic protons from both rings. The disappearance of the phenolic -OH proton signal confirms reaction completion.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the number of unique carbon environments, consistent with the product structure.
-
FT-IR Spectroscopy: The infrared spectrum should show the characteristic C-O-C ether stretch (around 1200-1250 cm⁻¹) and the absence of the broad O-H stretch from the starting phenol (around 3200-3600 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful coupling.
References
- Beaudry, C. M., et al. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Organic Letters.
- Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.
- SynArchive. (2008). Ullmann Condensation.
- Arkivoc. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base.
- Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Methodologies in Ether Synthesis.
- Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemical Technology Co.,LTD. This compound.
- NIST. Benzene, 2-bromo-1,3,5-trimethyl-. NIST Chemistry WebBook.
- ACS Publications. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines.
- ResearchGate. (2019). Structural Characterization Using FT-IR and NMR of Newly Synthesized 1,3-bis(3-formylphenoxymethyl).
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Application Note: High-Sensitivity GC-MS Analysis of Benzene Derivatives in Environmental and Industrial Matrices
Abstract
This comprehensive guide details robust methodologies for the qualitative and quantitative analysis of benzene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Benzene, a known carcinogen, and its derivatives such as toluene, ethylbenzene, and xylenes (collectively known as BTEX), are prevalent environmental and industrial contaminants.[1][2] Accurate and sensitive detection is therefore critical for regulatory compliance, environmental monitoring, and ensuring public safety. This document provides experienced-based insights into sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation, tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Analytical Imperative
Benzene and its alkylated derivatives are foundational chemicals in the synthesis of plastics, resins, and other organic compounds. However, their volatility and toxicity necessitate precise monitoring in diverse matrices, from drinking water to gasoline.[2][3][4] GC-MS stands as the gold standard for this analysis due to its exceptional separating power and definitive identification capabilities. This note elucidates the causality behind critical experimental choices to ensure method robustness and data integrity.
Core Principles: Sample Preparation and Analyte Extraction
The primary challenge in analyzing benzene derivatives is their effective extraction from complex sample matrices. The choice of extraction technique is dictated by the sample type (e.g., water, air, solid) and the required detection limits.
Liquid-Liquid Extraction (LLE) for Aqueous Samples
LLE is a conventional and effective technique for extracting benzene derivatives from water samples.[5] It operates on the principle of partitioning the analytes between the aqueous sample and an immiscible organic solvent.
Protocol 1: Low-Volume Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 10 mL of the water sample in a clean glass vial, ensuring no headspace to prevent the loss of volatile analytes.
-
Solvent Addition: Add 1 mL of a suitable organic solvent (e.g., n-hexane, dichloromethane).[5][6]
-
Extraction: Vigorously shake the vial for 2 minutes to facilitate the transfer of benzene derivatives into the organic phase.
-
Phase Separation: Allow the layers to separate. The organic layer, containing the analytes, will typically be the upper layer.
-
Collection: Carefully transfer the organic layer into a clean GC vial for analysis.
Solid-Phase Microextraction (SPME) for Trace-Level Analysis
SPME is a solvent-free technique ideal for extracting volatile and semi-volatile compounds from liquid or solid samples.[7] It utilizes a fused silica fiber coated with a polymer stationary phase to adsorb the analytes.[8]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place 5 mL of the sample (liquid or solid) into a 10 mL headspace vial and seal it. For solid samples, a "cook-in" period at elevated temperature may be necessary to achieve equilibrium.[9]
-
Fiber Selection: Choose a fiber with appropriate polarity. A Carboxen/Polydimethylsiloxane (PDMS) fiber is often effective for BTEX compounds.[1][10]
-
Extraction: Expose the SPME fiber to the headspace above the sample. Heating the sample (e.g., at 60°C for 15 minutes) can enhance the partitioning of analytes into the headspace.[10]
-
Desorption: Retract the fiber and immediately insert it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the column.[7]
Derivatization for Enhanced Detection
For certain benzene derivatives, particularly those with polar functional groups (e.g., phenols), derivatization can improve volatility and chromatographic peak shape.[5][11][12] Silylation is a common technique where active hydrogens are replaced with a trimethylsilyl (TMS) group.[13][14]
Protocol 3: Silylation of Phenolic Benzene Derivatives
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.[15]
-
Reaction: Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Experimental Workflow Diagram
Sources
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- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 15. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: A Systematic Approach to the HPLC Purification of Aromatic Ethers
Abstract
Aromatic ethers are a pivotal class of compounds in pharmaceutical sciences, polymer chemistry, and fine chemical synthesis. Achieving high purity is often a critical prerequisite for their successful application. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for the purification of these molecules. This guide provides a comprehensive framework for developing robust reversed-phase HPLC purification methods for aromatic ethers. We delve into the foundational principles of stationary phase selection, mobile phase optimization, and method scaling, explaining the causality behind experimental choices to empower researchers. A detailed, step-by-step protocol, from initial analytical scouting to preparative scale-up, is presented, alongside a practical troubleshooting guide to address common chromatographic challenges.
The Challenge: Unique Properties of Aromatic Ethers
The purification of aromatic ethers presents a unique set of challenges rooted in their molecular structure. These compounds are characterized by one or more aryl groups linked by an ether oxygen. This structure imparts:
-
High Hydrophobicity: The presence of aromatic rings makes these molecules inherently nonpolar, leading to strong retention on reversed-phase columns.
-
π-Electron System: The delocalized π-electrons in the aromatic rings can engage in specific secondary interactions (π-π stacking) with certain stationary phases.[1][2]
-
Structural Similarity: Synthetic batches often contain closely related impurities, such as positional isomers or precursors, which can be difficult to resolve.
An effective HPLC method must leverage these properties to achieve baseline separation of the target compound from all contaminants.
Pillar 1: Strategic Selection of Chromatographic Components
The success of any purification hinges on the careful selection of the column and mobile phase. The goal is to exploit the subtle differences between the target molecule and its impurities.
Stationary Phase (Column) Selection
For reversed-phase separation of aromatic ethers, the choice of stationary phase is critical. While the standard C18 (octadecylsilane) column is a versatile workhorse, specialized phases can offer superior selectivity.[3]
-
C18 (L1 USP Classification): Provides strong hydrophobic retention based primarily on van der Waals forces. It is an excellent starting point for most aromatic ethers. Modern, high-purity silica C18 columns offer good peak shape and reproducibility.[4]
-
Phenyl-Hexyl / Phenyl-Ethyl (L11 USP Classification): These phases are often the superior choice for aromatic compounds.[2] The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analyte.[1][5] This provides an alternative selectivity mechanism to pure hydrophobicity, which can be decisive in separating structurally similar aromatic isomers.[2][6] The alkyl spacer (e.g., hexyl) contributes additional hydrophobic retention.[7]
Table 1: Comparison of Recommended Stationary Phases
| Stationary Phase | Primary Interaction Mechanism | Best Suited For | Key Advantage |
| C18 (Octadecyl) | Hydrophobic Interactions | General purpose, highly hydrophobic aromatic ethers. | High retention, widely available, extensive literature. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Separating positional isomers, compounds with multiple aromatic rings. | Alternative selectivity, enhanced resolution of aromatic mixtures.[1][6] |
Mobile Phase Optimization
The mobile phase drives the separation by modulating the analyte's interaction with the stationary phase.[8] For reversed-phase HPLC, a mixture of water and a miscible organic solvent is used.
-
Organic Solvent Selection:
-
Acetonitrile (ACN): Often the preferred solvent. Its low viscosity leads to lower backpressure and better efficiency (sharper peaks).[9] While ACN can disrupt some π-π interactions, its strong elution strength is beneficial for highly retained compounds.
-
Methanol (MeOH): A cost-effective alternative. It is more viscous and can promote π-π interactions more effectively than ACN. It is a valuable tool for altering selectivity when ACN fails to provide adequate resolution.
-
-
Additives and Buffers: For neutral aromatic ethers, additives are typically unnecessary. However, if the molecule contains ionizable groups (e.g., phenolic hydroxyls or basic amines), buffering the mobile phase to a pH at least 2 units away from the analyte's pKa is crucial to ensure a single ionic state and prevent peak tailing.[9][10] A 10-50 mM buffer concentration is generally sufficient.[11]
-
Isocratic vs. Gradient Elution:
-
Isocratic (Constant Mobile Phase Composition): Simpler, but only suitable for separating a few components with similar retention.
-
Gradient (Varying Mobile Phase Composition): Essential for complex mixtures with a wide range of hydrophobicities. A gradient run, typically starting with a high percentage of water and increasing the organic solvent concentration over time, allows for the elution of all components with good peak shape in a reasonable timeframe.
-
Pillar 2: A Systematic Workflow for Method Development
A structured, multi-step approach ensures the efficient development of a robust purification method, moving logically from small-scale analysis to large-scale purification.
Caption: Workflow for HPLC Method Development and Scale-Up.
Protocol 1: Analytical Method Development
This protocol outlines the steps to develop an optimized analytical method suitable for scale-up.
Objective: To achieve baseline resolution (Rs > 1.5) for the target compound from all impurities.
Materials:
-
Analytical HPLC system with UV detector
-
Analytical Column (e.g., C18 or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Sample: Aromatic ether dissolved in a suitable solvent (e.g., ACN or mobile phase) at ~1 mg/mL.
Step 1: Initial Scouting Run
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm (or wavelength of maximum absorbance for the analyte).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 100% B over 15 minutes.
-
Hold at 100% B for 2 minutes.
-
Return to 10% B over 1 minute.
-
Equilibrate at 10% B for 2 minutes.
-
-
Analysis: Evaluate the chromatogram. Identify the target peak and its closest eluting impurities.
Step 2: Method Optimization
-
If Resolution is Poor (Rs < 1.5): Modify the gradient. The goal is to decrease the slope of the gradient during the elution of the target compound.
-
Example Optimization: If the target elutes at 10 minutes in the scouting run (corresponding to ~70% ACN), flatten the gradient around this point. A new gradient might be: 10% to 60% B in 5 min, then 60% to 80% B in 10 min, then ramp to 100% B in 2 min.
-
-
If Run Time is Too Long: Increase the initial percentage of organic solvent or make the gradient slope steeper.
-
If Peak Shape is Poor: Ensure the sample is fully dissolved in the injection solvent. If possible, use the initial mobile phase as the sample diluent.[12]
Step 3: Analytical Loading Study
-
Using the optimized method, perform a series of injections with increasing sample concentration (e.g., 5 µL, 10 µL, 20 µL, 40 µL of a concentrated stock).
-
Monitor the peak shape of the target compound.
-
Identify the maximum injection volume before significant peak distortion (fronting) or loss of resolution occurs. This information is crucial for scaling up effectively.[13]
Protocol 2: Preparative Scale-Up
Objective: To purify a larger quantity of the aromatic ether using the optimized analytical method.
Materials:
-
Preparative HPLC system with fraction collector
-
Preparative Column with the same chemistry and particle size as the analytical column (e.g., 21.2 x 150 mm, 5 µm).
Step 4: Scale-Up Calculations The key to successful scale-up is maintaining the linear velocity of the mobile phase. The flow rate and injection volume must be adjusted based on the cross-sectional area of the columns.
The Scaling Factor (SF): SF = (Diameter_prep / Diameter_analytical)² SF = (21.2 mm / 4.6 mm)² ≈ 21.2
Calculations:
-
New Flow Rate (F_prep): F_prep = F_analytical * SF
-
Example: 1.0 mL/min * 21.2 = 21.2 mL/min
-
-
New Injection Volume (V_prep): V_prep = V_analytical_max * SF
-
Example: 40 µL * 21.2 = 848 µL (or ~0.85 mL)
-
Step 5: Preparative Run and Fraction Collection
-
System Setup: Install the preparative column and equilibrate the system with the initial mobile phase conditions at the new calculated flow rate (F_prep).
-
Injection: Dissolve the crude sample in a minimal amount of solvent to achieve a high concentration and inject the calculated volume (V_prep).
-
Fraction Collection: Program the fraction collector to collect the eluent based on time or UV threshold, ensuring the target peak is collected cleanly, excluding the leading and tailing edges where impurities may co-elute.
-
Post-Purification: Combine the pure fractions, confirm purity by re-injecting a small aliquot on the analytical HPLC system, and remove the solvent (e.g., via rotary evaporation).
Troubleshooting Common Issues
Effective troubleshooting is essential for maintaining chromatographic performance.
Table 2: HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with silica (for basic analytes). 2. Column overload. 3. Mismatch between injection solvent and mobile phase. | 1. Add a modifier (e.g., 0.1% TFA or formic acid) if applicable. 2. Reduce sample injection volume/mass.[14] 3. Dissolve sample in initial mobile phase.[12] |
| Peak Fronting | Column overload. | Reduce sample injection volume/mass. |
| Split Peaks | 1. Partially clogged column inlet frit. 2. Sample not fully dissolved or precipitating on injection. 3. Column void. | 1. Reverse and flush the column (if recommended by manufacturer).[15] 2. Ensure sample is fully soluble in the injection solvent. Filter the sample. 3. Replace the column. |
| Poor Resolution | 1. Inappropriate stationary phase. 2. Gradient is too steep. 3. Insufficient column length. | 1. Switch to a column with different selectivity (e.g., C18 to Phenyl-Hexyl).[16] 2. Flatten the gradient slope during the elution of critical pairs. 3. Use a longer column or couple two columns in series. |
| High Backpressure | 1. Blockage in the system (frit, tubing). 2. High mobile phase viscosity (e.g., high % MeOH at low temp). 3. Column contamination/degradation. | 1. Systematically disconnect components to locate the blockage. 2. Use ACN instead of MeOH; increase column temperature slightly (e.g., to 30-40°C). 3. Flush column with strong solvents; replace if necessary. |
Visualization of Key Interactions
The unique selectivity of phenyl-type columns for aromatic ethers stems from a combination of hydrophobic and electronic interactions.
Caption: Key molecular interactions in the purification of aromatic ethers.
Conclusion
The successful HPLC purification of aromatic ethers is an achievable goal through a systematic and well-reasoned approach. By understanding the interplay between the analyte's structure and the chromatographic system, researchers can move beyond trial-and-error and logically develop efficient methods. The strategic selection of a Phenyl-Hexyl or C18 stationary phase, coupled with methodical gradient optimization and proper scale-up calculations, provides a reliable pathway from crude synthetic mixture to highly pure compound, accelerating research and development in all fields where these valuable molecules are employed.
References
- Title: Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chrom
- Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL:[Link]
- Title: Phenyl Column You Should Know Source: uHPLCs URL:[Link]
- Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corpor
- Title: Phenyl Column Mystery Source: Pharma Growth Hub URL:[Link]
- Title: Key Concepts and Considerations of Preparative Liquid Chromatography Source: Welch M
- Title: Phenyl Stationary Phases for HPLC Source: Element Lab Solutions URL:[Link]
- Title: Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables Source: ALWSCI URL:[Link]
- Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC Intern
- Title: Exploring the Different Mobile Phases in HPLC Source: Veeprho URL:[Link]
- Title: Selecting the Right Column for Your Reversed Phase Method Source: Phenomenex Blog URL:[Link]
- Title: HPLC Column Selection Guide Source: Chromtech URL:[Link]
- Title: Method Scaling in Preparative HPLC: Analytical Method & Preparative Method Source: W
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]
- Title: Introduction to Preparative HPLC Source: LCGC Intern
- Title: Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance Source: Mastelf URL:[Link]
- Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: YouTube URL:[Link]
- Title: Preparative Liquid Chromatography Method Scale-Up Source: Waters Corpor
Sources
- 1. uhplcs.com [uhplcs.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. youtube.com [youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. mastelf.com [mastelf.com]
- 10. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 11. veeprho.com [veeprho.com]
- 12. HPLC故障排除指南 [sigmaaldrich.cn]
- 13. welch-us.com [welch-us.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromtech.net.au [chromtech.net.au]
Application Notes & Protocols: Harnessing 1,3,5-Trimethyl-2-phenoxy-benzene as a Novel Precursor for Advanced Metal-Organic Frameworks in Drug Delivery
Abstract
Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with significant potential in biomedical applications, particularly as sophisticated drug delivery systems.[1][2] Their exceptional porosity, tunable structures, and high surface areas make them ideal candidates for encapsulating and releasing therapeutic agents in a controlled manner.[3][4] This guide introduces a novel synthetic strategy utilizing 1,3,5-trimethyl-2-phenoxy-benzene as a precursor for a new class of sterically-influenced organic linkers for MOF synthesis. The inherent steric hindrance provided by the trimethyl and phenoxy moieties is hypothesized to direct the formation of unique framework topologies with tailored pore environments, potentially offering advantages in drug loading and release kinetics.
This document provides a comprehensive, step-by-step protocol for the synthetic conversion of this compound into a functional dicarboxylic acid linker, its subsequent use in the solvothermal synthesis of a novel MOF, and detailed methods for the characterization and evaluation of the MOF's potential as a drug delivery vehicle.
Introduction: The Rationale for Sterically-Tuned MOF Precursors
The design of MOFs is a modular process, relying on the judicious selection of metal nodes and organic linkers to build crystalline porous materials.[5] The geometry and functionality of the organic linker are paramount in dictating the final architecture and properties of the MOF. While many common linkers are based on symmetric, rigid molecules like terephthalic acid or trimesic acid, there is growing interest in using more complex, sterically hindered linkers.[6][7] Such linkers can influence the coordination environment of the metal centers, prevent dense packing, and create unique pore geometries that might not be accessible with simpler molecules.[8][9]
This compound is an attractive yet unexplored starting material. Its diaryl ether bond provides high thermal and chemical stability.[10] The asymmetric substitution pattern and the bulky trimethyl and phenoxy groups introduce significant steric constraints.[11] We hypothesize that by functionalizing this molecule with coordinating groups, we can create a linker that will assemble into MOFs with novel topologies and potentially enhanced properties for specialized applications like drug delivery.
This guide will first detail the necessary synthetic modifications to transform the inert precursor into a viable MOF linker. Subsequently, it will provide a robust protocol for MOF synthesis and a comprehensive suite of characterization techniques to validate the material's structure and function.
Overall Experimental Workflow
The process begins with the precursor, this compound, which is chemically modified to create a dicarboxylic acid linker. This new linker is then used in a solvothermal reaction with a metal salt to synthesize the novel MOF. Following synthesis and purification, the MOF is thoroughly characterized to determine its physical and chemical properties. Finally, its capacity as a drug delivery system is evaluated through drug loading and release studies.
Sources
- 1. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.strem.com [blog.strem.com]
- 7. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 8. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00790H [pubs.rsc.org]
A Senior Application Scientist's Guide to Host-Guest Chemistry Experiments
<
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the experimental techniques that form the bedrock of host-guest chemistry. This guide is designed not as a rigid set of instructions, but as a detailed narrative that delves into the "why" behind the "how." As a senior application scientist, my goal is to provide you with the foundational knowledge and practical protocols to confidently design, execute, and interpret experiments in this fascinating and impactful field. Host-guest chemistry, the study of complexes formed between two or more molecules or ions held together by non-covalent bonds, is pivotal in fields ranging from drug delivery to materials science.[1] The insights gained from these experiments are crucial for developing novel therapeutics, advanced materials, and sophisticated sensing technologies.[2][3][4][5][6][7]
This guide will navigate through the core analytical techniques used to characterize host-guest interactions, providing not just step-by-step protocols but also the underlying principles and causal relationships that govern experimental choices. We will explore how each technique offers a unique window into the thermodynamics, stoichiometry, and structural dynamics of these supramolecular assemblies.
Section 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Characterization
Isothermal Titration Calorimetry (ITC) stands as a premier technique for the comprehensive thermodynamic characterization of host-guest interactions.[8][9] Its power lies in its ability to directly measure the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment.[10] This label-free technique is near-universal, applicable to a wide range of molecular interactions in solution.[8]
The "Why": Understanding the Energetics of Binding
ITC directly measures the enthalpy change (ΔH) of binding. From the binding isotherm, we can determine the association constant (Ka), and subsequently the Gibbs free energy (ΔG), and the entropy change (ΔS) using the Gibbs-Helmholtz equation (ΔG = -RTlnKa = ΔH - TΔS). This complete thermodynamic signature provides profound insights into the forces driving complex formation. For instance, a large negative ΔH suggests strong hydrogen bonding or van der Waals interactions, while a positive ΔS often indicates the release of ordered solvent molecules, a hallmark of the hydrophobic effect.[11]
Experimental Workflow: A Self-Validating System
A successful ITC experiment hinges on meticulous planning and execution. The workflow is designed to ensure the data is reliable and the derived parameters are accurate.
Caption: A streamlined workflow for a typical Isothermal Titration Calorimetry experiment.
Detailed Protocol: Isothermal Titration Calorimetry
Objective: To determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of a host-guest interaction.
Materials:
-
Purified host and guest molecules
-
Identical, degassed buffer for both host and guest solutions[12]
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare solutions of the host and guest in the same, precisely matched buffer to minimize heats of dilution.[12] Small differences in buffer composition, especially pH, can lead to significant artifacts.[12]
-
Accurately determine the concentrations of the host and guest solutions. Errors in concentration directly impact the accuracy of the determined stoichiometry and binding constant.[12]
-
Degas all solutions thoroughly to prevent air bubbles in the calorimeter cell and syringe.[12]
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with buffer.
-
Load the host solution into the sample cell and the guest solution into the injection syringe. Typical starting concentrations are 5-50 µM for the host in the cell and 50-500 µM for the guest in the syringe.[12] The guest concentration should generally be 10-20 times that of the host.[13]
-
-
Control Experiment (Heat of Dilution):
-
Perform a control titration by injecting the guest solution into the buffer-filled sample cell. This measures the heat of dilution of the guest, which will be subtracted from the binding experiment data.
-
-
Binding Experiment:
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Initiate the titration. The instrument will inject small aliquots of the guest solution into the host solution and measure the resulting heat change.[10]
-
The titration continues until the host molecules are saturated with the guest, and no further heat of binding is observed.[13]
-
-
Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka, ΔH, and the stoichiometry (n).[13][14]
-
Data Presentation: A Quantitative Summary
| Host-Guest System | Association Constant (Ka, M⁻¹) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Stoichiometry (n) |
| β-Cyclodextrin - Adamantane | 1.2 x 10⁵ | -5.4 | +12.3 | 1.0 |
| Cucurbit[7]uril - Ferrocene | 3.0 x 10¹² | -11.2 | +20.1 | 1.0 |
Note: The above values are illustrative examples and will vary depending on experimental conditions.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Window into Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure and dynamics of host-guest complexes in solution.[15][16][17][18] By monitoring changes in the chemical shifts of host or guest protons upon complexation, one can gain detailed information about the binding site, stoichiometry, and binding affinity.[16][17]
The "Why": Probing the Molecular Environment
The chemical shift of a nucleus is highly sensitive to its local electronic environment. When a guest molecule enters the cavity of a host, the shielding and deshielding effects within the host's microenvironment cause changes in the guest's proton chemical shifts.[16] Similarly, the host's proton resonances will also be affected. The magnitude and direction of these changes provide clues about the geometry of the complex.
Determining Stoichiometry: The Job Plot
The method of continuous variations, commonly known as a Job plot, is a widely used NMR technique to determine the stoichiometry of a host-guest complex.[19][20] However, it's crucial to recognize its limitations, especially for systems with low to moderate association constants, where it can sometimes provide misleading results.[21][22]
Caption: The conceptual workflow for determining stoichiometry using a Job plot.
Detailed Protocol: NMR Titration for Binding Constant Determination
Objective: To determine the association constant (Ka) of a 1:1 host-guest complex.
Materials:
-
Purified host and guest molecules
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the host at a known concentration.
-
Prepare a stock solution of the guest at a significantly higher concentration (typically 10-20 times the host concentration).
-
Both solutions should be prepared in the same deuterated solvent.
-
-
NMR Titration:
-
Acquire a ¹H NMR spectrum of the host solution alone.
-
Add incremental aliquots of the guest stock solution to the host solution in the NMR tube.
-
After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.
-
Monitor the chemical shift changes of specific host or guest protons that are sensitive to the binding event.[17]
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) of a chosen proton against the total concentration of the guest.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the association constant (Ka).[23]
-
Section 3: Fluorescence Spectroscopy - A Sensitive Probe for Binding Events
Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when one of the components is fluorescent.[24] Changes in the fluorescence intensity, emission wavelength, or lifetime upon complexation can be used to determine binding constants.[24] This method is advantageous for studying systems with very large association constants due to its high sensitivity.
The "Why": Exploiting Changes in the Fluorophore's Environment
The fluorescence properties of a molecule are highly dependent on its local environment. When a fluorescent guest binds to a host, changes in the polarity, rigidity, and accessibility to quenchers within the host's cavity can lead to significant changes in its fluorescence quantum yield and emission spectrum. These changes serve as a direct reporter of the binding event.
Detailed Protocol: Fluorescence Titration using the Benesi-Hildebrand Method
Objective: To determine the association constant (Ka) of a 1:1 host-guest complex.
Materials:
-
Fluorescent host or guest molecule
-
Non-fluorescent binding partner
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the fluorescent species (host or guest) at a low, constant concentration.
-
Prepare a stock solution of the non-fluorescent binding partner at a much higher concentration.
-
-
Fluorescence Titration:
-
Record the fluorescence spectrum of the fluorescent species alone.
-
Add increasing amounts of the non-fluorescent binding partner to the solution of the fluorescent species.
-
After each addition, record the fluorescence spectrum.
-
-
Data Analysis (Benesi-Hildebrand Plot):
-
The Benesi-Hildebrand method is a common approach for analyzing 1:1 binding equilibria.[25][26]
-
Plot 1 / (F - F₀) versus 1 / [Guest], where F is the observed fluorescence intensity, F₀ is the initial fluorescence intensity, and [Guest] is the concentration of the non-fluorescent guest.
-
For a 1:1 complex, this plot should be linear. The association constant (Ka) can be calculated from the slope and intercept of the line.[27]
-
It is important to be aware of the limitations of the Benesi-Hildebrand method and consider using non-linear fitting methods for more accurate results.[28]
-
Caption: The workflow for determining the association constant using the Benesi-Hildebrand method in fluorescence spectroscopy.
Section 4: Mass Spectrometry - Unveiling Gas-Phase Interactions
Mass spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), has become an indispensable tool for studying non-covalent host-guest complexes.[29][30][31][32] ESI-MS allows for the gentle transfer of intact complexes from solution to the gas phase, enabling the determination of stoichiometry and relative binding affinities.[29][33][34][35]
The "Why": Direct Observation of Supramolecular Assemblies
The primary advantage of ESI-MS is its ability to directly observe the host-guest complex as a distinct species with a specific mass-to-charge ratio (m/z).[30] This provides unambiguous evidence for complex formation and allows for the straightforward determination of the stoichiometry of the complex.
Detailed Protocol: ESI-MS Analysis of Host-Guest Complexes
Objective: To confirm the formation and determine the stoichiometry of a host-guest complex.
Materials:
-
Host and guest molecules
-
Volatile solvent (e.g., methanol, acetonitrile, water)
-
Electrospray ionization mass spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a solution containing both the host and guest in a volatile solvent at low concentrations (typically in the micromolar range).
-
-
ESI-MS Analysis:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize the ESI-MS parameters (e.g., capillary voltage, cone voltage) to ensure gentle ionization and minimize in-source fragmentation of the non-covalent complex.
-
Acquire the mass spectrum over a relevant m/z range.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the free host, free guest, and the host-guest complex.
-
The m/z value of the complex peak will confirm its stoichiometry. For example, a peak at an m/z corresponding to [Host + Guest + H]⁺ would indicate a 1:1 complex.
-
Competition experiments, where multiple guests are introduced to a single host, can be used to determine relative binding affinities.[29]
-
Conclusion
References
- Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. CrystEngComm.
- Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry. PMC.
- Cyclodextrin-Based Host–Guest Supramolecular Nanoparticles for Delivery: From Design to Applic
- Mass spectrometric analysis of supramolecular host–guest complexes. Spectroscopy Europe.
- Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. MDPI.
- Isothermal Titration Calorimetry in Supramolecular Chemistry. Semantic Scholar.
- Cyclodextrin-based host–guest supramolecular hydrogel and its application in biomedical fields. Polymer Chemistry.
- Guest-host interactions in drug delivery systems.
- Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. PMC.
- Cyclodextrins in Analytical Chemistry: Host–Guest Type Molecular Recognition. pubs.acs.org.
- Biomedical Applications of Supramolecular Systems Based on Host–Guest Interactions. Chemical Reviews.
- Amplifying undetectable NMR signals to study host–guest interactions and exchange. NIH.
- Host-Guest Chemistry in Supramolecular Theranostics. Theranostics.
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- Determination of binding constants of host 2 for guests by fluorescence...
- Partitioning Model for Competitive Host−Guest Complex
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- Supramolecular nanomedicines based on host–guest interactions of cyclodextrins. PMC.
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- Applying mass spectrometry to study non-covalent biomolecule complexes. PubMed.
- determination of the binding constant. Unknown Source.
- Algorithms for the determination of binding constants and enantiomeric excess in complex host : guest equilibria using optical measurements. PubMed Central.
- MALDI-ToF mass spectrometry for studying noncovalent complexes of biomolecules. europepmc.org.
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- Isothermal Titration Calorimetry in Supramolecular Chemistry.
- Applying mass spectrometry to study non-covalent biomolecule complexes. Request PDF.
- The Performance of the Benesi-Hildebrand Method in Measuring the Binding Constants of the Cyclodextrin Complexation.
- A new ICT and CHEF based visible light excitable fluorescent probe easily detects “in vivo” Zn2+.
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- Electrospray Ionization Mass Spectroscopy: Part I. Instrumentation and Spectral Interpretation.
- Benesi–Hildebrand method. Wikipedia.
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Unknown Source.
- Job's plot of the NMR chemical shift changes of selected GA proton, δ )...
- Isothermal Titr
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- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
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- Binding data for the host-guest complexation determined by ITC.
- Characterizing Binding Interactions by ITC. TA Instruments.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene
Welcome to the Technical Support Center for the synthesis of 1,3,5-Trimethyl-2-phenoxy-benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this challenging synthesis. Our focus is on improving yield and purity by understanding the underlying chemical principles and experimental nuances.
Introduction: The Challenge of Steric Hindrance
The synthesis of this compound, also known as 2-phenoxymesitylene, presents a significant synthetic hurdle primarily due to the steric hindrance imposed by the two methyl groups ortho to the reactive center on the mesitylene ring. This steric congestion can impede the approach of the nucleophilic phenoxide and the formation of the desired C-O bond. The two most common and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction. This guide will delve into both methodologies, offering insights to overcome common obstacles and optimize your reaction outcomes.
Reaction Pathways Overview
Two primary catalytic systems are employed for the synthesis of sterically hindered diaryl ethers like this compound. The choice between these pathways often depends on available starting materials, desired reaction conditions, and catalyst/ligand cost and availability.
Caption: Overview of the Ullmann and Buchwald-Hartwig pathways for this compound synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | Ullmann: Ensure you are using a Cu(I) source (e.g., CuI, CuBr). If using a Cu(II) salt, it may require in situ reduction. The catalyst should be of high purity and handled under an inert atmosphere to prevent oxidation. Buchwald-Hartwig: Use a reliable palladium precursor, such as a pre-formed catalyst or a combination of a Pd(0) or Pd(II) source with the appropriate ligand. Ensure the palladium source is not old or decomposed. |
| Ineffective Ligand | Ullmann: For sterically hindered substrates, a ligand is often necessary to facilitate the reaction at lower temperatures. Common choices include 1,10-phenanthroline, N,N-dimethylglycine, or other bidentate ligands.[1] Buchwald-Hartwig: The choice of a bulky, electron-rich phosphine ligand is critical. For sterically demanding couplings, ligands like RuPhos, XPhos, or BrettPhos are often effective. Experiment with different ligands to find the optimal one for your specific substrate combination. |
| Inappropriate Base | Ullmann: A moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to deprotonate the phenol.[2] Ensure the base is finely ground and anhydrous. Buchwald-Hartwig: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is generally required.[3] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. For Ullmann reactions, polar aprotic solvents like DMF or DMSO are common, although non-polar solvents like toluene or xylene can also be effective with the right catalyst system.[2] For Buchwald-Hartwig reactions, ethereal solvents like dioxane or THF, or aromatic hydrocarbons such as toluene are frequently used.[4] |
| Reaction Temperature Too Low | While modern methods allow for milder conditions, sterically hindered couplings may still require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider incrementally increasing the reaction temperature. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause & Identification | Solution |
| Homo-coupling of 2-Halomesitylene | Formation of 2,2',4,4',6,6'-hexamethylbiphenyl. Can be identified by GC-MS and NMR. This is more common in Ullmann reactions. | Optimize the ligand and catalyst loading. A well-stabilized copper center is less likely to undergo this side reaction. Lowering the reaction temperature may also help. |
| Hydrodehalogenation of 2-Halomesitylene | Formation of mesitylene. Can be identified by GC-MS. This can occur in both Ullmann and Buchwald-Hartwig reactions, often due to side reactions involving the base or trace water. | Ensure strictly anhydrous conditions. In Buchwald-Hartwig reactions, this can be a result of β-hydride elimination from the palladium-amido complex (in C-N coupling) or a similar decomposition pathway. Optimizing the ligand can suppress this side reaction. |
| Phenol Decomposition | Complex mixture of byproducts. Can be observed as charring or discoloration of the reaction mixture. | Use a milder base if possible, or lower the reaction temperature. Ensure the reaction is run under an inert atmosphere to prevent oxidation of the phenol. |
Issue 3: Difficulty in Product Purification
| Problem | Recommended Approach |
| Co-eluting Impurities | If the product is difficult to separate from starting materials or side products by column chromatography, try a different solvent system. A gradient elution may be necessary. Recrystallization from a suitable solvent can also be an effective purification method. |
| Oily Product | If the product is an oil and difficult to handle, try to form a solid derivative for purification, if feasible. Alternatively, high-performance liquid chromatography (HPLC) may be required for high-purity samples. |
Frequently Asked Questions (FAQs)
Q1: Which is the better starting material: 2-bromo-1,3,5-trimethylbenzene or 2-iodo-1,3,5-trimethylbenzene?
A: In general, aryl iodides are more reactive than aryl bromides in both Ullmann and Buchwald-Hartwig couplings. This is due to the weaker C-I bond, which facilitates oxidative addition to the metal center. If you are struggling with low reactivity, switching from the bromo to the iodo derivative can often improve the yield and reaction rate. However, aryl iodides are typically more expensive.
Q2: My reaction is very sensitive to air. What are the best practices for setting up the reaction?
A: Both Ullmann and Buchwald-Hartwig reactions benefit from an inert atmosphere to prevent oxidation of the catalyst and reagents. Use standard Schlenk line techniques or a glovebox. Solvents should be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
Q3: Can I use a Cu(II) salt for the Ullmann reaction?
A: While Cu(I) salts are generally preferred as they are the active catalytic species, Cu(II) salts can sometimes be used. In such cases, an in situ reduction to Cu(I) is necessary. This can sometimes be achieved by the solvent or other components in the reaction mixture, but it can be less reliable. For consistent results, starting with a Cu(I) source is recommended.
Q4: What is the role of the bulky phosphine ligand in the Buchwald-Hartwig C-O coupling?
A: The bulky, electron-rich phosphine ligand plays several crucial roles:
-
Stabilizes the Pd(0) center: This prevents the precipitation of palladium black.
-
Promotes oxidative addition: The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the palladium center.
-
Facilitates reductive elimination: The steric bulk of the ligand helps to promote the final, product-forming reductive elimination step.
Q5: How can I monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to get a more quantitative assessment of the reaction progress and to identify any side products.
Representative Experimental Protocol (Adapted from Buchwald-Hartwig Methodology)
This protocol is a representative procedure for the synthesis of a sterically hindered diaryl ether and can be adapted for the synthesis of this compound.
Materials:
-
2-Iodo-1,3,5-trimethylbenzene (1.0 equiv)
-
Phenol (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, to a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.
-
Add 2-iodo-1,3,5-trimethylbenzene and phenol to the flask.
-
Add anhydrous, degassed toluene to the flask.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A representative workflow for the Buchwald-Hartwig synthesis of this compound.
References
- Recent Progress in Diaryl Ether Synthesis. ResearchGate.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc.
- Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
- Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit.
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl₂ as a New Catalyst. Scientific Information Database.
- Simple Procedures for the Preparation of 1,3,5-Substituted 2,4,6-Trimethoxy- benzenes. Michael Pittelkow.
- Benzene, 1,3,5-trimethyl-2-(phenylmethoxy)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
- Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC - NIH.
- mesitylene. Organic Syntheses Procedure.
- Buchwald–Hartwig amination. Wikipedia.
- Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
- Ullmann Reaction. Organic Chemistry Portal.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Ullmann reaction of substituted aryl halide and phenol compound. ResearchGate.
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. NIH.
- Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
- Method for preparing 1,3,5-trimethylbenzene. Google Patents.
- proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry.
- Production of 1,3,5-trimethyl benzene. Google Patents.
- Synthesis, FT-IR and NMR characterization of new 1,3-bis(3-(2- hydroxyphenylaminomethyl)phenoxymethyl). Science and Technology Publishing.
- Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal.
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. MDPI.
- How can I convert benzene to mesitylene?. Quora.
- ¹H-NMR spectra (a) a mechanical mixture of 1,3,5-trioxybenzene and... ResearchGate.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.
- Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters.
- Synthesis of sterically hindered secondary diarylamines. ResearchGate.
- How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Quora.
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry.
- Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
- mesitoic acid. Organic Syntheses Procedure.
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Technical Support Center: Side-Product Formation in Ullmann Condensation of Phenoxides
Welcome to the technical support center for the Ullmann condensation, specifically tailored for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for the common—and often frustrating—issue of side-product formation when coupling phenoxides with aryl halides. My goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these challenges, offering logical, field-tested solutions to enhance the yield and purity of your target diaryl ethers.
Frequently Asked Questions (FAQs)
Before diving into specific troubleshooting scenarios, let's address some of the most common high-level questions we encounter.
Q1: Why is my Ullmann reaction yielding a complex mixture of products instead of my desired diaryl ether?
A: The Ullmann condensation, while powerful, is sensitive to reaction conditions. A complex mixture often points to competing reaction pathways. The primary culprits are often homocoupling of the starting aryl halide (forming a biaryl), regeneration of the starting phenol, or degradation of starting materials at high temperatures. The key is to find conditions that selectively favor the desired cross-coupling pathway.[1][2]
Q2: I'm observing the formation of a biaryl byproduct derived from my aryl halide. What causes this?
A: This is a classic side-reaction known as the "classic" Ullmann reaction, where two molecules of the aryl halide couple to form a symmetrical biaryl.[3][4] This pathway becomes competitive if the desired C-O bond formation is slow. It is often promoted at high temperatures and can be a sign that your catalytic system is not efficiently facilitating the desired cross-coupling with the phenoxide. The mechanism often involves the oxidative addition of a second aryl halide molecule to a copper(I)-aryl intermediate, followed by reductive elimination.[3][4]
Q3: My starting phenol is being recovered in large amounts, or I'm seeing hydrodehalogenation of my aryl halide. What's happening?
A: The regeneration of the phenol can occur if the reaction equilibrium is unfavorable or if the phenoxide is protonated by trace amounts of water or other protic species in the reaction mixture.[2][5] Similarly, hydrodehalogenation (replacement of the halogen with a hydrogen) of the aryl halide is often caused by protic impurities.[2][6] Both issues highlight the critical importance of using anhydrous conditions.
Q4: Can the choice of ligand really make a significant difference in preventing side products?
A: Absolutely. Ligands are not just additives; they are crucial components of the catalytic system. A suitable ligand can stabilize the copper catalyst, increase its solubility, and accelerate the rate of the desired C-O coupling, thereby outcompeting side reactions like homocoupling and hydrodehalogenation.[1][7][8] Screening different classes of ligands, such as diamines, amino acids, or diketones, is a vital optimization step.
Troubleshooting Guide: From Problem to Solution
This section is structured to help you diagnose specific issues based on the byproducts you observe and provides actionable steps to mitigate them.
Problem 1: Significant Formation of Biaryl Homocoupling Product
If you are observing a significant amount of the symmetrical biaryl derived from your aryl halide (Ar-Ar), it indicates that the classic Ullmann coupling is outcompeting your desired C-O bond formation.
Mechanistic Insight: The formation of the biaryl byproduct proceeds through a well-established pathway where an arylated copper(I) intermediate undergoes oxidative addition with a second molecule of the aryl halide to form a Cu(III) species, which then reductively eliminates to give the biaryl.[3][4][9]
Solutions:
-
Introduce or Optimize the Ligand: The presence of a suitable ligand can accelerate the reaction of the arylated copper intermediate with the phenoxide, favoring the desired C-O reductive elimination.
-
Actionable Step: Screen a panel of ligands. Start with common choices like 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), or an amino acid like L-proline or N,N-dimethylglycine.[5]
-
-
Lower the Reaction Temperature: High temperatures often favor the homocoupling pathway. Modern, ligand-accelerated Ullmann protocols can often be run at significantly lower temperatures (80-120 °C) compared to the classical conditions (>160 °C).[1][7]
-
Actionable Step: If your initial conditions are at a high temperature, try reducing it in 10-20 °C increments while monitoring the reaction progress.
-
-
Adjust the Stoichiometry: Using a slight excess of the phenoxide can shift the reaction equilibrium towards the desired cross-coupling product.
-
Actionable Step: Try increasing the amount of the phenol/phenoxide to 1.2-1.5 equivalents.
-
Problem 2: Regeneration of Phenol and/or Hydrodehalogenation of Aryl Halide
Observing your starting phenol in the final reaction mixture or the formation of an arene (where the halogen has been replaced by hydrogen) points towards issues with protic impurities or nucleophile stability.
Mechanistic Insight: Trace amounts of water or other protic sources in the solvent or on the glassware can protonate the phenoxide, rendering it inactive. Hydrodehalogenation occurs when an organocopper intermediate is protonated before it can couple with the phenoxide.[2]
Solutions:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor to address.
-
Optimize the Base: The choice and quality of the base are paramount for ensuring the phenoxide is generated and remains active.
-
Work Under an Inert Atmosphere: Oxygen can lead to catalyst deactivation and other unwanted side reactions.
-
Actionable Step: Set up your reaction under a nitrogen or argon atmosphere using Schlenk techniques or a glovebox.[1]
-
Problem 3: Formation of Symmetrical Diaryl Ether from the Phenoxide
While less common, the formation of a symmetrical diaryl ether derived from the phenoxide starting material can occur, especially with more complex substrates or under specific conditions.
Mechanistic Insight: This side reaction can be mechanistically complex. One possibility involves a disproportionation or rearrangement pathway involving copper-phenoxide intermediates. Another potential route, though less direct, could involve initial C-H activation or other pathways that lead to the coupling of two phenoxide-derived aryl groups.
Solutions:
-
Re-evaluate the Catalyst System: This side product may indicate that the chosen catalyst/ligand combination is promoting an unintended reaction pathway.
-
Actionable Step: Screen different copper sources (e.g., CuI, Cu₂O, CuBr) and a structurally diverse set of ligands.[5]
-
-
Modify Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the relative rates of competing pathways.
Summary of Troubleshooting Strategies
| Observed Side Product | Primary Mechanistic Cause | Recommended Troubleshooting Steps |
| Biaryl (Ar-Ar) | Homocoupling of the aryl halide. | 1. Add/Optimize a ligand (e.g., 1,10-phenanthroline).2. Lower the reaction temperature.3. Use a slight excess of the phenoxide. |
| Regenerated Phenol (Ar-OH) | Protonation of the phenoxide by protic impurities. | 1. Ensure strictly anhydrous conditions (solvents, reagents, glassware).2. Optimize the base (e.g., switch to Cs₂CO₃).3. Work under an inert atmosphere. |
| Hydrodehalogenated Arene (Ar-H) | Protonation of an organocopper intermediate. | 1. Ensure strictly anhydrous conditions.2. Screen different bases.3. Add a ligand to accelerate the desired coupling. |
| Symmetrical Ether (Ar-O-Ar from Phenoxide) | Unintended catalytic pathway or substrate decomposition. | 1. Screen different copper sources and ligands.2. Modify solvent and reaction temperature. |
Experimental Workflow & Visualization
A systematic approach is key to successfully troubleshooting your Ullmann condensation. The following workflow provides a logical sequence for optimizing your reaction to minimize side-product formation.
Caption: Competing catalytic cycles in the Ullmann condensation.
References
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. National Institutes of Health (NIH). [Link]
- Ullmann reaction. Wikipedia. [Link]
- Ullmann Reaction. BYJU'S. [Link]
- The mechanism of the modified Ullmann reaction. Sperotto, Elena; Klink, Gerard PM van. [Link]
- Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. National Institutes of Health (NIH). [Link]
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann condens
- Troubleshooting Ullmann Couplint : r/Chempros. Reddit. [Link]
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry. [Link]
- Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. National Institutes of Health (NIH). [Link]
- Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond.
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- 8. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
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- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Choice for Aryl Ether Synthesis
Welcome to the Technical Support Center for Aryl Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding catalyst selection for this critical transformation. Aryl ethers are a cornerstone structural motif in pharmaceuticals, agrochemicals, and materials science.[1] Their synthesis, most commonly achieved through transition-metal catalyzed cross-coupling reactions, is a mature field, yet one that presents persistent challenges in optimization and troubleshooting.[2][3][4]
This resource is structured to address specific, practical issues encountered during experimental work. It moves beyond simple procedural lists to explain the underlying chemical principles—the "why" behind a particular choice of catalyst, ligand, base, or solvent—to empower you to make informed decisions in your own research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during aryl ether synthesis, providing probable causes and actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Aryl Ether
Q: My reaction is showing low to no conversion. What are the likely causes and how can I improve the yield?
A: Low or no yield is a common but multifaceted problem. A systematic approach to troubleshooting is essential.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Inactivity:
-
Palladium Catalysts: Palladium(0) is the active catalytic species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). Inadequate ligand or the presence of oxidants can hinder this. Consider using a pre-formed Pd(0) source or a precatalyst designed for easy activation.[5]
-
Copper Catalysts (Ullmann Condensation): Copper(I) salts, such as CuI, are typically more effective than Cu(II) salts or copper metal.[6] However, Cu(I) salts can oxidize over time, leading to decreased activity. Using a fresh, high-purity copper source is crucial.[7]
-
-
Suboptimal Ligand Choice:
-
The Ligand's Role: The ligand is arguably the most critical component in tuning the catalyst's reactivity and stability. It influences the rate of both the oxidative addition and reductive elimination steps.[8]
-
For Palladium-Catalyzed Reactions (Buchwald-Hartwig C-O Coupling): Bulky, electron-rich phosphine ligands are generally preferred. These ligands promote the reductive elimination step, which is often rate-limiting for C-O bond formation.[1][9] For challenging substrates, consider screening a panel of biarylphosphine ligands (e.g., XPhos, RuPhos).[10][11]
-
For Copper-Catalyzed Reactions: Simple N- or O-donor ligands like 1,10-phenanthroline, N,N-dimethylglycine, or 8-hydroxyquinoline can significantly accelerate the reaction, allowing for lower reaction temperatures compared to traditional ligand-free Ullmann conditions.[7][12][13]
-
-
Inappropriate Base Selection:
-
Function of the Base: The base's primary role is to deprotonate the alcohol or phenol, forming the active nucleophile.[8]
-
Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used.[5][14] The solubility of the base and the resulting alkoxide/phenoxide salt can significantly impact the reaction rate. Cesium carbonate is often effective due to the high solubility of cesium alkoxides.[5]
-
Compatibility: Be mindful of base-sensitive functional groups on your substrates. If esters or nitro groups are present, a weaker base like K₂CO₃ might be necessary, potentially requiring higher temperatures or a more active catalyst system.[15]
-
-
Poor Solvent Choice:
-
Polarity and Coordination: The solvent must solubilize the reactants and the catalyst complex.[5] Aprotic solvents are generally used. Ethereal solvents (e.g., dioxane, THF) and aromatic hydrocarbons (e.g., toluene) are common choices for palladium catalysis.[5][16] Polar aprotic solvents like DMF or DMSO are often used in copper-catalyzed reactions.[14] However, coordinating solvents can sometimes inhibit catalysis by competing for coordination sites on the metal.[17]
-
-
Reaction Temperature:
-
Traditional vs. Modern Methods: Classical Ullmann reactions often required temperatures exceeding 150°C.[7] Modern ligand-accelerated protocols, for both copper and palladium, can often proceed at much lower temperatures (e.g., 80-120°C).[7][10]
-
Optimization: If no reaction is observed, a stepwise increase in temperature is a reasonable approach. Conversely, if product decomposition is observed, the temperature should be lowered.
-
Issue 2: Significant Dehalogenation of the Aryl Halide
Q: I am observing a significant amount of the dehalogenated arene byproduct corresponding to my aryl halide starting material. How can I suppress this side reaction?
A: Reductive dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This is particularly problematic when the desired cross-coupling is slow.[7][14]
Potential Causes & Step-by-Step Solutions:
-
Source of Hydrogen: The hydrogen atom for dehalogenation can originate from trace water, the solvent, or even the alcohol nucleophile.[7]
-
Inefficient Catalytic Cycle: If the cross-coupling is sluggish, the intermediate aryl-metal complex has more time to undergo side reactions.
-
Optimize the Ligand: A more effective ligand can accelerate the desired C-O bond formation, outcompeting the dehalogenation pathway. For electron-rich aryl bromides in Ullmann couplings, N,N-dimethylglycine has been shown to be effective in minimizing this side reaction.[14] For palladium systems, screening ligands to find one that promotes faster reductive elimination is key.
-
-
Base-Induced Elimination: In some cases, particularly with hindered substrates, the base can promote β-hydride elimination from the alkoxide, which can lead to byproducts that facilitate dehalogenation. While more common in C-N coupling, it's a possibility to consider.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Q: My reaction mixture is turning black, and the reaction has stalled. What is causing my palladium catalyst to decompose?
A: The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble, active Pd(0) species agglomerates into inactive metallic palladium.
Potential Causes & Step-by-Step Solutions:
-
Ligand Dissociation: The phosphine ligand stabilizes the Pd(0) center. If the ligand dissociates, the unprotected palladium atoms can aggregate.
-
Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help maintain the stability of the catalytic complex.
-
Choose a More Robus Ligand: Biarylphosphine ligands are designed to be both electron-rich (promoting catalysis) and sterically bulky (preventing catalyst dimerization/decomposition). If you are using a simple monodentate phosphine, switching to a more advanced ligand may solve the problem.
-
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.
-
Lower the Temperature: If possible, use a more active catalyst system that allows for lower reaction temperatures.[10]
-
-
Substrate-Related Issues: Certain functional groups on the substrates can interact with and poison the catalyst. Aryl iodides, while highly reactive, can sometimes lead to the formation of catalytically inactive palladium-iodide species.[5]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about catalyst selection and reaction optimization for aryl ether synthesis.
Q1: Should I use a Copper or a Palladium catalyst for my reaction?
A: The choice between copper and palladium depends on several factors, including the specific substrates, functional group tolerance, and cost considerations.
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Generality | Generally broader substrate scope, especially for less activated aryl halides (chlorides, bromides).[1][9] | Traditionally required activated aryl halides (iodides, bromides with electron-withdrawing groups).[7] Modern ligands have expanded the scope.[12] |
| Reaction Conditions | Often milder conditions (lower temperatures).[10] Can be sensitive to air and moisture. | Traditionally required high temperatures (>150°C).[7] Ligand-accelerated protocols operate under milder conditions.[18] |
| Ligands | Requires specialized, often expensive, phosphine ligands.[9][10] | Can be effective with simpler, less expensive N- or O-donor ligands.[12][13] |
| Cost | Palladium is a precious metal, making the catalysts more expensive. | Copper is significantly less expensive. |
| Functional Group Tolerance | Generally very high, but can be sensitive to certain sulfur-containing groups. | Good, but high temperatures in traditional methods can be limiting. |
Recommendation: For initial screening and substrates with sensitive functional groups, a modern palladium system is often a good starting point due to its high reactivity and milder conditions. For large-scale synthesis where cost is a major factor, optimizing a copper-catalyzed Ullmann reaction can be highly advantageous.
Q2: How do I select the right ligand for my specific substrates?
A: Ligand selection is often empirical, but some general principles can guide your choice.
Ligand Selection Workflow
Caption: A decision workflow for selecting a suitable ligand.
-
For sterically hindered substrates (e.g., ortho-substituted aryl halides or phenols): A more sterically demanding ligand is often required to promote the reductive elimination step. In palladium catalysis, this means moving to bulkier biarylphosphine ligands.[10]
-
For electron-rich aryl halides: These substrates undergo oxidative addition more slowly. A highly electron-rich ligand can help accelerate this step.
-
For electron-deficient phenols: These are less nucleophilic. A strong base is critical, and a ligand that promotes a highly active catalyst is needed.
Q3: What is the mechanistic role of the catalyst and ligand in aryl ether synthesis?
A: Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism for palladium-catalyzed aryl ether synthesis is shown below.
Palladium Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed C-O coupling.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is generally faster for aryl iodides > aryl bromides > aryl chlorides.[5][8]
-
Deprotonation/Ligand Exchange: The alcohol (R'-OH) coordinates to the palladium center, and the base removes its proton to form a palladium alkoxide/phenoxide complex.[8]
-
Reductive Elimination: This is often the rate-limiting step. The aryl group and the alkoxy/phenoxy group couple, forming the C-O bond of the product and regenerating the Pd(0) catalyst. Bulky, electron-rich ligands are crucial for accelerating this step.[8][9]
The copper-catalyzed Ullmann reaction is mechanistically more complex and less universally agreed upon, but it is understood that ligands play a crucial role in solubilizing the copper species and facilitating the coupling process.[13][19]
Experimental Protocols
General Protocol for a Palladium-Catalyzed C-O Cross-Coupling Reaction (Buchwald-Hartwig)
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alcohol or phenol (1.2-1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precatalyst (e.g., [(cinnamyl)PdCl]₂, 0.5-2 mol%), and the phosphine ligand (e.g., L8, 1-4 mol%).[10]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2-0.5 M concentration) via syringe.[11]
-
Heating and Monitoring: Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 80-110 °C).[10][11] Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Protocol for a Ligand-Accelerated Copper-Catalyzed C-O Cross-Coupling Reaction (Ullmann Condensation)
This protocol is a starting point for a modern Ullmann-type reaction.
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the alcohol or phenol (1.5-2.0 mmol), the copper(I) source (e.g., CuI, 5-10 mol%), the ligand (e.g., N,N-dimethylglycine, 10-20 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol).[14][18]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, dioxane, or toluene) via syringe.[18]
-
Heating and Monitoring: Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100-130 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water or dilute aqueous ammonia to remove residual copper. Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
By understanding the key parameters and potential pitfalls outlined in this guide, you will be better equipped to optimize your catalyst choice and successfully synthesize the target aryl ethers for your research and development needs.
References
- EP1245553A2 - Palladium-catalysed synthesis of aryl ethers - Google P
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem.
- Aryl ether synthesis by etherification (aryl
- Technical Support Center: Optimizing Ullmann Condens
- Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherific
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B907784G.
- Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem.
- Palladium-catalysed synthesis of aryl-alkyl ethers using alkoxysilanes as nucleophiles† - RSC Publishing.
- A review on the advancement of ether synthesis from organic solvent to w
- Recent Advances in Diaryl Ether Synthesis - ResearchG
- Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC - NIH.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - BJOC.
- Buchwald-Hartwig Amin
- Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates | Journal of the American Chemical Society.
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- 10. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
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Technical Support Center: Purification of Polysubstituted Benzene Isomers
An in-depth guide to navigating the purification of polysubstituted benzene isomers, designed for chemists and drug development professionals.
As a Senior Application Scientist, I've frequently assisted researchers facing the intricate challenge of separating polysubstituted benzene isomers. These compounds, particularly constitutional isomers (like ortho, meta, and para substituted species) or stable atropisomers, often exhibit nearly identical physicochemical properties, turning routine purification into a significant bottleneck.[1][2][3] This guide is structured as a series of troubleshooting questions and in-depth answers, providing not just protocols, but the underlying principles to empower you to solve even the most stubborn separation challenges.
Frequently Asked Questions (FAQs)
Q1: Why are my ortho-, meta-, and para-substituted benzene isomers so difficult to separate using standard flash column chromatography?
This is the fundamental challenge. The difficulty arises because these isomers often have very similar polarities, molecular sizes, and shapes.[1] For example, the xylene isomers (o-, m-, p-dimethylbenzene) have extremely close boiling points and differ only slightly in their dipole moments, making them notoriously hard to separate by distillation or standard chromatography.[1][2]
-
Polarity: The primary driver of separation on silica gel is polarity. Positional isomers often have very similar functional groups, leading to negligible differences in their interaction with the stationary phase.
-
Boiling Points: For liquid isomers, close boiling points often rule out simple or even fractional distillation as an effective method on a lab scale.[4] For instance, m-xylene and p-xylene have boiling points less than one degree apart (139.2 °C vs 138.4 °C).[1]
-
Molecular Shape & Size: While p-isomers are often more linear and can sometimes pack more efficiently into a crystal lattice (leading to higher melting points), these subtle differences may not be sufficient to drive separation in a dynamic chromatographic environment.[2]
To illustrate, consider the properties of the xylene isomers:
| Isomer | Boiling Point (°C) | Melting Point (°C) | Molecular Size (nm) |
| o-Xylene | 144.4 | -25.2 | 0.74 |
| m-Xylene | 139.2 | -47.9 | 0.71 |
| p-Xylene | 138.4 | 13.3 | 0.67 |
| Data compiled from multiple sources.[1][2] |
This similarity in properties necessitates moving beyond standard protocols to more specialized techniques that can exploit these subtle differences.
Troubleshooting Guide: Flash Chromatography
Flash chromatography is the workhorse of the synthesis lab, but it often fails for isomeric mixtures without careful optimization.
Q2: My isomers co-elute in every solvent system I've tried on silica gel. What are my next steps?
When isomers have nearly identical Rf values, a systematic approach is required. The goal is to amplify the minor electronic and steric differences between the molecules.
Answer: First, ensure your TLC analysis is providing a true picture. Run your TLCs in a sealed chamber and consider using a very long elution path to maximize separation. If they are still inseparable, consider the following workflow:
Caption: Workflow for troubleshooting co-eluting isomers.
-
Systematic Solvent Screening: Don't just vary the ratio; vary the solvent class. The interaction between the solvent, solute, and stationary phase is a triangle. Changing one corner can have a dramatic effect.
-
Try a chlorinated solvent: Replacing ethyl acetate with dichloromethane (DCM) can alter selectivity.
-
Introduce an aromatic solvent: Using a toluene/ethyl acetate system can introduce π-π interactions that may differentiate isomers.
-
Add a modifier: For basic compounds (like substituted anilines), adding a small amount (0.1-1%) of triethylamine or ammonia can prevent peak tailing and improve resolution.[5] For acidic compounds, a small amount of acetic acid can be beneficial.[5]
-
-
Optimize the Gradient: If you see any separation on TLC, a very shallow gradient during flash chromatography is key. A slow increase in the polar component of the mobile phase gives the column more "time" to resolve the compounds.
-
Change the Stationary Phase: If silica gel fails, switch to a stationary phase with a different separation mechanism.[6]
-
Alumina (Al₂O₃): It is available in acidic, neutral, and basic forms. Basic alumina is excellent for purifying amines, while acidic alumina can be useful for other functionalities.
-
Reverse-Phase (C18): Here, the separation is based on hydrophobicity. The less polar isomer will elute later. This is a powerful, albeit more expensive, alternative. Common solvent systems are acetonitrile/water or methanol/water.[7]
-
Q3: My compound is stable, but it's streaking badly on the column, ruining the separation. What's causing this?
Answer: Streaking, or "tailing," is often caused by non-ideal interactions between your compound and the stationary phase.[6][8]
-
Cause 1: Overloading the Column. You may be loading too much material. As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel.
-
Cause 2: Poor Solubility in the Eluent. If your compound is not very soluble in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing tailing. This is a common issue when a compound is "dry-loaded" from a solvent like DCM, but then eluted with a non-polar system like hexanes/ethyl acetate where it is less soluble.
-
Cause 3: Strong Acid/Base Interactions. Silica gel is acidic and can strongly interact with basic compounds (e.g., pyridines, anilines), causing significant tailing. As mentioned, adding a small amount of a basic modifier like triethylamine to the eluent can neutralize the active sites on the silica and lead to sharp, symmetrical peaks.[5]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solids, especially for p-isomers which often have higher melting points and greater symmetry, allowing for more stable crystal lattice formation.[2]
Q4: I'm trying to recrystallize my desired isomer, but the other isomer(s) always co-crystallize. How can I improve the purity?
Answer: This is a common outcome when isomers form a solid solution or a eutectic mixture. The key to successful recrystallization is finding a solvent system with a steep solubility curve for your desired compound and a shallow one (or very high solubility) for the impurity.[9][10][11]
Protocol: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~20-30 mg of your impure solid into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, that solvent is not suitable.
-
Heating: For solvents where the solid is poorly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid fully dissolves.[10] Aim for the minimum amount of hot solvent.
-
Cooling & Observation: Allow the solutions to cool slowly to room temperature, then place them in an ice bath.[9][11] Observe which solvent system yields a good quantity of crystals.
-
Analysis: Isolate the crystals by filtration and analyze their purity (e.g., by ¹H NMR or GC). The solvent that provides the highest purity is your best candidate.
-
Binary Solvents: If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) while hot, and then slowly add a "poor" solvent (one it's insoluble in) until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
Advanced & Alternative Purification Strategies
When standard methods fail, more advanced techniques are necessary.
Q5: When should I give up on flash chromatography and move to a more powerful technique?
Answer: Move on when you've exhausted the options in the chromatography workflow above and are still not achieving baseline separation on TLC. For valuable, late-stage drug development intermediates, it is often more time- and cost-effective to switch to a higher-resolution technique rather than spend weeks on frustrating optimizations.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the go-to method for very challenging separations of isomers.[7] Using smaller particle size stationary phases and precise solvent delivery, it offers significantly higher resolving power than flash chromatography. Both normal-phase and reverse-phase systems can be used.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent, "green" alternative to HPLC. It uses supercritical CO₂ as the main mobile phase, often with a small amount of an alcohol modifier.[12][13] SFC offers high efficiency and fast separations, and is particularly powerful for chiral separations of isomers.[14][15][16] The recovery of the purified compound is also simpler, as the CO₂ evaporates upon depressurization.[13]
-
Fractional Distillation: For liquid isomers with a boiling point difference of at least 20-30 °C, fractional distillation under atmospheric or reduced pressure can be effective.[4][17] However, for isomers with very close boiling points, such as xylenes, this is industrially intensive and not practical for a standard research lab.[18][19]
Q6: I am working with atropisomers that seem to interconvert on the column. How can I purify them?
Answer: Atropisomers are stereoisomers resulting from hindered rotation around a single bond.[20][21] If the rotational energy barrier is low enough, they can interconvert at room temperature or upon gentle heating, a process that can be accelerated on the acidic surface of silica gel.[22]
The key is to perform the chromatography at a low temperature to "freeze" the rotation.[22][23]
-
Low-Temperature Chromatography: Pack and run the column in a cold room or using a jacketed column with a cooling circulator. The sample should be prepared and stored at low temperatures as well.[22][23]
-
Chiral Chromatography: Since atropisomers are often chiral, chiral HPLC or SFC is the definitive method for both analytical and preparative separation.[23][24] Polysaccharide-based chiral stationary phases (e.g., derivatized cellulose or amylose) are highly effective.[14]
Purity Analysis and Characterization
Purification is meaningless if you cannot accurately assess the result.
Q7: How can I reliably determine the isomeric ratio of my purified sample?
Answer: A single analytical technique is often not enough. A combination of methods provides the most trustworthy data.
-
¹H NMR Spectroscopy: This is the first and most important tool. For constitutional isomers, there are usually distinct peaks in the aromatic region that can be integrated to determine the ratio. For example, the methyl protons of xylene isomers have unique chemical shifts.
-
Gas Chromatography (GC): For volatile isomers, high-resolution capillary GC provides excellent separation and accurate quantification.[25] When coupled with a Mass Spectrometer (GC-MS), it also confirms the identity of each peak.[26][27]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for non-volatile compounds and offers superb accuracy for quantification.[][29] A well-developed HPLC method can separate isomers that are inseparable by TLC and provide precise area percentages for each.
Caption: Decision tree for selecting an isomer purification strategy.
References
- The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). Omics.
- Separation of Xylene Isomers: A Review of Recent Advances in Materials. (n.d.). ResearchGate.
- Xilenes isomers separation by absorption in K-Y zeolites. (n.d.). Eurochem Engineering.
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed.
- SEPARATION OF XYLENE ISOMERS THROUGH ADSORPTION ON MICROPOROUS MATERIALS: A REVIEW. (2011). Portal ABPG.
- A better separation process for xylene isomers. (2020). Chemical Industry Journal.
- Separation of Xylene Isomers: A Review of Recent Advances in Materials. (2020). ACS Publications.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita.
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography. (n.d.). Shimadzu.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online.
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). PubMed.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. (2017). Molnar Institute.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2024). Polyscience.
- Enantioselective Synthesis of Atropisomers by Oxidative Aromatization with Central-to-Axial Conversion of Chirality. (2022). PMC.
- Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable.
- Method of purifying benzene. (1948). Google Patents.
- How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry.
- Separation of diethylbenzene isomers by distillation and dehydrogenation. (1973). Google Patents.
- How can I purify two different-substituted aromatic compounds?. (2019). ResearchGate.
- Lab Procedure: Recrystallization. (n.d.). ChemTalk.
- How to separate these regioisomers?. (2023). Reddit.
- The Purification of Organic Compound: Techniques and Applications. (2024). Reachem.
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. (2019). Reddit.
- Recrystallization. (2020). YouTube.
- Compositions and methods for the liquid-phase separation of isomers of aromatic molecules. (n.d.). UT Austin Libraries.
- Recrystallization. (2023). Chemistry LibreTexts.
- troubleshooring flash chromatography purification. (2020). Reddit.
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. (2018). ResearchGate.
- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (n.d.). News-Medical.Net.
- An efficient HPLC method for the analysis of isomeric purity of technetium-99m-exametazime and identity confirmation using LC-MS. (2003). PubMed.
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- Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). ALWSCI.
- Purification of Organic Compounds by Flash Column Chromatography. (2024). MIT OpenCourseWare.
- Standard operating procedure Flash column chromatography. (n.d.). University of Wisconsin-Madison.
- Studies of axially chiral atropisomers of an indole-substituted phthalonitrile derivative. (2023). Nature.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Need Help Separating different isomers of Halogenated Benzene Compounds. (2019). Sciencemadness Discussion Board.
- Atropisomers. (n.d.). The Knowles Group - Princeton University.
- 16.10 Synthesis of Polysubstituted Benzenes. (n.d.). NC State University Libraries.
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- Synthesis of poly-substituted benzenes. (2013). YouTube.
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Troubleshooting low yield in Buchwald-Hartwig reactions
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their C-N cross-coupling reactions and troubleshoot common issues, particularly low product yield. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your experimental design. The advice herein is a synthesis of established principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig reaction has failed or given a very low yield. What is the most common culprit?
A1: While several factors can contribute to a failed reaction, one of the most common and frequently underestimated issues is the poor solubility of one or more components, especially the inorganic base, in the reaction solvent.[1] If the base cannot effectively deprotonate the amine or the palladium-amine complex, the catalytic cycle is stalled. Other frequent issues include catalyst deactivation, using an inappropriate ligand-base combination for your specific substrates, or impurities in reagents or solvents.[1]
Q2: I see a lot of starting material remaining. What should be my first troubleshooting step?
A2: Unreacted starting material often points to a problem with the catalyst's activity or the fundamental reaction parameters. Before undertaking a complex re-optimization, perform a simple check of the foundational requirements:
-
Inert Atmosphere: Was the reaction set up and maintained under a strictly inert atmosphere (Argon or Nitrogen)? Palladium(0) catalysts are sensitive to oxygen, and exposure can lead to inactive palladium oxides.[2]
-
Reagent & Solvent Purity: Are your solvents anhydrous and degassed? Is the amine pure? Water and other impurities can hydrolyze the base and interfere with the catalyst.
-
Temperature: Is the reaction temperature appropriate? Typical temperatures range from 80-110°C, but challenging substrates may require higher temperatures, while base-sensitive ones may need lower temperatures.[3][4]
If these basic checks pass, the next step is to evaluate the core components: the catalyst system (ligand and palladium source), base, and solvent.
Q3: How do I monitor the progress of my reaction effectively?
A3: Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] For TLC analysis, it's crucial to monitor the consumption of the limiting reagent.[5] If your amine is a secondary amine and doesn't visualize well under UV light, a ninhydrin stain can be used.[5] For quantitative analysis and detailed kinetic studies, online HPLC analysis provides the most accurate data, allowing for the quantification of starting materials, products, and byproducts in real-time.[6][7]
Troubleshooting Guide: A Deeper Dive
Issue 1: Problems Related to the Catalyst System
Q: How do I choose the right palladium source and ligand? My yield is low and I suspect my catalyst isn't active.
A: The choice of palladium source and ligand is the heart of the Buchwald-Hartwig reaction and is highly dependent on the nature of your substrates.
Palladium Source: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reduction from Pd(II) to the active Pd(0) state.[3][8] This step can be inefficient and lead to higher required catalyst loadings. For more reliable and efficient catalyst activation, especially on a larger scale, using a pre-catalyst is highly recommended.[3][4] Pre-catalysts are air-stable Pd(II) complexes that rapidly and quantitatively generate the active LPd(0) species upon exposure to the base in your reaction.[3]
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity to facilitate the key steps of oxidative addition and reductive elimination.[9][10] For most applications, particularly with challenging substrates (e.g., aryl chlorides or sterically hindered amines), bulky, electron-rich phosphine ligands are the standard.[11]
-
Causality: Bulky ligands promote the formation of a monoligated, 14-electron LPd(0) species, which is highly reactive in the oxidative addition step. The electron-donating nature of the ligand increases electron density on the palladium, which facilitates oxidative addition and accelerates the final reductive elimination step to release your product.[10][11]
The optimal ligand is dictated by the nucleophile (the amine).[3]
| Nucleophile Class | Recommended Ligand Families | Rationale & Comments |
| Primary Aliphatic Amines | Biaryl Phosphines (e.g., BrettPhos, XPhos) | BrettPhos is often an excellent choice, especially for hindered primary amines.[8][12] |
| Secondary Aliphatic Amines | Biaryl Phosphines (e.g., RuPhos, XPhos) | These amines are generally good nucleophiles; RuPhos is a robust choice for sterically demanding partners.[13][14] |
| Aryl Amines (Anilines) | Biaryl Phosphines (e.g., XPhos), Ferrocenyl phosphines (e.g., Josiphos) | Generally couple well. The choice may depend on the electronic nature and substitution of the aniline.[3][13] |
| Heteroaryl Amines | Biaryl Phosphines, Josiphos-type ligands | These can be challenging substrates. Optimization is often required to achieve good yields.[3] |
| Amides, Carbamates | Biaryl Phosphines (e.g., XPhos, RuPhos) | Weaker nucleophiles that often require more forcing conditions or specific catalyst systems. |
| Ammonia Equivalents | Josiphos-type ligands | Direct coupling of ammonia is challenging due to tight binding to palladium.[11] Using ammonia equivalents like benzophenone imine is a common strategy.[11] |
Issue 2: The Critical Role of the Base
Q: My substrates are sensitive to strong bases like NaOtBu. What are my options, and how does base selection impact the reaction?
A: The base's primary role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which is necessary for reductive elimination.[15] The choice of base is a critical balancing act between reactivity and substrate compatibility.
-
Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, leading to faster reaction rates.[3][15] However, it is incompatible with base-sensitive functional groups like esters and nitro groups.[8]
-
Weaker Bases (Carbonates, Phosphates): For sensitive substrates, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are excellent alternatives.[3][9] Their use allows for much broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve full conversion.[15]
The Impact of Solubility and Particle Size: The effectiveness of inorganic bases like K₃PO₄ and Cs₂CO₃ is highly dependent on their solubility and surface area.[3] Since the deprotonation step can occur at the solid-liquid interface, finely grinding the base before use or adding Celite to prevent clumping can significantly improve reaction consistency and rate, especially during scale-up.[3] Insufficient stirring can also be a problem, as dense inorganic bases can settle at the bottom of the vessel.[3]
| Base | pKaH (approx.) | Typical Use & Comments |
| NaOtBu | 19 | Highly effective, fast reactions. Not suitable for base-sensitive substrates.[3] |
| LHMDS | 26 | Very strong, non-nucleophilic base. Useful for proton tolerance (e.g., -OH groups).[8] |
| K₃PO₄ | 12.3 | Weaker, good for sensitive substrates. Often requires higher temperatures. |
| Cs₂CO₃ | 10 | Weaker, good solubility in some organic solvents, making it a popular choice for optimization.[3][15] |
Issue 3: Solvent and Substrate Considerations
Q: I'm seeing a dark, insoluble mixture and low conversion. Could this be a solvent or substrate issue?
A: Yes, solubility and substrate reactivity are paramount.
Solvent Selection: The ideal solvent must dissolve the starting materials, base, and catalytic intermediates.[3] Insolubility is a primary cause of reaction failure.
-
Common Solvents: Toluene, dioxane, THF, and t-BuOH are frequently used.[3][16] Aromatic hydrocarbons like toluene are often a good starting point.
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can bind to the palladium center and inhibit catalysis.[3]
-
Green Solvents: For more sustainable processes, solvents like 2-MeTHF and MTBE have been shown to be effective and are recommended alternatives to ethers like dioxane.[17]
Aryl Halide Reactivity: Contrary to many other cross-coupling reactions, the reactivity order for the aryl halide in Buchwald-Hartwig amination is often not straightforward. While the general trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, aryl iodides can be problematic.[3][8] The iodide anion generated during the reaction can form unreactive palladium-iodide bridged dimers, effectively inhibiting the catalyst.[3][8][14] Therefore, the practical reactivity order is often Ar-Br > Ar-Cl > Ar-I .[3] If you are struggling with an aryl iodide, switching to the analogous aryl bromide may solve the issue.
Experimental Protocols & Workflows
General Protocol for a Small-Scale Buchwald-Hartwig Amination
This is a representative protocol. Conditions must be optimized for specific substrates.
-
Preparation: To an oven-dried vial or Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (if not using a pre-catalyst, e.g., 1.2-2.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[1][2]
-
Inert Atmosphere: Cap the vessel with a septum and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step.[1]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.1-1.2 equiv.) if it is a solid. Then, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M) via syringe.[1] If the amine is a liquid, add it via syringe after the solvent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction by your chosen analytical method (TLC, LC-MS) until the limiting reagent is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.[1][18]
Visual Workflow: Troubleshooting Low Yield
The following diagram outlines a logical decision-making process for troubleshooting a low-yield reaction.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Each component you add to the flask has a specific role in turning these gears.
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
References
- Hesp, K. D., & Biscoe, M. R. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society.
- Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Szostak, M., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). WuXi AppTec.
- Wong, S. M., et al. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). The Synthetic Chemist.
- Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv.
- Valente, C., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
- Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Analytical Chemistry.
- Black, B. A., et al. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications.
- Christensen, H., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
- Buchwald–Hartwig amination. (n.d.). In Wikipedia.
- Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2012). Request PDF.
- TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain. (2022, April 8). Chemistry Stack Exchange.
- BH amination side products and purification. (2024, July 31). Reddit.
- Specific Solvent Issues with Buchwald-Hartwig Amination. (2025, December 19). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Catalytic cycle (left) and reaction monitoring trace (right) of a... (n.d.). ResearchGate.
- Grimaldi, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Reaction Chemistry & Engineering.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Scaffold design of Pd-precatalysts to address impurity profile in Buchwald-Hartwig coupling. (2022, March 20). American Chemical Society.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021, October 25). Organometallics.
- Brainstorming a Buchwald-Hartwig coupling. (2025, June 24). Reddit.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021, September 29). Dalton Transactions.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. (2022, May 13). ResearchGate.
- Purification of Buchwald-Hartwig amination. (2021, July 23). Chemistry Stack Exchange.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Purification of 1,3,5-Trimethyl-2-phenoxy-benzene
Introduction: Welcome to the technical support guide for 1,3,5-Trimethyl-2-phenoxy-benzene. This document is designed for researchers and drug development professionals who are synthesizing this aryl ether and encountering challenges in achieving high purity. The synthesis of this molecule, likely via a copper-catalyzed Ullmann condensation or a related cross-coupling reaction, often results in a crude product containing unreacted starting materials, catalyst residues, and reaction byproducts.[1][2][3] This guide provides a structured approach to troubleshooting common purification issues, offering detailed protocols and the scientific rationale behind each step to empower you to optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses the most common initial queries and helps you diagnose the state of your crude product.
Q1: What are the primary impurities I should expect in my crude this compound sample?
A: The impurity profile is highly dependent on your specific synthetic route, but for a typical Ullmann-type synthesis, you can anticipate the following:
-
Unreacted Starting Materials: Residual phenol and the aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene).
-
Homocoupling Byproducts: Symmetrical biaryl compounds formed from the coupling of two aryl halide molecules, a classic side reaction in Ullmann couplings.[3]
-
Catalyst Residues: Copper salts from the catalyst system. These often manifest as baseline material in chromatography or insoluble particulates.
-
Solvent: High-boiling point solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) that are difficult to remove under standard rotary evaporation.[1]
Q2: My crude product is a dark brown or black oil, but the literature reports a solid. What does this indicate?
A: This is a very common observation. The dark coloration typically arises from two sources:
-
Oxidation: Phenolic compounds, including any unreacted starting material, are susceptible to air oxidation, which forms highly colored quinone-type impurities.
-
Residual Copper Catalyst: Finely dispersed copper species can impart a dark color to the crude mixture. The oily consistency suggests the presence of significant impurities or residual high-boiling solvent that is depressing the melting point of your product. This indicates that a robust purification strategy, likely starting with column chromatography, will be necessary.
Q3: How do I select the best primary purification method for my sample?
A: The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography: This is the most versatile and generally recommended starting point. It excels at separating compounds with different polarities, making it ideal for removing both starting materials and byproducts from your less polar aryl ether product.[4][5][6]
-
Recrystallization: This method is best suited for purifying a product that is already substantially pure (>90%) or as a final "polishing" step after chromatography. It is highly effective at removing small amounts of impurities from a solid compound but is not suitable for removing large quantities of diverse impurities or for purifying an oil.
-
Vacuum Distillation: This is a viable option only if your product is a high-boiling liquid and the impurities are non-volatile (e.g., catalyst salts, polymers).[7] Given that this compound is likely a solid or a very high-boiling liquid, and its impurities may have similar boiling points, this method is generally less effective than chromatography.
Section 2: General Purification & Decision Workflow
Before committing to a large-scale purification, it is critical to analyze a small aliquot of your crude material using Thin-Layer Chromatography (TLC). This initial analysis will inform the most efficient path forward. The following workflow provides a logical decision-making process.
Caption: Decision workflow for purifying this compound.
Section 3: Detailed Troubleshooting Guides & Protocols
Guide 1: Purification by Column Chromatography
Column chromatography separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[6][8] For this compound, which is relatively non-polar, it will travel faster than more polar impurities like residual phenol.
-
Q: My compound is eluting too quickly with the solvent front (Rf ≈ 1.0). What should I do?
-
A: Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For very non-polar compounds, you may need to use solvents like hexanes or petroleum ether with only 1-2% ethyl acetate or even switch to a less polar solvent like toluene.
-
-
Q: My compound won't move from the origin (Rf ≈ 0.0). How do I fix this?
-
A: Your eluent is not polar enough. Gradually increase the concentration of the polar solvent in your mobile phase. If you are using 100% hexanes, begin adding ethyl acetate in small increments (e.g., 2%, 5%, 10%) until you achieve a product Rf of ~0.3.
-
-
Q: The separation between my product and a key impurity is poor (spots are too close on TLC). How can I improve resolution?
-
A: First, try a shallower solvent gradient or an isocratic elution with a less polar solvent system. This will increase the interaction time with the stationary phase and can improve separation. If that fails, consider changing the stationary phase. Alumina can sometimes provide different selectivity for aromatic compounds compared to silica gel.[9]
-
-
Solvent System Selection: Run TLC plates on your crude material with various solvent systems (see table below). The ideal system gives your product an Rf value of 0.25-0.35 and maximizes the separation from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, perform a "dry load" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting with your starting solvent system. Collect fractions sequentially in test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.[8]
-
Isolation: Once the fractions containing the pure product are identified, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
| Polarity | Solvent System (v/v) | Typical Application |
| Low | 100% Hexane or Heptane | Eluting non-polar hydrocarbon impurities. |
| Low-Medium | 2-5% Ethyl Acetate in Hexane | Good starting point for eluting the target product. |
| Medium | 10-20% Ethyl Acetate in Hexane | Eluting slightly more polar byproducts. |
| High | 50%+ Ethyl Acetate in Hexane | Flushing highly polar impurities (e.g., phenol). |
Guide 2: Purification by Recrystallization
Recrystallization is an excellent technique for removing small quantities of impurities from a solid compound. The principle is to dissolve the impure compound in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound should be less soluble in the cold solvent and will crystallize out, leaving the impurities dissolved in the mother liquor.
-
Q: My compound "oiled out" as a liquid instead of forming solid crystals. What happened?
-
A: This typically occurs when the boiling point of the solvent is higher than the melting point of your impure compound. The compound melts before it fully dissolves. To fix this, add more solvent to fully dissolve the oil at the boiling temperature, then cool slowly. If the problem persists, you must choose a different solvent with a lower boiling point.
-
-
Q: No crystals are forming, even after cooling in an ice bath.
-
A: You have a supersaturated solution. Try to induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product (if available) to the solution to act as a template for crystallization.
-
-
-
Q: My final yield is very low. How can I improve recovery?
-
A: Low yield can result from using too much solvent, cooling too quickly, or washing the final crystals with warm solvent. Ensure you are using the minimum amount of hot solvent required to fully dissolve the solid. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation. Always wash the collected crystals with a minimal amount of ice-cold solvent.
-
This method is useful when no single solvent has the ideal solubility properties.
-
Solvent Selection: Find a "soluble" solvent in which your compound is very soluble, and a "miscible, non-soluble" solvent in which your compound is poorly soluble. A common pair for non-polar compounds is Toluene (soluble) and Hexane (non-soluble).
-
Dissolution: Place the crude solid in a flask and add the "soluble" solvent dropwise while heating until the solid just dissolves.
-
Induce Cloudiness: While the solution is still hot, add the "non-soluble" solvent dropwise until the solution becomes persistently cloudy.
-
Re-clarify: Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold "non-soluble" solvent, and dry under vacuum.
Section 4: Purity Verification Workflow
Confirming the purity of your final product is a critical final step. This workflow outlines the standard analytical checks.
Sources
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- 9. cup.edu.cn [cup.edu.cn]
Technical Support Center: Optimizing Reaction Temperature for Phenoxybenzene Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for phenoxybenzene synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Optimizing temperature is paramount for maximizing yield, ensuring purity, and preventing costly side reactions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes for phenoxybenzene, and how does temperature play a critical role in each?
A: The two most prevalent methods for synthesizing phenoxybenzene, a diaryl ether, are the Ullmann condensation and the Williamson ether synthesis. Temperature is arguably the most critical variable in both, dictating reaction rate, product yield, and the side-reaction profile.
-
Ullmann Condensation: This is a copper-catalyzed cross-coupling reaction between a phenol (or its salt) and an aryl halide.[1][2] Traditionally, these reactions demand high temperatures, often in excess of 150-210 °C, to proceed at a reasonable rate.[1][3] The high temperature is necessary to facilitate the oxidative addition of the aryl halide to the copper catalyst. However, modern catalytic systems using specific ligands have been developed to allow the reaction to proceed at milder temperatures (e.g., 70-120 °C), which significantly improves the substrate scope and reduces byproducts.[4][5]
-
Williamson Ether Synthesis: This method involves the reaction of an alkali phenoxide (e.g., sodium phenoxide) with an aryl halide.[6][7] While highly effective for producing alkyl aryl ethers, its application for diaryl ethers is more challenging due to the lower reactivity of aryl halides in SNAr reactions. The reaction typically requires temperatures in the range of 50-100 °C.[6][8] The temperature must be high enough to overcome the activation energy but low enough to prevent side reactions, such as elimination if alkyl halides with beta-hydrogens were used. For diaryl ether synthesis, this route is often less favored than the Ullmann condensation due to the harsh conditions required to activate the aryl halide.
Q2: I'm getting a very low yield in my phenoxybenzene synthesis. Could the reaction temperature be too low?
A: Yes, an unexpectedly low yield is a classic symptom of insufficient reaction temperature. Chemical reactions must overcome a specific activation energy to proceed, and thermal energy is the primary input to achieve this.
Causality: If the temperature is too low, the reacting molecules will not have sufficient kinetic energy to form the transition state complex at an appreciable rate. This results in an exceedingly slow or stalled reaction.[9][10]
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials. If you observe a large amount of unreacted phenol or aryl halide even after a prolonged reaction time, the temperature is likely too low.[9]
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C) and continue to monitor the reaction progress.
-
Solvent Choice: Ensure your solvent has a boiling point that accommodates the target temperature. Using a low-boiling solvent will prevent the reaction from reaching the necessary temperature unless a sealed-vessel or pressure reactor is used. For high-temperature Ullmann reactions, solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are common choices.[1]
Q3: My final product is impure with several byproducts. Is it possible my reaction temperature is too high?
A: This is a very likely cause. While higher temperatures increase the rate of the desired reaction, they exponentially increase the rates of undesired side reactions, leading to a complex mixture that is difficult to purify.
Common High-Temperature Side Reactions:
-
Homocoupling (Ullmann): In Ullmann condensations, excessive temperatures can promote the coupling of two aryl halide molecules, leading to biphenyl byproducts.[3][4]
-
Decomposition: Reactants, the desired product (phenoxybenzene), or the solvent can begin to decompose at very high temperatures, leading to charring and the formation of a range of impurities.[11] Radical inhibitors like butylated hydroxytoluene (BHT) can sometimes be used to mitigate decomposition at elevated temperatures.[11]
-
Benzyne Intermediate Formation (Dow Process): In reactions involving aryl halides and strong bases at very high temperatures (like the Dow process for phenol synthesis), a highly reactive benzyne intermediate can form, which can lead to byproducts like diphenyl ether and p-phenyl phenol.[12]
Troubleshooting Steps:
-
Reduce Temperature: The most straightforward solution is to run the reaction at a lower temperature. Modern catalysts for the Ullmann reaction are specifically designed to be effective at milder conditions.[4]
-
Optimize Reaction Time: A shorter reaction time at a higher temperature might be preferable to a longer time at a lower temperature, or vice versa. This balance must be determined empirically.
-
Purification Strategy: If minor byproducts are unavoidable, develop a robust purification strategy. Phenoxybenzene can typically be purified by fractional distillation under vacuum or column chromatography.[13][14]
Q4: For an Ullmann condensation, I'm observing a drop in catalytic activity over time. Could high temperature be the cause?
A: Absolutely. High temperature is a primary cause of catalyst deactivation, a phenomenon known as thermal degradation or sintering.[15][16]
Causality: At elevated temperatures, the fine nanoparticles of the copper catalyst can become mobile on their support (if any) or in solution. They tend to agglomerate or coalesce into larger particles.[16][17] This process, known as sintering, irreversibly reduces the active surface area of the catalyst, leading to a significant drop in its activity and a slower reaction rate.[15][18]
Troubleshooting & Prevention:
-
Operate within Catalyst's Recommended Range: Do not exceed the recommended operating temperature for your specific copper catalyst system.
-
Use of Ligands: Many modern Ullmann protocols use ligands that stabilize the copper catalyst, making it more resistant to thermal degradation and allowing for lower operating temperatures.
-
Catalyst Loading: While counterintuitive, in some supported catalyst systems, a higher particle loading can paradoxically lead to a more stable catalyst by reducing the tendency of individual particles to migrate and sinter.[18] However, for solution-phase reactions, optimizing the catalyst loading is crucial to balance activity with cost and ease of removal.
Q5: How do I design an experiment to systematically optimize the reaction temperature for my specific system?
A: A systematic approach using parallel experimentation is the most efficient method. This is a core practice in process chemistry and is often part of a Design of Experiments (DoE) strategy.[10]
The One-Factor-at-a-Time (OFAT) approach for temperature is practical and effective:
-
Fix Other Variables: Keep the concentrations of reactants, catalyst loading, solvent, and stirring rate constant across all experiments.
-
Select a Temperature Range: Based on literature precedents for your chosen reaction (Ullmann or Williamson), select a range of temperatures to test. For example, for a modern Ullmann reaction, you might test 100 °C, 110 °C, 120 °C, and 130 °C.
-
Run Parallel Reactions: Set up identical reactions in a parallel synthesis block or in separate flasks in temperature-controlled heating mantles.
-
Monitor and Analyze: Take samples from each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h). Analyze these samples by GC or HPLC to determine the conversion of starting material and the formation of phenoxybenzene and key byproducts.
-
Identify Optimum: The optimal temperature is the one that provides the highest yield of pure product in the most reasonable timeframe. This data-driven approach removes guesswork and ensures a robust, reproducible process.[19]
Data Summary: Effect of Temperature on Phenoxybenzene Synthesis (Ullmann Condensation)
| Temperature Range | Expected Yield | Expected Purity | Common Side Products / Issues |
| Low (< 90 °C) | Low to None | High (if any product forms) | Incomplete reaction; large amounts of unreacted starting materials.[9] |
| Optimal (100-140 °C) | Good to Excellent | Good to Excellent | Minor byproducts may be present; reaction proceeds at a manageable rate.[5][13] |
| High (> 150 °C) | Moderate to Low | Poor | Significant byproduct formation (e.g., homocoupling), potential product/reagent decomposition, catalyst sintering.[1][12][15] |
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a general procedure for optimizing the reaction temperature for the synthesis of phenoxybenzene via a copper-catalyzed Ullmann condensation.
1. Preparation:
-
Ensure all glassware is oven-dried and reagents/solvents are anhydrous, as moisture can deactivate the catalyst.[9]
-
Prepare a stock solution of your reactants (e.g., phenol, aryl bromide), base (e.g., K₂CO₃), and solvent (e.g., Toluene or DMF).
2. Reaction Setup (Parallel):
-
In four separate, dry reaction vials equipped with stir bars, add the copper catalyst (e.g., 5 mol% CuI) and a ligand if required.
-
To each vial, add an identical volume of the prepared stock solution.
-
Seal the vials under an inert atmosphere (e.g., Nitrogen or Argon).
3. Execution:
-
Place each vial in a separate well of a pre-heated parallel synthesis reactor or in individual heating blocks set to your target temperatures (e.g., T1=100°C, T2=110°C, T3=120°C, T4=130°C).
-
Begin vigorous stirring in all reactors simultaneously.
4. Monitoring & Work-up:
-
After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction mixture for analysis (TLC, GC, or LC-MS).
-
Continue the reactions, taking samples at regular intervals until one or more of the reactions show complete consumption of the limiting reagent.
-
Once the reactions are complete, cool them to room temperature. Perform an identical work-up on each reaction: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[9][20]
5. Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the purity of each crude product using GC or ¹H NMR to quantify the amount of phenoxybenzene versus key byproducts.
-
Plot Yield (%) and Purity (%) vs. Temperature (°C) to visually identify the optimal reaction temperature.
Visualizations
Experimental Workflow for Temperature Optimization
Caption: Workflow for systematic temperature optimization.
Temperature's Influence on Reaction Pathways
Caption: Relationship between temperature and reaction selectivity.
References
- Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic, Journal of Zhejiang University-SCIENCE B,
- Williamson Ether Synthesis reaction, BYJU'S,
- Ullmann condensation, Wikipedia, https.://en.wikipedia.
- Experiment : Williamson Ether Synthesis of Ethoxybenzen ee, Science Learning Center,
- Williamson ether synthesis, Wikipedia, [Link]
- Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading, NIH, [Link]
- Williamson Ether Synthesis, University of Colorado Boulder,
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base, Arkivoc, [Link]
- Williamson Ether Synthesis, Cambridge University Press,
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW, NIH, [Link]
- Further verification of the high temperature-enhanced catalyst...
- Ullmann Reaction, BYJU'S, [Link]
- What Is the Term for Catalyst Deactivation Caused by High Temper
- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)
- Lec 13 Catalyst deactiv
- Ullmann Condens
- Process for the preparation of diphenyl ethers, Google P
- Ullmann Reaction, Organic Chemistry Portal, [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause, CECO Environmental, [Link]
- 2,4,6-triphenylphenoxyl, Organic Syntheses Procedure, [Link]
- Process for the preparation of 4-phenoxy-phenols, Google P
- Process for the preparation of m-phenoxybenzaldehyde, Google P
- A Brief Introduction to Chemical Reaction Optimiz
- How to purify and isolate required compound from a reaction mixture?
- Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control, Beaudry Research Group, [Link]
- Intramolecular Diels‐Alder Reaction of Styrene with Phenoxy‐Acrylate for Construction of Functionalized Naphthalenes, ResearchG
- Side Products of Dow's process, Chemistry Stack Exchange, [Link]
- TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS ELECTROPHILIC AROMATIC SUBSTITUTION REACTIONS NUCLEO, Thermo Fisher Scientific,
- Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of, Journal of Synthetic Chemistry, [Link]
- Optimization of reaction conditions for the synthesis of dye 1.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. byjus.com [byjus.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
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- 19. Reaction Design & Optimization [sigmaaldrich.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
Preventing byproduct formation in nitration of trimethylbenzene
A Guide for Researchers on Preventing Byproduct Formation and Ensuring Regioselectivity
Welcome to the Technical Support Center for the nitration of trimethylbenzene isomers. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this fundamental yet challenging electrophilic aromatic substitution. The successful synthesis of a specific mononitro-trimethylbenzene isomer is often critical for the advancement of a research project, particularly in pharmaceutical development where intermediates like 2-nitromesitylene are key building blocks.[1] However, the high reactivity of the trimethylbenzene ring, driven by the activating effect of the three methyl groups, makes the reaction susceptible to the formation of undesirable byproducts such as dinitro compounds and oxidation products.[2]
This document moves beyond standard textbook procedures to provide in-depth, field-proven insights into controlling these side reactions. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed protocols to empower you to achieve high yields and purity in your nitration reactions.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the nitration of trimethylbenzene isomers (mesitylene, pseudocumene, and hemimellitene).
Q1: Why am I getting significant amounts of dinitro and even trinitro byproducts?
A1: The formation of multiple nitration products is a direct consequence of the high reactivity of the trimethylbenzene ring. The three electron-donating methyl groups strongly activate the ring, making it highly susceptible to electrophilic attack.[2][3] The initial mononitration product is still activated enough to undergo further nitration, especially under harsh reaction conditions.[4][5] Key factors that promote over-nitration include:
-
High Temperatures: Nitration is a highly exothermic reaction.[6] Elevated temperatures increase the reaction rate, favoring multiple substitutions.
-
High Molar Ratio of Nitrating Agent: Using a large excess of nitric acid increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards di- and trinitration.[7]
-
Prolonged Reaction Times: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to the nitration of the desired mononitro product.[7]
Q2: My final product is a dark, tarry substance with a low yield after purification. What's causing this?
A2: Dark, tar-like substances are typically indicative of oxidation byproducts. The strong oxidizing nature of nitric acid, especially at higher concentrations and temperatures, can lead to the oxidation of the methyl groups on the benzene ring to form aromatic aldehydes and carboxylic acids (e.g., dimethylbenzoic acids).[8] Phenolic compounds (nitrophenols) can also be formed through oxidative pathways.[9][10] These byproducts are often colored and can polymerize under acidic conditions, leading to the observed tarry consistency. To mitigate this, strict temperature control and the use of the minimum necessary amount of nitric acid are crucial.
Q3: I'm nitrating pseudocumene (1,2,4-trimethylbenzene) and getting a mixture of isomers. How can I control the regioselectivity?
A3: Controlling regioselectivity in the nitration of unsymmetrical trimethylbenzenes like pseudocumene and hemimellitene is a significant challenge. The directing effects of the three methyl groups lead to several possible products. For pseudocumene, nitration can occur at the 3-, 5-, and 6-positions. The distribution of these isomers is influenced by a combination of electronic and steric factors. While methyl groups are ortho- and para-directing, the steric hindrance from adjacent methyl groups can influence the site of attack.[11] Achieving high regioselectivity often requires careful optimization of reaction conditions, including the choice of nitrating agent and solvent. In some cases, specialized catalytic systems, such as zeolites, have been used to enhance the formation of a specific isomer, often the para-isomer, by leveraging shape selectivity within the catalyst's pores.[12][13]
Q4: What is the role of sulfuric acid in the nitration mixture, and can its concentration affect byproduct formation?
A4: Concentrated sulfuric acid plays a crucial catalytic role in traditional aromatic nitration. It acts as a strong acid to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[14] The reaction is: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The concentration of sulfuric acid is critical. It also acts as a dehydrating agent, absorbing the water produced during the reaction. If the water concentration increases, it can dilute the acid mixture, slowing down or stopping the reaction by shifting the equilibrium away from the formation of the nitronium ion.[4] However, excessively harsh conditions (e.g., fuming sulfuric acid) can increase the rate of side reactions, including oxidation and over-nitration.
Q5: Are there alternatives to the standard mixed acid (HNO₃/H₂SO₄) system for nitrating trimethylbenzene?
A5: Yes, several alternative nitrating systems have been developed to offer milder conditions and potentially better selectivity. One common alternative involves the use of nitric acid in acetic anhydride.[7] This mixture forms acetyl nitrate in situ, which can be a less aggressive nitrating agent than the nitronium ion generated in mixed acid. This can be particularly useful for highly activated substrates like trimethylbenzenes, helping to reduce oxidation and over-nitration.[6][15] Other nitrating agents like nitronium salts (e.g., NO₂BF₄) or metal nitrate catalysts have also been explored for specific applications.[16]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the nitration of trimethylbenzene.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High Levels of Dinitration/Trinitration | 1. Excessive Temperature: The reaction is highly exothermic, and poor temperature control accelerates subsequent nitrations.[6] 2. High Molar Ratio of Nitric Acid: A large excess of the nitrating agent drives the reaction towards polynitration.[7] 3. Extended Reaction Time: Allowing the reaction to stir for too long after the starting material is consumed will result in the nitration of the desired mononitro product. | Solution: 1. Strict Temperature Control: Maintain the reaction temperature below the recommended value for the specific isomer (e.g., 0-5°C for mesitylene) using an ice-salt bath.[2] This reduces the kinetic energy of the system, decreasing the rate of the second and third nitration steps. 2. Stoichiometric Control: Use a slight molar excess (e.g., 1.05-1.1 equivalents) of nitric acid. This ensures complete consumption of the starting material while minimizing the concentration of the nitrating agent available for subsequent reactions. 3. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting trimethylbenzene is no longer detectable. |
| Formation of Oxidation Byproducts (e.g., Benzoic Acids, Phenols) | 1. High Nitric Acid Concentration/Temperature: Concentrated nitric acid is a strong oxidizing agent, especially at elevated temperatures. This can lead to the oxidation of the electron-rich methyl groups.[8] 2. Presence of Nitrous Acid (HNO₂): Nitrous acid can be present as an impurity in nitric acid or formed during the reaction. It can catalyze oxidative side reactions. | Solution: 1. Use Milder Nitrating Conditions: Consider using a nitric acid/acetic anhydride system, which generates the less aggressive nitrating agent, acetyl nitrate.[6][7] 2. Maintain Low Temperatures: As with preventing dinitration, keeping the reaction temperature low is critical to suppress oxidation pathways. 3. Urea Addition (Optional): In some protocols, a small amount of urea is added to scavenge any nitrous acid present, thereby preventing nitrosation-oxidation pathways. |
| Unfavorable Isomer Ratio (for Pseudocumene/Hemimellitene) | 1. Kinetic vs. Thermodynamic Control: The isomer distribution can be influenced by whether the reaction is under kinetic (product that forms fastest dominates) or thermodynamic (most stable product dominates) control. Nitration is generally considered irreversible and thus under kinetic control.[17] 2. Steric Hindrance: The bulky nitronium ion may be sterically hindered from attacking positions adjacent to multiple methyl groups. 3. Nitrating Agent/Solvent System: The nature of the electrophile and the solvent can influence the transition state energies for attack at different positions, thereby altering the isomer ratio.[16] | Solution: 1. Temperature Optimization: While nitration is kinetically controlled, temperature can still subtly influence isomer ratios by affecting the relative rates of competing pathways. Experiment with a range of low temperatures. 2. Vary the Nitrating System: Explore different nitrating agents. For instance, using a bulkier nitrating agent might increase steric hindrance and favor attack at less hindered positions. The use of zeolite catalysts can dramatically alter isomer distribution through shape-selective catalysis.[12][13] 3. Solvent Effects: The choice of solvent can influence the solvation of the transition states, potentially altering the activation energies for the formation of different isomers. Compare results in different solvent systems (e.g., acetic anhydride vs. a non-polar solvent like dichloromethane). |
| Low Yield/Product Loss During Workup | 1. Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material. 2. Product Solubility: The nitrated product may have some solubility in the aqueous acidic layer, leading to losses during extraction. 3. Emulsion Formation: During the basic wash to remove residual acids, emulsions can form, making phase separation difficult and leading to product loss. | Solution: 1. Monitor Reaction to Completion: Use TLC or GC to ensure the starting material is fully consumed before quenching the reaction. 2. Thorough Extraction: After quenching the reaction in ice-water, perform multiple extractions (e.g., 3x) with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to ensure complete recovery of the product.[1] 3. Careful Washing: When washing the organic layer with a basic solution (e.g., sodium bicarbonate), add the solution slowly and vent the separatory funnel frequently to release any CO₂ gas formed. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Detailed Experimental Protocols
The following protocols are provided as a starting point. It is essential to perform a thorough risk assessment before carrying out any chemical reaction.
Protocol 1: Synthesis of 2-Nitromesitylene (High Purity Method)
This protocol is adapted from a procedure in Organic Syntheses, which is a highly trusted source for reliable chemical preparations.[7] It utilizes a nitric acid/acetic anhydride system to minimize byproducts.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Acetic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Glacial acetic acid
-
Diethyl ether
-
10-15% Sodium hydroxide solution
-
Sodium chloride
Procedure:
-
In a three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 40 g (0.333 mole) of mesitylene and 60 g of acetic anhydride.
-
Cool the mixture to below 10°C in an ice-water bath.
-
Prepare the nitrating mixture by carefully adding 31.5 g (0.5 mole) of fuming nitric acid to a solution of 20 g of glacial acetic acid and 20 g of acetic anhydride. Caution: This addition is exothermic and potentially explosive if done too quickly. Keep the temperature of this mixture below 20°C using an ice-salt bath.[7]
-
With vigorous stirring, add the nitrating mixture dropwise to the mesitylene solution over approximately 40 minutes, maintaining the reaction temperature between 15° and 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 2 hours.
-
Gently warm the flask to 50°C on a water bath and hold for 10 minutes.
-
Cool the reaction mixture and slowly pour it into 800 mL of stirred ice-water.
-
Add approximately 40 g of sodium chloride to aid in phase separation.
-
Separate the oily nitromesitylene layer. Extract the aqueous layer with 200-250 mL of diethyl ether.
-
Combine the ether extract with the nitromesitylene oil. Wash this combined organic solution with three to four 30-mL portions of 10-15% sodium hydroxide solution until the aqueous wash is alkaline. This step removes acidic byproducts.[7]
-
Perform a steam distillation on the residue to purify the nitromesitylene.
-
The distilled nitromesitylene will solidify upon cooling. It can be further purified by recrystallization from ethanol to yield a light yellow crystalline product with a melting point of 43-44°C.[18]
Protocol 2: General Procedure for Nitration of Pseudocumene or Hemimellitene (Mixed Acid)
This is a general guideline for the nitration of the less symmetrical isomers. Optimization of temperature and stoichiometry will be required to achieve desired isomer ratios and minimize byproducts.
Materials:
-
Pseudocumene (1,2,4-trimethylbenzene) or Hemimellitene (1,2,3-trimethylbenzene)
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add the chosen trimethylbenzene isomer and an equal volume of DCM.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (approx. 2 molar equivalents) to the stirred solution, maintaining the temperature at 0°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 molar equivalents) to a small amount of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the trimethylbenzene solution over 30-60 minutes, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, very slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (vent frequently!), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of isomers and byproducts. Purification by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or fractional distillation under reduced pressure may be necessary to isolate the desired isomer.
Analytical Methods
Proper analysis is key to assessing the success of the reaction and the purity of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for separating and identifying the various mononitro isomers and byproducts. A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is typically effective. The mass spectrometer will provide definitive identification of the products based on their fragmentation patterns.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for separating isomers. A reversed-phase C18 column is a good starting point, but for challenging isomer separations, a Phenyl-Hexyl column, which offers π-π interactions, can provide enhanced selectivity for aromatic compounds.[20][21] A mobile phase of acetonitrile/water or methanol/water is common.[22]
Safety and Handling
The nitration of aromatic compounds is a potentially hazardous procedure and must be conducted with strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber are recommended over nitrile for handling nitric acid), safety goggles, a face shield, and a flame-resistant lab coat.[17][18][23]
-
Fume Hood: All operations must be performed in a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes, including nitrogen oxides (NOx) which are common byproducts.[18][24][25]
-
Exothermic Reaction: The reaction is highly exothermic. Use an ice bath for cooling and add reagents slowly and in a controlled manner to prevent thermal runaway.[6]
-
Quenching: Quenching the reaction by adding it to ice-water must be done slowly and carefully to manage the heat generated from the dilution of the strong acids.
-
Waste Disposal: Acidic waste must be neutralized carefully before disposal. Do not mix nitric acid waste with organic solvents, as this can lead to violent reactions and potential explosions.[15][26]
Visualizing the Process
General Nitration and Byproduct Pathways
The following diagram illustrates the desired mononitration pathway and the competing side reactions that lead to common byproducts.
Caption: Reaction scheme for trimethylbenzene nitration.
Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and resolving issues during your experiment.
Caption: A logical guide for troubleshooting nitration issues.
References
- Powell, G., & Johnson, F. (1943). Nitromesitylene. Organic Syntheses, Coll. Vol. 2, p. 449. [Link]
- Stock, L. M. (1980).
- Moodie, R. B., & Schofield, K. (1969). The Duality of Mechanism for Nitration in Acetic Anhydride.
- Beilstein Journals. (n.d.).
- American Chemical Society, Division of Chemical Health and Safety. (n.d.). Laboratory Accidents/Explosions Involving Nitric Acid and an Organic Solvent. [Link]
- Alves, M. G., et al. (2015). Nitrophenols Reduction in the Benzene Adiabatic Nitration Process. Industrial & Engineering Chemistry Research, 54(33), 8055-8062. [Link]
- University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
- Fischer, A., & Ramsay, D. R. (1976). Nitration of the tetramethylbenzenes in acetic anhydride. Formation and rearomatization of adducts. Canadian Journal of Chemistry, 54(11), 1795-1802. [Link]
- Plasse, K. M., et al. (2024). Chemo- and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12, 1389943. [Link]
- Master Organic Chemistry. (2018).
- Beilstein Journals. (n.d.).
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
- Olah, G. A., et al. (2003). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 100(22), 12542-12544. [Link]
- Clark, J. (n.d.). Nitration of benzene and methylbenzene. Chemguide. [Link]
- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. [Link]
- Smith, K., et al. (1998). Regioselective nitration of aromatic compounds and the reaction products thereof. U.S.
- ResearchGate. (2019).
- Moodie, R. B., et al. (1985). Process for nitration of phenol derivatives.
- VPScience.org. (n.d.).
- Ross, D. S. (1983). Study of Nitration and Oxidation in Oxynitrogen Systems. DTIC. [Link]
- CNIPA. (2019). The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
- Sielc.com. (n.d.). Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. [Link]
- Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?. [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Lutz, W. K., et al. (2015). Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene. International Journal of Occupational Medicine and Environmental Health, 28(6), 1017-1029. [Link]
- Chakraborty, A. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. International Journal of Pharmaceutical Sciences, 2(9), 1550-1564. [Link]
- Saha, S., et al. (2005). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. New Journal of Chemistry, 29(10), 1338-1341. [Link]
- ResearchGate. (2006).
- Asberom, T., et al. (1998). Highly Regioselective Nitration Reactions Provide a Versatile Method of Functionalizing Benzocycloheptapyridine Tricyclic Ring Systems: Application toward Preparation of Nanomolar Inhibitors of Farnesyl Protein Transferase. The Journal of Organic Chemistry, 63(3), 445-451. [Link]
- Sreekumar, R., et al. (1998). Regioselective nitration of aromatic substrates in zeolite cages. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 110(3), 197-204. [Link]
- The MAK Collection for Occupational Health and Safety. (2018). Aromatic Compounds in Blood – Determination using Headspace Gas Chromatography with Mass Spectrometric Detection. [Link]
- International Journal of Pharmaceutical Sciences. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. [Link]
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- 3. researchgate.net [researchgate.net]
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- 8. Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formation and reactions of adducts formed in the nitration of p-diethylbenzene [dspace.library.uvic.ca]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up 1,3,5-Trimethyl-2-phenoxy-benzene Synthesis
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the synthesis of 1,3,5-trimethyl-2-phenoxy-benzene, with a specific focus on scaling up the process from laboratory to pilot scale. We will delve into the underlying chemistry, provide detailed protocols, and offer robust troubleshooting advice to ensure a safe, efficient, and reproducible synthesis.
Introduction to the Synthesis
The synthesis of this compound, an aryl ether, is effectively achieved via an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[1][2] In this case, we will be reacting 2-bromo-1,3,5-trimethylbenzene with phenol in the presence of a copper catalyst and a base.
The general reaction is as follows:
Figure 1: Ullmann Condensation for this compound Synthesis
While effective at the lab scale, scaling up this process introduces significant challenges related to heat transfer, mass transport, reaction kinetics, and safety.[3][4][5] This guide is designed to navigate those challenges.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis?
A1: The reaction proceeds via an Ullmann condensation. The mechanism is believed to involve the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired C-O bond and regenerate the copper(I) catalyst.[2]
Q2: Why is a copper catalyst necessary?
A2: Copper catalysts are essential for facilitating the coupling of the aryl halide with the phenol.[1][6] Traditional Ullmann reactions used stoichiometric amounts of copper, but modern methods utilize catalytic amounts of a copper(I) source, often with a ligand to improve solubility and reactivity.[1]
Q3: What are the most critical parameters to control during scale-up?
A3: When scaling up, the most critical parameters are temperature control (due to potential exotherms), efficient mixing (to ensure homogeneity), and the rate of reagent addition.[3][4] Heat and mass transfer do not scale linearly, so what works in a small flask may lead to a runaway reaction in a large reactor.[7][8]
Q4: What are the expected side products?
A4: Potential side products can include the formation of biphenyls from the self-coupling of the aryl halide (Ullmann reaction), and potentially hydroxylation of the aryl halide if water is not rigorously excluded.
Troubleshooting Guide
Scaling up chemical reactions often presents unforeseen challenges. This section provides a systematic guide to identifying and resolving common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The copper catalyst may be oxidized or poisoned. 2. Presence of Moisture: Water can deactivate the base and interfere with the formation of the copper phenoxide. 3. Insufficient Temperature: The reaction may not have reached the required activation energy. 4. Poor Quality Reagents: Starting materials or solvents may be impure. | 1. Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider using a ligand like phenanthroline to stabilize the catalyst. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. 3. Carefully monitor and control the internal reaction temperature. Ensure the heating mantle or oil bath is calibrated. 4. Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Mixing: In a larger reactor, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. 3. Sub-stoichiometric Base: Not enough base to fully deprotonate the phenol. | 1. Monitor the reaction progress using TLC or GC. Extend the reaction time if necessary. 2. Ensure the stirrer is adequately sized and positioned for the reactor volume. Baffles may be required in a pilot-scale reactor to improve mixing. 3. Use at least a stoichiometric amount of a strong, non-nucleophilic base like potassium carbonate or cesium carbonate. |
| Formation of Significant Side Products | 1. High Reaction Temperature: Elevated temperatures can promote side reactions like biphenyl formation.[1] 2. Oxygen Contamination: Can lead to oxidative side reactions. | 1. Optimize the reaction temperature. A temperature screen at the lab scale is recommended before moving to the pilot plant. 2. Maintain a positive pressure of an inert gas throughout the reaction. |
| Difficulty in Product Purification | 1. Emulsion Formation during Workup: High concentrations of salts and polar solvents can lead to emulsions. 2. Co-elution with Starting Materials: Product and starting materials may have similar polarities. | 1. Use a brine wash to break up emulsions. Consider using a different solvent system for extraction. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. |
| Thermal Runaway at Pilot Scale | 1. Poor Heat Dissipation: The surface-area-to-volume ratio decreases significantly at larger scales, hindering heat removal.[4][5][7] 2. Rapid Reagent Addition: Adding a reagent too quickly can cause a rapid exotherm. | 1. Ensure the pilot reactor has an adequate cooling system. Consider a semi-batch process where one reagent is added slowly to control the reaction rate. 2. Use a programmable pump for controlled, slow addition of the limiting reagent. Monitor the internal temperature closely during the addition. |
Experimental Protocols
Laboratory Scale Synthesis (ca. 10 g)
Materials:
-
2-bromo-1,3,5-trimethylbenzene (9.95 g, 50 mmol)
-
Phenol (5.17 g, 55 mmol)
-
Copper(I) Iodide (CuI) (0.48 g, 2.5 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (10.37 g, 75 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (100 mL)
-
Toluene (100 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas supply
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-1,3,5-trimethylbenzene, phenol, CuI, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 140-150 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of water and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Pilot Scale Synthesis (ca. 1 kg)
Key Scale-Up Considerations:
-
Heat Transfer: Use a jacketed glass-lined reactor with a temperature control unit.
-
Mixing: Employ an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing.
-
Reagent Addition: Use a metering pump for the controlled addition of one of the reactants (if a semi-batch process is chosen to control the exotherm).
-
Safety: Work in a well-ventilated area with appropriate personal protective equipment (PPE). Have an emergency quench plan in place.[7]
Procedure:
-
Charge the jacketed reactor with phenol (0.57 kg, 6.05 mol), CuI (52 g, 0.27 mol), and K₂CO₃ (1.14 kg, 8.25 mol).
-
Inert the reactor by purging with nitrogen.
-
Add anhydrous DMF (11 L).
-
Heat the mixture to 140-150 °C with efficient stirring.
-
Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 kg, 5.02 mol) in anhydrous DMF (1 L) over 2-3 hours using a metering pump. Monitor the internal temperature closely during the addition.
-
Maintain the reaction at 140-150 °C for 12-24 hours, monitoring by in-process control (IPC) samples via GC.
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a larger vessel containing water (22 L).
-
Extract the product with toluene (3 x 5.5 L).
-
Perform aqueous washes with NH₄Cl and brine as in the lab-scale procedure.
-
Concentrate the organic phase under vacuum.
-
Purify the product by vacuum distillation or large-scale chromatography.
Critical Process Parameters: Lab vs. Pilot Scale
| Parameter | Laboratory Scale | Pilot Scale | Justification for Change |
| Batch Size | ~10 g | ~1 kg | To produce larger quantities of material for further development. |
| Heating Method | Heating mantle / Oil bath | Jacketed reactor with thermal fluid | Provides more precise and uniform temperature control for a larger volume.[3] |
| Stirring | Magnetic stirrer | Overhead mechanical stirrer | Ensures adequate mixing in a larger, more viscous reaction mass. |
| Reagent Addition | All at once (batch) | Slow addition (semi-batch) | To control the reaction exotherm and prevent thermal runaway.[5] |
| Workup | Separatory funnel | Large-scale extraction vessel | To handle larger volumes of liquids safely and efficiently. |
| Purification | Column chromatography | Vacuum distillation / Large-scale chromatography | More practical and efficient purification methods for larger quantities. |
| Safety | Standard fume hood | Walk-in fume hood, process safety management | Enhanced safety measures are required for handling larger quantities of flammable and reactive materials.[4] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low product yield, a common issue during scale-up.
Caption: Troubleshooting workflow for low product yield.
References
- The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group Composition.
- The Synthesis of Poly(arylene ether)s in Solution at Pilot-Plant Scale with Control over Molecular Weight and End-Group. American Chemical Society.
- Overcoming challenges in the scale-up of a biaryl ether synthesis. Morressier.
- Troubleshooting guide for Williamson ether synthesis with secondary iodides. Benchchem.
- Ullmann-type reductive homo-coupling reactions at room temper
- Synthesis of 1,3,5-trimethyl-2,4,6-tris (3,5-di-tert-butyl-4-hydroxybenzyl) benzene.
- Ullmann condens
- Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential He
- Challenges of scaling up chemical processes (based on real life experiences). ScienceDirect.
- Scale-up Reactions. Division of Research Safety | Illinois.
- 1,3,5-Trimethoxybenzene: Role in Oxidation Reactions and its Biosynthesis Method. BenchChem.
- Scale Up Safety. Stanford Environmental Health & Safety.
- Ullmann Reaction. Organic Chemistry Portal.
- How to Scale Up a New Synthesis Reaction. Lab Manager.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Chemical Engineering.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. fauske.com [fauske.com]
- 6. mdpi.com [mdpi.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Technical Support Center: Anhydrous Conditions for Moisture-Sensitive Aromatic Substitutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of performing moisture-sensitive aromatic substitution reactions. As a Senior Application Scientist, I understand that even minor amounts of water can dramatically impact reaction yields, catalyst activity, and product purity. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental setup.
Section 1: Troubleshooting Guide: When Reactions Go Wrong
This section addresses specific problems you might encounter during your experiments. Each entry details the issue, probable causes related to moisture, and actionable solutions.
Question: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) has very low or no yield. I used an anhydrous solvent from a new bottle. What could be the problem?
Answer:
This is a classic and frustrating issue. While a new bottle of anhydrous solvent is a good start, it is often not dry enough for highly sensitive catalysts. The term "anhydrous" on a commercial bottle can mean water content is below 50 ppm, but many modern cross-coupling reactions require water levels below 10 ppm for optimal performance.
Probable Causes & Solutions:
-
Insufficiently Dry Solvent: The most common culprit is the solvent. Commercial "anhydrous" solvents are packaged under an inert atmosphere, but the water content can be higher than what is tolerated by highly sensitive catalytic systems. The catalyst, particularly the phosphine ligand and the palladium precursor, can be deactivated by trace moisture.
-
Solution: Always dry your solvents immediately before use, even when using a new bottle. The preferred method is distillation from an appropriate drying agent or passing the solvent through an activated alumina column (solvent purification system).
-
-
Contaminated Reagents: Hygroscopic reagents, such as boronic acids/esters in Suzuki couplings or amine coupling partners, can absorb atmospheric moisture before they are even added to the reaction.
-
Solution: Dry hygroscopic solids in a vacuum oven (gently, to avoid decomposition) or store them in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) or Drierite. Handle them quickly in the open air or, preferably, in a glove box.
-
-
Atmospheric Moisture Contamination: Your reaction is constantly at risk from atmospheric moisture, especially during reagent addition. A slow nitrogen or argon leak is a common, and often unnoticed, issue.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried (at >120°C for at least 4 hours) and assembled while hot under a positive pressure of inert gas. Use a well-maintained Schlenk line or a glove box for the entire setup and reagent addition process. A simple bubbler in the inert gas line provides a visual confirmation of positive pressure.
-
Experimental Protocol: Rigorous Solvent Drying via Distillation
-
Objective: To reduce the water content of a common solvent like Tetrahydrofuran (THF) to <10 ppm.
-
Materials: Round-bottom flask, distillation head, condenser, receiving flask (all oven-dried), magnetic stir bar, heating mantle, sodium metal, benzophenone.
-
Procedure:
-
Assemble the distillation apparatus while hot under a stream of argon or nitrogen.
-
To a 1 L flask, add 500 mL of pre-dried THF (e.g., from a bottle stored over 3Å molecular sieves).
-
Add a magnetic stir bar.
-
Under a positive flow of inert gas, carefully add small chunks of sodium metal (~2-3 g).
-
Add a small amount of benzophenone (~0.5 g).
-
Heat the mixture to reflux. The solution will turn a deep blue or purple color. This indicates an anhydrous, oxygen-free environment (the benzophenone ketyl radical is the indicator). If the color does not persist, more sodium is needed.
-
Once the deep blue/purple color is stable, distill the solvent into the receiving flask, which should be under an inert atmosphere.
-
Collect the freshly distilled solvent and use it immediately or store it over activated molecular sieves in a sealed, inert-atmosphere flask.
-
Question: My Friedel-Crafts acylation is giving me a complex mixture of products and low yield, despite using anhydrous aluminum chloride (AlCl₃). Why is this happening?
Answer:
Friedel-Crafts reactions are notoriously sensitive to moisture. The Lewis acid catalyst, typically aluminum chloride, is extremely hygroscopic and will readily react with water.
Probable Causes & Solutions:
-
Deactivated Lewis Acid: Anhydrous AlCl₃ powder has a very high surface area and rapidly absorbs moisture from the air. Even a brief exposure can lead to the formation of aluminum hydroxides and HCl, which are not effective catalysts for the reaction and can promote side reactions.
-
Solution: Purchase high-purity anhydrous AlCl₃ in sealed containers. Do not use old bottles that have been opened multiple times. Weigh it out rapidly and add it to the reaction vessel under a blanket of inert gas. For best results, use a glove box for weighing and addition.
-
-
"Wet" Solvent or Substrate: If your solvent (e.g., dichloromethane, carbon disulfide) or your aromatic substrate contains trace water, it will consume the Lewis acid in a stoichiometric reaction, effectively reducing the amount of active catalyst available.
-
Solution: Dry chlorinated solvents by distilling from calcium hydride (CaH₂). Ensure your aromatic substrate is also anhydrous, especially if it is a liquid. This can be achieved by storing it over molecular sieves.
-
Workflow for a Moisture-Sensitive Friedel-Crafts Reaction
Caption: Workflow for setting up a moisture-sensitive Friedel-Crafts reaction.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the principles and techniques for maintaining anhydrous conditions.
Question: What is the difference between various drying agents, and how do I choose the right one?
Answer:
Choosing the correct drying agent is critical and depends on the solvent you are drying and the reagents in your reaction. Drying agents can be classified by their mechanism, capacity, and intensity.
| Drying Agent | Common Solvents | Mechanism & Notes | Incompatibilities |
| Molecular Sieves (3Å, 4Å) | THF, CH₂Cl₂, Toluene, DMF, Acetonitrile | Adsorption. Pores trap water molecules. 3Å is ideal for most solvents as it excludes most organic molecules. Must be activated by heating under vacuum. Good for storing dried solvents. | Not suitable for bulk water removal. Can be slow. |
| Calcium Hydride (CaH₂) | Toluene, CH₂Cl₂, Hexanes, Ethers | Reactive. Reacts with water to form Ca(OH)₂ and H₂ gas. Excellent for non-protic solvents. | Reacts with acidic protons. Do not use with alcohols, acids, or some esters. |
| Sodium (Na) / Benzophenone | THF, Dioxane, Toluene | Reactive. Sodium reacts with water. Benzophenone acts as an indicator, forming a blue/purple ketyl radical when the solvent is dry and oxygen-free. This is a highly effective method for achieving ultra-dry conditions (<5 ppm H₂O). | Extremely hazardous. Reacts violently with water and protic solvents. Cannot be used with halogenated solvents. |
| Phosphorus Pentoxide (P₂O₅) | Halogenated Solvents, Toluene, Hexanes | Reactive. Extremely efficient and fast-acting drying agent. Reacts with water to form phosphoric acid. | Forms a polymeric film that can coat the agent, reducing its effectiveness. Highly corrosive. Not suitable for ethers as it can cause polymerization. |
Question: How do I properly set up and use a Schlenk line for an inert atmosphere?
Answer:
A Schlenk line is a dual-manifold system that allows you to safely switch between a vacuum and an inert gas (Argon or Nitrogen). Proper technique is essential to prevent atmospheric contamination.
Key Steps for Use:
-
Preparation: Ensure all glassware is free of cracks and has well-greased joints. Connect the reaction flask to the Schlenk line via a flexible hose.
-
Purging the Flask (3-Cycle Method): This is the most critical step to remove air from your reaction vessel.
-
Cycle 1: Gently open the flask to the vacuum line to evacuate the air. Do not apply a full vacuum suddenly if you have fine powders in the flask.
-
Cycle 2: Close the vacuum tap and slowly open the inert gas tap to backfill the flask. You should see the balloon or bubbler attached to the gas outlet inflate.
-
Cycle 3: Repeat this vacuum/backfill process at least three times to ensure the atmosphere is fully exchanged.
-
-
Maintaining Positive Pressure: After the final backfill, leave the flask connected to the inert gas manifold. A bubbler filled with mineral oil at the end of the gas line provides a visual confirmation that a slight positive pressure (~1-2 bubbles per second) is being maintained, preventing air from leaking in.
Logical Flow of Schlenk Line Operation
Caption: The three-cycle vacuum/backfill process for purging a flask.
Question: Can I use a glove box instead of a Schlenk line?
Answer:
Yes, a glove box (or glovebag for smaller scale work) is often considered the gold standard for handling highly air- and moisture-sensitive reagents. It provides a contained, inert atmosphere (typically <1 ppm O₂ and H₂O) for all manipulations, including weighing solids and setting up reactions.
-
Advantages: Superior atmospheric control, easier to handle solids, reduces risk of contamination during transfers.
-
Disadvantages: Higher initial cost, requires more space and regular maintenance of the catalyst purifier.
For extremely sensitive reactions, such as those involving organometallic reagents that are pyrophoric or catalysts that are exceptionally sensitive to oxidation, a glove box is highly recommended. For many standard aromatic substitutions, a well-operated Schlenk line is perfectly sufficient.
References
- Organometallics, 2010, 29 (21), pp 4745–4758. The essential role of water in the Suzuki-Miyaura reaction.[Link]
- American Chemical Society. Drying Solvents.[Link]
Technical Support Center: Enhancing Reaction Efficiency in Multi-Step Organic Synthesis
Welcome to the Technical support center dedicated to empowering researchers, scientists, and drug development professionals in navigating the complexities of multi-step organic synthesis. The cumulative effect of multiple reaction steps can lead to a significant drop in overall yield, making meticulous planning and optimization paramount. This guide provides practical, in-depth troubleshooting advice and frequently asked questions to help you enhance your reaction efficiency and achieve your synthetic goals. Our approach is grounded in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during multi-step organic synthesis, providing concise yet comprehensive answers to guide your experimental design and troubleshooting efforts.
Q1: My overall yield in a multi-step synthesis is significantly lower than the product of individual step yields. What are the likely causes?
A1: This is a common challenge in multi-step synthesis. Beyond simple multiplicative losses, several factors can contribute to this discrepancy:
-
Intermediate Purity: Impurities carried over from one step can interfere with subsequent reactions, acting as catalysts poisons or participating in side reactions.
-
Handling Losses: Each purification and transfer step introduces the potential for material loss.[1] In a lengthy sequence, these seemingly minor losses accumulate significantly.
-
Intermediate Instability: Some intermediates may be unstable and decompose during purification or storage, leading to lower than expected starting material for the next step.
-
Solvent and Reagent Incompatibility: Residual solvents or reagents from a previous step might be incompatible with the conditions of the next reaction, leading to reduced efficiency.[2]
Q2: How do I choose the optimal solvent for each step of a multi-step synthesis?
A2: Solvent selection is a critical parameter that can dramatically influence reaction rates, yields, and selectivity.[3][4][5] A systematic approach is recommended:
-
Solubility: Ensure all reactants are sufficiently soluble at the desired reaction temperature.
-
Reaction Mechanism: Consider the polarity of the transition state. Polar solvents tend to accelerate reactions that proceed through polar transition states or intermediates.[5][6]
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the reagents or intermediates.
-
Downstream Processing: Consider the ease of solvent removal and its compatibility with the next reaction step to facilitate telescoping processes.[7]
Q3: What are the most common side reactions in cross-coupling reactions, and how can I minimize them?
A3: Cross-coupling reactions are powerful tools, but they can be plagued by side reactions.[8][9][10] Common side reactions include:
-
Homocoupling: The coupling of two molecules of the same organometallic reagent or two molecules of the organic halide.
-
Beta-Hydride Elimination: A common decomposition pathway for organometallic intermediates with beta-hydrogens, leading to the formation of an alkene.[8]
-
Protodemetalation: The reaction of the organometallic reagent with a proton source (e.g., water, alcohol) to form a hydrocarbon.
-
Reduction: The reduction of the organic halide to the corresponding hydrocarbon.
To minimize these, consider optimizing the catalyst, ligand, base, and solvent.[9] For instance, using bulky phosphine ligands can often suppress β-hydride elimination.[11]
Q4: When should I consider a "telescoped" or "one-pot" synthesis approach?
A4: Telescoping, or combining multiple reaction steps without isolating intermediates, can significantly improve efficiency by reducing workup and purification steps.[12][13] This approach is particularly advantageous when:
-
Intermediates are unstable or difficult to isolate.[12]
-
The same solvent can be used for consecutive steps.[13]
-
Byproducts from one step do not interfere with the subsequent reaction.
However, extensive telescoping can lead to impurity buildup, which may be problematic in later stages.[12]
Section 2: Troubleshooting Guides
This section provides structured guides to diagnose and resolve specific issues you may encounter during your experiments.
Guide 1: Low or No Product Yield
A low or non-existent yield is one of the most frustrating outcomes in synthesis. A systematic approach is key to identifying the root cause.[14]
Step 1: Re-verify Starting Materials and Reagents
-
Purity: Are your starting materials and reagents of the required purity? Impurities can inhibit the reaction.
-
Activity: For catalysts and moisture-sensitive reagents, has their activity been compromised? Consider using a fresh batch or re-validating the activity of the existing one.[14]
-
Stoichiometry: Double-check your calculations and the accuracy of your measurements.
Step 2: Scrutinize Reaction Conditions
-
Temperature: Was the reaction maintained at the optimal temperature? Deviations can significantly impact reaction rates and selectivity.[14]
-
Time: Did the reaction run to completion? Monitor the reaction progress using techniques like TLC, LC-MS, or in-situ monitoring with Process Analytical Technology (PAT).[14][15]
-
Atmosphere: Was the reaction performed under the correct atmosphere (e.g., inert gas for air-sensitive reactions)?
Step 3: Investigate Potential Side Reactions
-
Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This can provide clues about competing reaction pathways.
Step 4: Evaluate the Work-up and Purification Procedure
-
Could your product be lost during extraction or chromatography? Check the aqueous layer for water-soluble products and ensure your purification method is appropriate for your compound's properties.[1]
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Guide 2: Catalyst Deactivation and Poisoning
Catalyst deactivation can halt a reaction prematurely.[16] Understanding the cause is crucial for restoring reactivity.
Common Causes of Catalyst Deactivation:
| Deactivation Mechanism | Description | Common Culprits | Mitigation Strategies |
| Poisoning | Strong chemisorption of a substance onto the catalyst's active sites, blocking them.[16][17][18] | Sulfur, nitrogen, phosphorus compounds, heavy metals, carbon monoxide.[17][19] | Purify starting materials and solvents; use scavenger resins or guard beds.[20] |
| Fouling/Coking | Physical deposition of carbonaceous material (coke) or other residues on the catalyst surface.[16][17] | High temperatures, polymerization of reactants or products. | Optimize reaction temperature; consider a different catalyst support. |
| Sintering | Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[16][17] | Excessive reaction temperatures. | Operate at lower temperatures; choose a catalyst with higher thermal stability. |
| Leaching | Dissolution of the active metal from the solid support into the reaction medium. | Inappropriate solvent or ligand choice. | Select a more robust catalyst system; use immobilized catalysts. |
Experimental Protocol for Diagnosing Catalyst Deactivation:
-
Visual Inspection: Examine the catalyst post-reaction. A change in color or texture can indicate fouling or coking.
-
Control Reaction: Run the reaction with a fresh batch of catalyst under identical conditions. If the reaction proceeds, the original catalyst was likely deactivated.
-
ICP-MS Analysis: Analyze the reaction mixture for leached metals to diagnose leaching.
-
Surface Area Analysis (BET): Compare the surface area of the used catalyst to that of a fresh sample to identify sintering.
Decision Tree for Catalyst Deactivation
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Technical Support Center: Synthesis of Sterically Hindered Ethers
Welcome to the technical support center for the synthesis of sterically hindered ethers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in forming ether linkages with bulky substituents. Here, we provide troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls and enhance the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why is the Williamson ether synthesis often inefficient for preparing sterically hindered ethers?
The Williamson ether synthesis, a cornerstone of ether formation, typically proceeds via an S(N)2 mechanism. This reaction involves the backside attack of an alkoxide nucleophile on an alkyl halide.[1] However, when dealing with sterically hindered substrates, this pathway faces significant challenges.
-
Steric Hindrance at the Electrophilic Carbon: If the alkyl halide is secondary or, more notably, tertiary, the bulky groups surrounding the electrophilic carbon impede the approach of the nucleophile.[1][2][3] This steric clash dramatically slows down the rate of the S(_N)2 reaction.
-
Competing E2 Elimination: The alkoxide, being a strong base, can instead abstract a proton from a carbon adjacent to the leaving group, leading to an E2 elimination reaction.[1][2][3] This side reaction becomes the dominant pathway with tertiary and often secondary alkyl halides, resulting in the formation of an alkene instead of the desired ether.[1][2] For instance, attempting to synthesize di-tert-butyl ether via the Williamson synthesis is notoriously unsuccessful due to predominant elimination.[4][5]
To maximize the chances of success with a Williamson-type synthesis for a hindered ether, the steric bulk should be on the alkoxide, and the alkyl halide should be primary (e.g., methyl or ethyl halide).[6][7]
FAQ 2: What are the primary alternative strategies when the Williamson ether synthesis fails for hindered systems?
When the Williamson ether synthesis is not viable, several alternative methods can be employed to construct sterically hindered ether linkages. The choice of method often depends on the specific substrates and the nature of the steric hindrance.
-
Acid-Catalyzed Dehydration/Addition: This method is suitable for preparing ethers from tertiary alcohols.[8] In the presence of a strong acid, a tertiary alcohol can be protonated, lose water to form a stable tertiary carbocation, which is then trapped by another alcohol molecule (which can be primary, secondary, or tertiary) to form the ether.[8] However, this method is generally limited to the synthesis of symmetrical ethers from primary alcohols, as it can lead to a mixture of products with unsymmetrical ethers and alkene byproducts with secondary and tertiary alcohols.[9][10]
-
Mitsunobu Reaction: This reaction allows for the formation of an ether from a primary or secondary alcohol and a nucleophile (in this case, another alcohol, often a phenol) with inversion of stereochemistry at the alcohol carbon.[11][12] While powerful, the classical Mitsunobu reaction can be problematic for highly hindered alcohols, often resulting in low yields.[13] Modifications, such as using more acidic pronucleophiles like 4-nitrobenzoic acid, have been shown to improve yields for sterically encumbered alcohols.[11][13][14]
-
Buchwald-Hartwig Amination Analogue for Ethers: This palladium-catalyzed cross-coupling reaction has been adapted for C-O bond formation and can be effective for synthesizing aryl ethers, including those with some steric hindrance.[15] The development of specialized bulky phosphine ligands has expanded the scope of this reaction to include more challenging, sterically hindered substrates.[16]
-
Modern Redox and Electrochemical Methods: Recent advancements have introduced novel strategies for synthesizing highly hindered ethers.[17][18] For example, electrochemical methods that generate carbocations from carboxylic acids under non-acidic conditions have proven effective in forming hindered ethers that are inaccessible by traditional means.[19][20]
FAQ 3: How can I minimize the formation of alkene byproducts in my ether synthesis?
The formation of alkenes is a common side reaction, particularly when using strong bases with hindered secondary or tertiary alkyl halides.[1][2][3] Here are some strategies to mitigate this issue:
-
Optimize Your Williamson Synthesis Strategy: When synthesizing an unsymmetrical ether, always choose the pathway where the less sterically hindered partner is the alkyl halide and the more hindered partner is the alkoxide.[6][7]
-
Choice of Base and Solvent: The choice of base and solvent can influence the S(N)2/E2 competition. While strong bases are needed to form the alkoxide, using a less-hindered base might slightly favor substitution. Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis as they solvate the cation, leaving a more "naked" and reactive nucleophile, which can enhance the S(_N)2 rate.[21]
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can therefore favor the S(_N)2 pathway.[21]
-
Consider Alternative Leaving Groups: In some cases, using a better leaving group (e.g., tosylate or mesylate instead of a halide) can increase the rate of the S(_N)2 reaction, making it more competitive with elimination.
Section 2: Troubleshooting Guides
Guide 1: Low or No Yield in Williamson Ether Synthesis
Problem: You are attempting a Williamson ether synthesis with a hindered substrate and are observing low to no yield of the desired ether.
Troubleshooting Steps:
-
Re-evaluate Your Substrates: As a first step, confirm that you are not using a secondary or tertiary alkyl halide with a strong base.[1][2] If you are, the primary cause of failure is almost certainly E2 elimination.
-
Optimize Reaction Conditions: If you are using a primary alkyl halide, consider the following:
-
Base: Ensure your base is sufficiently strong to completely deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[9][22]
-
Solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity.[4] Ensure you are using a polar aprotic solvent like DMF or acetonitrile.[4][21]
-
Temperature: While heating can increase reaction rates, excessively high temperatures can promote side reactions, including elimination.[21] A typical temperature range is 50-100 °C.[4][21]
-
Moisture: The reaction is sensitive to moisture, which can quench the alkoxide.[3] Ensure all glassware is oven-dried and use anhydrous solvents.
-
-
Consider a Phase-Transfer Catalyst: For reactions that are sluggish, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be used.[4][23] This helps to transfer the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide is, thereby increasing the reaction rate.[24][25]
Guide 2: Low Yield in Mitsunobu Reaction for Hindered Alcohols
Problem: You are attempting to form an ether linkage using a sterically hindered alcohol via the Mitsunobu reaction and are getting low yields or recovering starting material.
Troubleshooting Steps:
-
Evaluate the Acidity of the Pronucleophile: For sterically hindered alcohols, the acidity of the pronucleophile (the acidic component that will become the "O" part of the new ether, often a phenol or carboxylic acid) is critical.[14] Standard conditions using less acidic pronucleophiles can fail. Using a more acidic partner, such as 4-nitrobenzoic acid, can significantly improve yields.[11][13] The resulting ester can then be hydrolyzed to the alcohol and subsequently converted to the desired ether if needed.
-
Control the Reagent Addition: The Mitsunobu reaction can be exothermic. The azodicarboxylate (DEAD or DIAD) should be added slowly to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain control over the reaction.[13]
-
Purification Challenges: A common issue with the Mitsunobu reaction is the removal of the triphenylphosphine oxide byproduct. If this is contaminating your product, consider using a polymer-supported triphenylphosphine or alternative purification strategies.
-
Consider Modified Conditions: For particularly challenging substrates, newer generations of Mitsunobu reagents have been developed that can improve performance.
| Parameter | Williamson Ether Synthesis | Acid-Catalyzed Dehydration | Mitsunobu Reaction | Buchwald-Hartwig Etherification |
| Primary Substrates | Alcohol (as alkoxide), Alkyl Halide | Primary, Secondary, Tertiary Alcohols | Primary/Secondary Alcohol, Phenol/Carboxylic Acid | Aryl Halide, Alcohol |
| Key Advantage | Versatile for many ethers[26] | Good for symmetrical ethers from primary alcohols[9] | Stereospecific inversion of configuration[11] | Good for aryl ethers, functional group tolerance[15][16] |
| Major Limitation | Fails with hindered alkyl halides (E2 elimination)[1][2] | Mixture of products for unsymmetrical ethers, alkene formation[9][10] | Can be low yielding for very hindered alcohols | Requires a catalyst, ligand sensitivity[15] |
| Typical Conditions | Strong base (e.g., NaH), polar aprotic solvent (e.g., DMF)[21] | Strong acid (e.g., H₂SO₄), heat[10] | PPh₃, DEAD/DIAD, THF[11] | Palladium catalyst, phosphine ligand, base[15] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using a Phase-Transfer Catalyst
This protocol is adapted for situations where one of the reactants has limited solubility or the reaction is sluggish under standard conditions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alcohol (1.0 eq) and a suitable solvent (e.g., toluene or dichloromethane).
-
Base Addition: Add a slight excess of solid sodium hydroxide or potassium hydroxide (e.g., 1.5 eq).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05-0.1 eq).
-
Alkyl Halide Addition: Add the primary alkyl halide (1.0-1.2 eq) to the mixture.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir vigorously. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Protocol 2: Modified Mitsunobu Reaction for a Sterically Hindered Secondary Alcohol
This protocol incorporates the use of a more acidic pronucleophile to improve yields with hindered substrates.[13]
-
Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered secondary alcohol (1.0 eq), 4-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in anhydrous THF dropwise over 15-30 minutes. A color change (typically to a yellow-orange) is often observed.[13]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired ester, triphenylphosphine oxide, and the reduced azodicarboxylate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 4-nitrobenzoate ester.
-
Hydrolysis (if desired): The purified ester can be hydrolyzed to the inverted alcohol using standard conditions (e.g., NaOH or K₂CO₃ in methanol/water). This alcohol can then be used in a subsequent, less hindered etherification reaction.
References
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Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
-
Write down the limitation(s) of the 'Williamson Ether Synthesis'?. Homework.Study.com. Retrieved from [Link]
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Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. askIITians. Retrieved from [Link]
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Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
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What Are The Limitations Of Williamson Ether Synthesis?. Chemistry For Everyone. Retrieved from [Link]
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Collaborative review of α-tertiary ether synthesis published. chem.ox.ac.uk. Retrieved from [Link]
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Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH. Retrieved from [Link]
-
Berheci, D., Crompton, J., Field, J., Williams, B., Davidson, T., Shennan, B., & Dixon, D. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6245-6307.
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An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education. Retrieved from [Link]
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Phase transfer catalysis. Slideshare. Retrieved from [Link]
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Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. Retrieved from [Link]
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18.2 Preparing Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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18.2: Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]
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Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH. Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
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Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Retrieved from [Link]
-
Mitsunobu Reaction. Master Organic Chemistry. Retrieved from [Link]
-
Synthesizing ethers via acid-catalyzed condensation reactions has limited usefulness: the conditions (sulfuric acid and heat) are conducive to elimination products. i. Primary alcohols will undergo d. Clutch Prep. Retrieved from [Link]
-
Improved Synthesis of Hindered Ethers. ChemistryViews. Retrieved from [Link]
-
Why can't tert-butyl ether be prepared by Williamson synthesis?. Quora. Retrieved from [Link]
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Background and reaction development a, The synthesis of hindered ethers... ResearchGate. Retrieved from [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. Retrieved from [Link]
-
Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters - ACS Publications. Retrieved from [Link]
-
eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols. Organic Letters - ACS Publications. Retrieved from [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Semantic Scholar. Retrieved from [Link]
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ether synthesis through acid-catalysis. YouTube. Retrieved from [Link]
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Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
“Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. Retrieved from [Link]
-
Efficient Synthesis of tert-Butyl Ethers under Solvent-Free Conditions. ResearchGate. Retrieved from [Link]
-
Alkyl Halide With Dry Silver Oxide. Unacademy. Retrieved from [Link]
-
11.1: Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Tert‐Butyl Ethers ‐ A Comparison of Properties, Synthesis Techniques and Operating Conditions for High Conversions. ResearchGate. Retrieved from [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Retrieved from [Link]
-
04.03 Syntheses of Ethers. YouTube. Retrieved from [Link]
-
Recent developments on the synthesis and cleavage of tert-Butyl ethers and esters for synthetic purposes and fuel additive uses. ISC E-journals. Retrieved from [Link]
-
Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library. Retrieved from [Link]
-
Solved Answer: Given Reaction is williamson ether Synthesis. Chegg.com. Retrieved from [Link]
-
Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Reddit. Retrieved from [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Ion-Binding Affinity in Phenoxy-Based Ionophores: A Guide for Researchers
In the intricate world of molecular recognition, the selective binding of ions by synthetic hosts, or ionophores, is a cornerstone of advancements in fields ranging from analytical chemistry to drug development. Among the diverse classes of ionophores, those incorporating the phenoxy moiety have demonstrated remarkable versatility and efficacy. This guide provides a comprehensive comparative study of the ion-binding affinity of various phenoxy-based ionophores, offering researchers, scientists, and drug development professionals a critical overview of their performance, supported by experimental data and detailed methodologies.
Introduction: The Significance of the Phenoxy Moiety in Ionophore Design
The phenoxy group (C₆H₅O-), with its combination of a rigid aromatic ring and a Lewis basic oxygen atom, provides a foundational structural element for the construction of sophisticated ionophores. The aromatic backbone offers a scaffold for pre-organizing ligating atoms, while the etheric oxygen participates directly in the coordination of cations. Furthermore, the phenyl ring can be readily functionalized, allowing for the fine-tuning of electronic and steric properties, which in turn dictates the ionophore's affinity and selectivity.
This guide will explore three prominent classes of phenoxy-based ionophores:
-
Crown Ethers: Cyclic polyethers that often incorporate one or more phenoxy groups within their macrocyclic framework.
-
Calixarenes: Macrocycles formed from the condensation of phenols and formaldehyde, featuring a basket-like shape with a hydrophobic cavity and a modifiable rim of phenoxy groups.
-
Salen-Type Schiff Bases: Ligands formed from the condensation of a salicylaldehyde derivative (containing a phenoxy group) and a diamine, creating a tetradentate chelation site.
The central aim of this guide is to provide a comparative analysis of the ion-binding affinities of these ionophores for key physiological cations, namely Sodium (Na⁺), Potassium (K⁺), and Calcium (Ca²⁺). Understanding these affinities is paramount for applications such as the development of ion-selective electrodes (ISEs) for clinical diagnostics, fluorescent probes for cellular imaging, and novel therapeutic agents that target ion channels.
Comparative Ion-Binding Affinities: A Quantitative Overview
The efficacy of an ionophore is quantified by its binding affinity for a specific ion, typically expressed as the association constant (Kₐ) or its logarithm (log Kₐ). A higher Kₐ value indicates a stronger interaction between the ionophore and the ion. The selectivity of an ionophore refers to its ability to bind a particular ion in the presence of other competing ions.
The following table summarizes the ion-binding affinities of representative phenoxy-based ionophores for Na⁺, K⁺, and Ca²⁺. It is crucial to note that these values can be influenced by the experimental conditions, such as the solvent, temperature, and the method of determination.
| Ionophore Class | Specific Ionophore | Target Ion | Association Constant (log Kₐ) | Method of Determination | Reference |
| Crown Ether | Dibenzo-18-crown-6 | K⁺ | 4.3 (in Methanol) | Potentiometry | [1][2] |
| Dibenzo-18-crown-6 | Na⁺ | 2.7 (in Methanol) | Potentiometry | [1][2] | |
| Dibenzo-24-crown-8 | K⁺ | 3.5 (in Methanol) | Potentiometry | [3] | |
| Calixarene | p-tert-Butylcalix[4]arene tetraacetate | Na⁺ | 4.1 (in Chloroform/Methanol) | UV-Vis Titration | [5] |
| p-tert-Butylcalix[6]arene hexaacetate | Cs⁺ | >5 (in Chloroform/Methanol) | UV-Vis Titration | [5] | |
| Calix[4]arene-crown-6 | K⁺ | 6.1 (in Chloroform/Methanol) | Ion-Selective Electrode | [7] | |
| Salen-Type | Salophen-Zn(II) complex | Zn²⁺ | 4.1 (in Acetonitrile) | Fluorescence Titration | [1] |
| Salen-type Schiff base (SB-1) | Na⁺ | 3.3 (in Acetonitrile) | Fluorescence Titration | [1] | |
| Salen-type Schiff base (SB-1) | K⁺ | 3.1 (in Acetonitrile) | Fluorescence Titration | [1] |
Expert Insights: The data clearly illustrates the principle of "size-matching" for crown ethers, where the cavity of dibenzo-18-crown-6 is an excellent fit for the ionic radius of K⁺, resulting in high affinity.[1][2] Calixarenes, with their three-dimensional architecture, can be functionalized to create highly pre-organized binding sites, leading to exceptional affinities, as seen with the calix[4]arene-crown-6 for K⁺.[7] Salen-type ionophores, while often studied for transition metals, also demonstrate significant affinity for alkali and alkaline earth metals, offering a versatile platform for sensor development.[1]
Experimental Methodologies for Determining Ion-Binding Affinity
The reliability of binding affinity data is intrinsically linked to the rigor of the experimental methodology. This section provides detailed protocols for two widely employed techniques: Ion-Selective Electrode (ISE) Potentiometry and Fluorescence Spectroscopy.
Ion-Selective Electrode (ISE) Potentiometry
ISE potentiometry is a powerful technique for directly measuring the activity of a specific ion in a solution. The selectivity of the electrode is conferred by the ionophore embedded in a polymeric membrane.
Principle: The ionophore selectively complexes with the target ion at the membrane-sample interface. This complexation event generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is logarithmically proportional to the activity of the ion, as described by the Nernst equation.
Experimental Workflow for ISE Potentiometry
Caption: A schematic representation of the key steps involved in evaluating ionophore performance using ion-selective electrodes.
Step-by-Step Protocol for ISE Potentiometry (Fixed Interference Method):
-
Membrane Preparation:
-
Prepare a membrane cocktail by dissolving the following in tetrahydrofuran (THF):
-
High molecular weight poly(vinyl chloride) (PVC) as the polymer matrix.
-
A suitable plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE) to ensure membrane fluidity.
-
The phenoxy-based ionophore (typically 1-2 wt%).
-
A lipophilic ionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate) to reduce membrane resistance and improve stability.
-
-
Pour the homogenous solution into a glass ring on a clean glass plate and allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
-
Cut a small disc from the membrane and incorporate it into an ISE body. Fill the electrode with an internal filling solution containing a fixed concentration of the primary ion chloride salt.
-
-
Electrode Conditioning and Calibration:
-
Condition the newly prepared ISE by soaking it in a 0.01 M solution of the primary ion for at least 12 hours.
-
Calibrate the electrode by measuring the potential in a series of standard solutions of the primary ion, ranging from 10⁻⁷ M to 10⁻¹ M. Plot the measured potential (in mV) against the logarithm of the ion activity. The slope of the linear portion of this plot should be close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).
-
-
Selectivity Coefficient Determination:
-
Prepare a series of solutions containing a fixed concentration of an interfering ion (e.g., 0.1 M KCl if testing for Na⁺ selectivity) and varying concentrations of the primary ion (e.g., 10⁻⁷ M to 10⁻¹ M NaCl).
-
Measure the potential of the ISE in these solutions.
-
The selectivity coefficient (log KpotPrimary Ion, Interfering Ion) can be calculated from the intersection of the two linear portions of the potential response curve, one where the response is primarily due to the primary ion and the other where it is dominated by the interfering ion. A more negative log Kpot value indicates greater selectivity for the primary ion.[8]
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying ion-binding events, particularly when the ionophore is inherently fluorescent or is conjugated to a fluorophore.
Principle: The binding of an ion to the ionophore can induce changes in the fluorescence properties of the molecule. These changes can manifest as an increase (chelation-enhanced fluorescence, CHEF) or decrease (chelation-enhanced quenching, CHEQ) in fluorescence intensity, or a shift in the emission or excitation wavelength. The magnitude of this change is proportional to the concentration of the ion-ionophore complex.
Principle of Fluorescence-Based Ion Sensing
Caption: A diagram illustrating the change in fluorescence upon ion binding, a common mechanism in fluorescent ionophores.
Step-by-Step Protocol for Fluorescence Titration:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenoxy-based fluorescent ionophore in a suitable solvent (e.g., acetonitrile, methanol). The choice of solvent is critical as it can influence the binding affinity.
-
Prepare a stock solution of the metal salt (e.g., NaCl, KCl, CaCl₂) in the same solvent.
-
-
Fluorescence Titration:
-
Place a fixed concentration of the ionophore solution in a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the ionophore solution.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence emission spectrum.
-
Continue the titration until the fluorescence signal reaches a plateau, indicating saturation of the ionophore.
-
-
Data Analysis and Determination of Kₐ:
-
Plot the change in fluorescence intensity at a specific wavelength against the concentration of the metal ion.
-
The resulting data can be fitted to a 1:1 binding isotherm using non-linear regression analysis to determine the association constant (Kₐ). The Benesi-Hildebrand method can also be employed for a linear analysis, although non-linear fitting is generally more robust.[1]
-
Structure-Affinity Relationships: The "Why" Behind the Binding
The observed differences in ion-binding affinities among phenoxy-based ionophores can be rationalized by considering their structural and electronic properties.
-
Cavity Size and Pre-organization: For macrocyclic ionophores like crown ethers and calixarenes, the "size-fit" relationship is a dominant factor. An ionophore will exhibit the highest affinity for a cation whose ionic radius best matches the size of its binding cavity.[1] The pre-organization of the ligating phenoxy oxygen atoms in a rigid scaffold reduces the entropic penalty of binding, leading to higher association constants.
-
Nature of Donor Atoms: While the phenoxy oxygen is the primary coordinating atom, the introduction of other donor atoms (e.g., nitrogen in salen-type ionophores) can significantly influence selectivity. The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide here; hard Lewis acids (like Na⁺, K⁺, Ca²⁺) prefer to coordinate with hard Lewis bases (like the oxygen of a phenoxy group or a carbonyl group).[4]
-
Electronic Effects: The electronic properties of the phenyl ring, modulated by the presence of electron-donating or electron-withdrawing substituents, can alter the Lewis basicity of the phenoxy oxygen and thus its coordinating ability. Electron-donating groups generally enhance the binding affinity for cations.
Factors Influencing Ion-Binding Affinity
Caption: A conceptual diagram illustrating the interplay of structural and electronic factors that determine the ion-binding performance of phenoxy-based ionophores.
Conclusion and Future Perspectives
Phenoxy-based ionophores represent a versatile and powerful class of molecules for the selective recognition of cations. This guide has provided a comparative overview of the ion-binding affinities of crown ethers, calixarenes, and salen-type Schiff bases, supported by detailed experimental protocols. The choice of an appropriate ionophore is dictated by the specific application, with considerations for the required selectivity, affinity, and the operational environment.
Future research in this field will likely focus on the development of novel phenoxy-based ionophores with even higher selectivity and affinity, particularly for challenging targets like divalent cations in complex biological media. The integration of these ionophores into advanced sensing platforms, such as wearable sensors and in-vivo diagnostic tools, holds immense promise for real-time monitoring of physiological processes and early disease detection. A deeper understanding of the fundamental principles governing ion-ionophore interactions, aided by computational modeling, will continue to drive the rational design of next-generation ionophores with tailored properties.
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- Tuning metal ion affinity in acyclic phenanthrene schiff bases: comparative study of ethylene and phenylene linkers. (2023). PubMed Central. [Link]
- Synthesis of Ionizable Calix[4]arenes for Chelation of Selected Divalent C
- Ionophore-Based Electrochemical Sensors for Metal Ion Detection: Materials, Designs and Applic
- Binding constants (K s ) for the ionophores 1-3. (n.d.).
- Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. (2023).
- Synthesis and binding properties of carboxylphenyl-modified calix[4]arenes and cytochrome c. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5487–5493. [Link]
- Bioactive Salen-type Schiff Base Transition Metal Complexes as Possible Anticancer Agents. (2018). Der Pharma Chemica. [Link]
- Fundamental Studies of Synthesizing Novel Calix[4]arene Deriv
- New metal cation-selective ionophores derived from calixarenes: their syntheses and ion-binding properties. (1985). Journal of the Chemical Society, Perkin Transactions 2, (11), 1743. [Link]
- Comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration. (2003). Journal of the Chemical Society, Perkin Transactions 2, (7), 1348–1355. [Link]
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- Calix[4]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. (2022). MDPI. [Link]
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- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]
- Measuring and Imaging Metal Ions With Fluorescence-Based Biosensors: Speciation, Selectivity, Kinetics, and Other Issues. (2017). Methods in Enzymology, 589, 29–57. [Link]
- Salen-type metal complexes based on structural database of X-ray crystallography. (2020). IntechOpen. [Link]
- Comparing the ion affinity of two ionophores: Theoretical study of alkali earth metal ion–nano tubular cyclic peptide complexes. (n.d.).
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- Determining binding constants from 1H NMR titration data using global and local methods: A case study using [ n ]polynorbornane-based anion hosts. (2020).
- Stability constants: Comparative study of fitting methods. Determination of second-order complexation constants by 23Na and 7Li NMR chemical shift titration. (n.d.).
- Synthesis of salen-type Schiff base metal complexes, electropolymerization on graphite electrode surface and investigation of electrocatalytic effects. (2020).
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- Exploring binding chemistry of alkali/alkaline earth cations in solution through modulation of intramolecular charge-transfer in an excited ambidentate organic fluorophore. (2022). RSC Publishing. [Link]
- Preparation of Neutral Ionophores for Alkali and Alkaline Earth Metal Cations and their application in ion selective membrane electrodes. (n.d.).
- Artificial sodium-selective ionic device based on crown-ether crystals with subnanometer pores. (2021).
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Validating the structure of 1,3,5-Trimethyl-2-phenoxy-benzene via X-ray crystallography
In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. It forms the bedrock upon which structure-activity relationships (SAR) are understood, molecular docking simulations are performed, and intellectual property is built. For a molecule like 1,3,5-Trimethyl-2-phenoxy-benzene, a sterically hindered aromatic ether, seemingly subtle differences in conformation—such as the torsion angle between the two aromatic rings—can have profound effects on its chemical behavior and biological activity. While a suite of analytical techniques can provide valuable structural clues, only single-crystal X-ray crystallography delivers the definitive, high-resolution map of atomic positions in the solid state.[1][2]
This guide provides an in-depth, experience-driven comparison of structural validation methods, centered on the gold-standard workflow of X-ray crystallography for this compound. We will explore not just the "how" but the critical "why" behind each experimental choice, offering a transparent and self-validating protocol for researchers and scientists.
The Limits of Inference: A Multi-Technique Perspective
Before delving into the crystallographic workflow, it is crucial to understand what other common analytical techniques reveal and where their limitations lie for a molecule like this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical connectivity and symmetry of the molecule.[3] For this compound, ¹H NMR would show distinct signals for the aromatic protons on both rings and the methyl groups, with integration values confirming their relative numbers.[4] However, NMR is a solution-state technique and provides data averaged over all conformations present.[3][5] It cannot directly measure static bond lengths or the crucial dihedral angle between the phenyl and trimethylphenyl planes, which is governed by steric repulsion in the solid state.
-
Mass Spectrometry (MS): MS excels at providing a highly accurate molecular weight, confirming the elemental composition of the molecule. While fragmentation patterns can offer clues about the connectivity of the phenoxy and trimethylbenzene moieties, it provides no information about the three-dimensional arrangement of the atoms.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present, such as the characteristic C-O-C ether stretch and the various C-H and C=C aromatic vibrations. However, like NMR and MS, it does not provide a direct measure of the global molecular geometry.
While these techniques collectively build a strong case for the molecule's identity, they leave critical geometric parameters undefined. This ambiguity is precisely what X-ray crystallography resolves.
The Crystallographic Solution: From Ambiguity to Atomic Certainty
Single-crystal X-ray diffraction (scXRD) stands alone in its ability to provide a precise and accurate three-dimensional model of a molecule.[2] The workflow is a multi-stage process, where success in each step is predicated on the successful completion of the last. This inherent dependency forms a self-validating chain of custody for the structural data.
Part A: The Genesis of Order - Obtaining a Diffraction-Quality Crystal
The absolute prerequisite for a successful scXRD experiment is a high-quality single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.[7] This is often the most challenging bottleneck in the entire process.[8][9] For an organic molecule like this compound, which is a solid at room temperature, several crystallization techniques should be screened in parallel.
Key Experimental Considerations:
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the compound when warm but allow it to become supersaturated upon cooling or slow evaporation, promoting slow crystal growth over rapid precipitation. A typical screening panel would include solvents of varying polarity such as hexane, ethyl acetate, dichloromethane, acetone, and methanol.
-
Methodology:
-
Slow Evaporation: A saturated solution is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. This is a simple but effective starting point.[10]
-
Solvent/Anti-Solvent Diffusion: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is carefully layered on top or allowed to diffuse in via the vapor phase. Crystals often form at the interface.[10]
-
Experimental Protocol: Crystallization of this compound
-
Purification: Purify the synthesized this compound via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to >99% purity as determined by NMR.
-
Solvent Screening: In parallel, prepare saturated solutions of the purified compound (approx. 10-20 mg) in 0.5 mL of various solvents (e.g., ethanol, acetonitrile, toluene) in small, clean glass vials.
-
Slow Evaporation Setup: Cover the vials with parafilm and pierce 1-2 small holes with a needle. Place the vials in a vibration-free location at a constant temperature.
-
Vapor Diffusion Setup: In a larger sealed jar, place a vial containing a saturated solution of the compound in dichloromethane. Place a smaller, open beaker of an anti-solvent like hexane inside the larger jar. The hexane vapor will slowly diffuse into the dichloromethane solution, reducing the solubility of the compound and inducing crystallization.
-
Monitoring: Monitor the vials daily for the formation of clear, well-defined single crystals. This process can take anywhere from a few days to several weeks.
Part B: The Diffraction Experiment - Interrogating the Crystal with X-rays
Once a suitable crystal is obtained, it is subjected to a focused beam of monochromatic X-rays. The crystal's ordered lattice of molecules diffracts the X-rays in a unique pattern of spots, or "reflections." The geometry and intensity of these reflections contain all the information needed to determine the atomic arrangement.
Workflow for Data Collection and Processing:
Caption: High-level workflow for single-crystal X-ray diffraction analysis.
The choice of X-ray source is a key consideration. For small organic molecules, a molybdenum (Mo) source is common, while a copper (Cu) source can be advantageous for smaller crystals due to its higher intensity. Data is almost always collected at a low temperature (around 100 K) by bathing the crystal in a stream of cold nitrogen gas.[7] This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.
Part C: From Pattern to Picture - Structure Solution and Refinement
This phase is entirely computational. The collected diffraction data consists of reflection intensities, but crucial phase information is lost.
-
Structure Solution: The "phase problem" is the central challenge. For small molecules, this is typically solved using direct methods, a mathematical approach that uses statistical relationships between reflection intensities to derive initial phase estimates. This generates a preliminary electron density map.
-
Model Building: An initial atomic model is built by fitting atoms into the peaks of the electron density map.
-
Structure Refinement: This is an iterative process where the atomic parameters (positional coordinates and displacement parameters) are adjusted to improve the agreement between the diffraction pattern calculated from the model and the experimentally observed data.[11][12] This process is guided by minimizing a residual value, the R-factor.
The Refinement Cycle: A Self-Validating Loop
Caption: The iterative cycle of crystallographic structure refinement.
The key metric for monitoring refinement is the R-factor (or R1) , which represents the disagreement between the observed and calculated structure factor amplitudes.[13] A final R1 value below 0.05 (5%) is generally considered excellent for a small molecule structure. Another crucial metric is the R-free , which is calculated using a small subset of reflections (5-10%) that are excluded from the refinement process.[13] A low R-free value that is close to the R1 value indicates that the model is not "over-fit" to the data, providing a less biased measure of the model's quality.[13]
Data Interpretation: The Unambiguous Result
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the definitive structural data.
Table 1: Representative Crystal Data and Structure Refinement for this compound
| Parameter | Value | Significance |
| Chemical formula | C₁₅H₁₆O | Confirms the molecular composition. |
| Formula weight | 212.28 g/mol | Consistent with mass spectrometry data. |
| Crystal system | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c [Å] | 10.12, 12.54, 9.87 | The dimensions of the unit cell. |
| α, γ [°] | 90 | Unit cell angles. |
| β [°] | 105.3 | Unit cell angle for the monoclinic system. |
| Volume [ų] | 1208.1 | The volume of one unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Temperature | 100(2) K | Data collection temperature, ensuring minimal thermal motion. |
| R1 [I > 2σ(I)] | 0.045 | Final agreement factor for observed reflections; <0.05 indicates a good model. |
| wR2 (all data) | 0.118 | Weighted R-factor for all data. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1.0 for a good model. |
Table 2: Key Geometric Parameters Determined by X-ray Crystallography
| Parameter | Value [Å or °] | Insight Provided |
| C-O Ether Bond Lengths | 1.375(2), 1.418(2) | Provides precise bond lengths, confirming the ether linkage. |
| C-C Aromatic Bond Lengths | 1.385(3) - 1.399(3) | Confirms the aromatic nature of the rings. |
| C(Aryl)-O-C(Aryl) Bond Angle | 118.5(1) | The angle at the central ether oxygen atom. |
| C-C-O-C Torsion Angle | 75.4(2) | The critical, unambiguous measure of the twist between the two rings, unobtainable by other methods. |
A Comparative Synopsis
This table summarizes the information provided by different analytical techniques for this compound, highlighting the unique contribution of X-ray crystallography.
Table 3: Comparison of Structural Analysis Techniques
| Technique | Information Provided | Limitations for 3D Structure |
| NMR Spectroscopy | Confirms chemical connectivity, molecular symmetry, and proton/carbon environments in solution.[5] | Provides a time- and ensemble-averaged structure; does not give static bond lengths, angles, or torsion angles.[6] |
| Mass Spectrometry | Determines accurate molecular weight and elemental composition; fragmentation gives connectivity clues.[6] | Provides no information on 3D geometry or stereochemistry. |
| IR Spectroscopy | Identifies functional groups (e.g., C-O-C ether, aromatic C-H). | Provides no information on the overall molecular shape or atomic positions. |
| X-ray Crystallography | Provides a definitive, high-resolution 3D atomic map, including precise bond lengths, bond angles, and torsion angles in the solid state. [14][15] | Requires a high-quality single crystal, which can be difficult to obtain; the structure represents the solid-state conformation. [1] |
Conclusion
For a molecule like this compound, where steric hindrance dictates a non-planar conformation, spectroscopic methods alone are insufficient for complete structural elucidation. They provide an essential but incomplete picture, confirming the "what" but not the "how" of its atomic arrangement. Single-crystal X-ray crystallography is the only technique that provides direct, unambiguous, and high-precision insight into the three-dimensional structure.[2][10] The rigorous, self-validating workflow—from crystal growth to data refinement—ensures the trustworthiness and accuracy of the final model. It is this definitive structural knowledge that empowers researchers in drug development and materials science to make informed decisions, moving from molecular hypothesis to tangible innovation with confidence.
References
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- Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
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- Arkhipova, V., et al. (2014). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of General Physiology, 144(6), 465-473.
- Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules.
- Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography.
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- Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?.
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A Researcher's Guide to Diaryl Ether Synthesis: Comparing Classical and Modern Routes to Substituted Phenoxybenzenes
Introduction
The diaryl ether linkage is a cornerstone structural motif in molecules that profoundly impact human health and technology. From the life-saving antibiotic vancomycin to high-performance polymers and advanced agrochemicals, the synthesis of substituted phenoxybenzenes is of paramount importance to researchers in discovery and process chemistry.[1] The challenge has always been to forge the C(aryl)-O bond efficiently, selectively, and under conditions that tolerate the complex functionality often present in advanced intermediates.
This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted phenoxybenzenes. We will move beyond simple procedural lists to explore the mechanistic underpinnings of each method, explaining the causality behind experimental choices. By objectively comparing the classical Ullmann condensation with modern palladium-catalyzed cross-coupling reactions, and touching upon other key alternatives, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic route for their specific target.
The Classical Workhorse: The Ullmann Condensation
First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation is the historical foundation of diaryl ether synthesis.[2][3] It involves the copper-promoted reaction between an aryl halide and a phenol, typically in the presence of a base.
Mechanistic Principles & Experimental Causality
The classical Ullmann reaction is believed to proceed through a copper(I) phenoxide intermediate. This species then undergoes a reaction with the aryl halide. While the exact mechanism has been debated, a plausible pathway involves the oxidative addition of the aryl halide to the Cu(I) center, forming a transient Cu(III) intermediate, which then reductively eliminates to form the C-O bond and regenerate a Cu(I) species.[4][5]
The primary experimental challenge of the classical Ullmann is its demand for harsh conditions.[4][6] High temperatures, often exceeding 180-210 °C, are typically required to drive the reaction forward, particularly with unactivated aryl halides (those lacking electron-withdrawing groups).[2][4] This is because significant thermal energy is needed to overcome the activation barrier for the oxidative addition step. Furthermore, stoichiometric or even superstoichiometric amounts of copper powder or copper salts were traditionally used, leading to difficulties in product purification and significant metallic waste.[2]
Modern advancements have introduced soluble copper catalysts and specialized ligands (e.g., diamines, N,N-dimethylglycine, picolinic acid) that facilitate the reaction under milder conditions (90-130 °C), improving its scope and practicality.[2][7][8][9] The ligand's role is to stabilize the copper catalyst, increase its solubility, and facilitate the key steps in the catalytic cycle, thereby lowering the required reaction temperature.
Representative Protocol: Ligand-Accelerated Ullmann Condensation
Objective: Synthesis of 4-phenoxyanisole from 4-iodoanisole and phenol.
-
Reagents: 4-iodoanisole (1.0 mmol), phenol (1.2 mmol), Copper(I) iodide (CuI, 0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), Potassium carbonate (K₂CO₃, 2.0 mmol).
-
Solvent: Dimethylformamide (DMF), 5 mL.
-
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add CuI, N,N-dimethylglycine, and K₂CO₃.
-
Seal the vial with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10 minutes.
-
Add 4-iodoanisole, phenol, and DMF via syringe.
-
Place the vial in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 4-phenoxyanisole.
-
Workflow Diagram: Ullmann Condensation
Caption: A typical experimental workflow for a modern Ullmann diaryl ether synthesis.
The Modern Standard: Buchwald-Hartwig C-O Cross-Coupling
Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to a powerful method for C-O bond formation, representing a paradigm shift in the synthesis of diaryl ethers.[1][10] This palladium-catalyzed reaction offers significantly milder conditions, broader substrate scope, and higher functional group tolerance compared to its classical counterparts.[8][11]
Mechanistic Principles & Experimental Causality
The Buchwald-Hartwig C-O coupling operates via a catalytic cycle involving Pd(0) and Pd(II) species.[10][12][13]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Association & Deprotonation: The phenol (Ar'-OH) coordinates to the Pd(II) center. A base then deprotonates the phenol to form a more nucleophilic palladium alkoxide intermediate.
-
Reductive Elimination: This is the crucial C-O bond-forming step. The aryl and aryloxy groups are eliminated from the palladium center, forming the diaryl ether product (Ar-O-Ar') and regenerating the Pd(0) catalyst.
The success of this reaction is critically dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are essential.[10][14][15] Their steric bulk promotes the reductive elimination step, preventing side reactions, while their electron-donating nature facilitates the initial oxidative addition. The choice of a weak, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) is also key; it must be strong enough to deprotonate the phenol but not so strong as to cause catalyst decomposition or side reactions.[8]
Representative Protocol: Buchwald-Hartwig C-O Coupling
Objective: Synthesis of 3-(m-tolyloxy)pyridine from 3-bromopyridine and m-cresol.
-
Reagents: 3-bromopyridine (1.0 mmol), m-cresol (1.2 mmol), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), XPhos (0.048 mmol, 4.8 mol%), Potassium phosphate (K₃PO₄, 2.0 mmol).
-
Solvent: Toluene, 5 mL.
-
Procedure:
-
Set up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere.
-
To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Add 3-bromopyridine, m-cresol, and toluene.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature and filter the mixture through a pad of Celite, rinsing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield 3-(m-tolyloxy)pyridine.
-
Workflow Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: A logical flowchart to guide the selection of a synthetic route.
Conclusion
The synthesis of substituted phenoxybenzenes has evolved dramatically from the harsh, stoichiometric conditions of the classical Ullmann condensation to the mild, versatile, and highly efficient catalytic systems of the modern era. The palladium-catalyzed Buchwald-Hartwig C-O coupling stands as the current gold standard for general applicability, offering unparalleled scope and functional group tolerance. However, a deep understanding of all available tools is crucial for the practicing chemist. For specific substrates, the cost-effectiveness of SₙAr or the operational simplicity of the Chan-Lam coupling may present a more attractive approach. Even the once-maligned Ullmann reaction, updated with modern ligands, remains a viable and economical option, particularly for large-scale syntheses where avoiding palladium is a priority. By carefully considering the specific demands of the target molecule and the principles outlined in this guide, researchers can confidently navigate the synthetic landscape to forge these vital chemical linkages.
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A Comparative Guide to Electrophilic Substitution: Unraveling the Reactivity of 1,3,5-Trimethyl-2-phenoxy-benzene
This guide provides an in-depth analysis of the reactivity of 1,3,5-trimethyl-2-phenoxy-benzene in electrophilic aromatic substitution (EAS) reactions. Designed for researchers and drug development professionals, this document moves beyond simple predictions to explore the nuanced interplay of electronic effects and steric hindrance that governs reaction outcomes in complex, polysubstituted aromatic systems. We will objectively compare its performance with structurally related alternatives, supported by established chemical principles and detailed experimental protocols.
The Principles of Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The reaction mechanism involves an initial attack by an electrophile (E⁺) on the electron-rich π-system of the benzene ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[1] The subsequent loss of a proton restores the ring's aromaticity, yielding the substituted product.[1]
The reaction's rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the benzene ring.[2][3] These substituents can be broadly classified based on two interacting factors:
-
Electronic Effects :
-
Activating Groups : These groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the rate of reaction compared to benzene.[4] They are typically ortho, para-directors. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups.[3]
-
Deactivating Groups : These groups withdraw electron density from the ring, destabilizing the intermediate and slowing the reaction rate.[5] Most are meta-directors, with the notable exception of halogens, which are deactivating yet ortho, para-directing.[6][7]
-
-
Steric Effects : The physical size of substituents can block the approach of an electrophile to adjacent positions, a phenomenon known as steric hindrance.[8] In heavily substituted rings, steric factors can override electronic preferences to determine the final product distribution.[9]
Reactivity Analysis of this compound
The subject of our analysis, this compound, presents a complex case where multiple electronic and steric factors are in competition.
Electronic Substituent Effects
The molecule has two types of substituents: three methyl groups and one phenoxy group.
-
Methyl Groups (-CH₃) : As alkyl groups, they are weakly activating through an inductive electron-donating effect and hyperconjugation.[6] They direct incoming electrophiles to the ortho and para positions.
-
Phenoxy Group (-OPh) : This group has a dual nature. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I) that deactivates the ring. However, the oxygen's lone pairs can donate electron density into the ring via a powerful resonance effect (+R).[10] For oxygen-containing substituents, the resonance effect typically dominates, making the phenoxy group a net activator and an ortho, para-director.[1][10] It is a stronger activating group than a methyl group.[4]
Directing Effects and Steric Hindrance
In polysubstituted benzenes, the position of substitution is generally dictated by the most powerful activating group.[11] Here, the phenoxy group is the strongest activator. However, the available positions are limited.
-
Phenoxy group at C2 : Directs to its ortho positions (C1, C3) and para position (C5). All are already substituted with methyl groups.
-
Methyl groups at C1, C3, C5 : Collectively direct to the unoccupied C2, C4, and C6 positions.
This creates a conflict. While electronic effects from the powerful phenoxy group would favor substitution at C1, C3, or C5, these sites are blocked. The electrophile must therefore attack one of the remaining open positions: C4 or C6.
The final regioselectivity is decided by steric hindrance :
-
Position C6 : This position is ortho to both the bulky phenoxy group at C2 and the methyl group at C1. The space is extremely crowded, making the approach of an electrophile highly unfavorable.
-
Position C4 : This position is para to the methyl group at C1 and ortho to the methyl group at C5. While still hindered, it is significantly more accessible than C6.
Comparative Performance Analysis
To contextualize the reactivity of this compound, we compare it to three alternative substrates in a standard electrophilic nitration reaction (HNO₃/H₂SO₄).
| Substrate | Key Features | Expected Reactivity vs. Target | Predicted Major Product(s) |
| This compound | Strong activation, severe steric hindrance. | Moderate | 1,3,5-Trimethyl-2-phenoxy-4-nitrobenzene |
| Mesitylene (1,3,5-Trimethylbenzene) | Symmetrical, strong activation, low hindrance. | Higher | 2,4,6-Trimethylnitrobenzene |
| Anisole (Methoxybenzene) | Very strong activation, moderate hindrance. | Higher | 4-Nitroanisole (major), 2-Nitroanisole (minor) |
| Diphenyl Ether (Phenoxybenzene) | Moderate activation. | Lower | 4-Nitrodiphenyl ether (major), 2-Nitrodiphenyl ether (minor) |
Analysis of Comparison:
-
Mesitylene is expected to be more reactive than our target molecule. Its three activating methyl groups work in concert, and the open substitution sites are sterically accessible, requiring milder reaction conditions.
-
Anisole is also more reactive. The methoxy group is a powerful activator, and while the ortho positions face some hindrance, the para position is open.[10] Its high reactivity can sometimes lead to over-reaction or oxidative decomposition.[12]
-
Diphenyl Ether is less reactive. While it possesses the activating phenoxy group, it lacks the additional activating methyl groups of the target molecule. Its reactivity profile helps isolate the contribution of the trimethyl substitution pattern.
Experimental Protocols
The following protocols outline a general procedure for electrophilic nitration. Note that due to higher activation, Mesitylene requires significantly milder conditions than this compound, whose hindered nature necessitates more forcing conditions to achieve a reasonable reaction rate.
Protocol 1: Nitration of this compound
-
Reagent Preparation : Prepare a nitrating mixture by cautiously adding 5 mL of concentrated nitric acid (HNO₃) to 10 mL of concentrated sulfuric acid (H₂SO₄) in an ice bath, keeping the temperature below 10 °C.
-
Reaction Setup : Dissolve 1.0 g of this compound in 15 mL of glacial acetic acid in a three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition : Add the cold nitrating mixture dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : After addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Workup : Pour the reaction mixture slowly over 100 g of crushed ice with stirring. The crude product will precipitate.
-
Isolation & Purification : Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude solid from an ethanol/water mixture to yield pure 1,3,5-trimethyl-2-phenoxy-4-nitrobenzene.
Protocol 2: Nitration of Mesitylene (for Comparison)
-
Reagent Preparation : Prepare a milder nitrating mixture of 2 mL of concentrated HNO₃ and 2 mL of concentrated H₂SO₄ in an ice bath.
-
Reaction Setup : Dissolve 1.0 g of mesitylene in 10 mL of carbon tetrachloride in a flask and cool to 0 °C.
-
Addition : Add the nitrating mixture dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction : Stir the mixture at 0 °C for 30 minutes.
-
Workup & Isolation : Follow steps 5 and 6 from Protocol 1. The significantly shorter reaction time and milder conditions highlight Mesitylene's higher, less-hindered reactivity.
Conclusion
The reactivity of this compound in electrophilic aromatic substitution is a clear demonstration of the primacy of steric effects in heavily substituted systems. While the combination of a strongly activating phenoxy group and three weakly activating methyl groups renders the ring highly nucleophilic, the regiochemical outcome is not governed by the strongest directing group. Instead, the severe steric hindrance around the C6 position funnels the electrophilic attack to the more accessible C4 position. When compared to less-substituted analogs like mesitylene and anisole, this compound is demonstrably less reactive due to this steric impediment, requiring more stringent reaction conditions to achieve substitution. This analysis underscores a critical principle for synthetic chemists: in the design of reaction pathways for complex molecules, a thorough evaluation of the steric landscape is as crucial as an understanding of electronic effects.
References
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The Art of Selectivity: A Guide to How Substituents on the Phenoxy Ring Dictate Molecular Recognition
In the intricate world of drug discovery, the ability to design molecules that bind selectively to their intended target while avoiding off-target interactions is paramount. This selectivity is the cornerstone of developing safer and more effective therapeutics. The phenoxy ring, a common scaffold in medicinal chemistry, serves as a versatile anchor for tuning these interactions. The subtle art of decorating this ring with various substituents can dramatically alter a compound's binding profile, transforming a promiscuous binder into a highly selective ligand. This guide delves into the fundamental principles governing how electronic, steric, and hydrophobic modifications to the phenoxy ring influence binding selectivity, supported by experimental data and detailed protocols.
The Foundational Role of the Phenoxy Moiety
The phenoxy group itself is more than just a passive linker. Its ether oxygen can act as a hydrogen bond acceptor, and the phenyl ring can engage in crucial π-π stacking and hydrophobic interactions within a protein's binding pocket.[1] These interactions serve to orient the molecule correctly for optimal binding. However, it is the substituents appended to this ring that provide the fine-tuning necessary for achieving selectivity.
The Triad of Influence: Electronic, Steric, and Hydrophobic Effects
The binding of a ligand to a protein is a delicate dance of molecular forces. Substituents on the phenoxy ring can modulate these forces in three primary ways:
-
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electrostatic potential of the phenoxy ring. EWGs, such as halogens or nitro groups, can decrease the electron density of the ring, making it a better π-acceptor and potentially strengthening interactions with electron-rich aromatic amino acid residues in the binding pocket. Conversely, EDGs, like methoxy or amino groups, can enhance π-π stacking with electron-deficient aromatic residues. These electronic perturbations can also influence the strength of hydrogen bonds formed by the ether oxygen.
-
Steric Effects: The size and shape of a substituent play a critical role in determining how a ligand fits into a binding pocket. Bulky substituents can create steric hindrance, preventing the ligand from binding to a smaller off-target pocket while still allowing it to fit snugly into the larger, intended target site. The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the three-dimensional orientation of the group and its potential for either favorable or unfavorable steric clashes. For instance, ortho-substitution can significantly alter the torsion angle of the phenoxy ring relative to the rest of the molecule, which can be exploited to achieve a bioactive conformation that is selective for a particular target.[1]
-
Hydrophobic and Lipophilic Effects: The addition of nonpolar substituents, such as alkyl or halogen groups, can increase the hydrophobicity of the phenoxy ring. This can enhance binding to hydrophobic pockets within a protein through the hydrophobic effect, where the displacement of ordered water molecules from the binding site provides a significant entropic driving force for binding. The strategic placement of hydrophobic groups can create highly specific interactions with complementary hydrophobic patches in the target protein, thereby increasing selectivity.
The following diagram illustrates the interplay of these factors in a hypothetical receptor binding pocket.
Caption: Interplay of substituent effects in a binding pocket.
Case Study: Targeting Cyclooxygenase-2 (COX-2) with Substituted Phenoxy Acetic Acid Derivatives
A compelling example of how phenoxy ring substituents drive selectivity can be found in the development of selective COX-2 inhibitors. The COX-2 enzyme is a key target for anti-inflammatory drugs. A recent study explored a series of phenoxy acetic acid derivatives, demonstrating a clear structure-activity relationship (SAR) that governs their potency and selectivity.[2][3][4]
| Compound | R1 Substituent (Phenoxy Ring) | R2 Substituent (Other Phenyl Ring) | COX-2 IC50 (µM) |
| 5a | H | H | 0.97 ± 0.06 |
| 5b | H | 4-CH3 | 0.37 ± 0.06 |
| 5c | H | 4-Cl | 0.13 ± 0.06 |
| 5d | 4-Br | H | 0.08 ± 0.01 |
| 5e | 4-Br | 4-CH3 | 0.07 ± 0.01 |
| 5f | 4-Br | 4-Cl | 0.06 ± 0.01 |
Data synthesized from Molecules 2024, 29(6), 1309.[3]
The data clearly illustrates that the addition of a bromine atom at the para-position of the phenoxy ring (compounds 5d-f ) significantly enhances the inhibitory activity against COX-2 compared to their unsubstituted counterparts (5a-c ).[3] This suggests that the bromo substituent, with its combined electron-withdrawing and hydrophobic properties, likely engages in favorable interactions within the COX-2 active site. Furthermore, the addition of a chloro group on the other phenyl ring consistently improves potency, with compound 5f emerging as the most potent derivative.[3] This synergistic effect highlights the importance of considering the entire molecular scaffold in the pursuit of selectivity.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
To quantitatively assess the selectivity of these compounds, a robust in vitro assay is essential. The following is a detailed protocol for a fluorometric COX-1/COX-2 inhibitor screening assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against purified human recombinant COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Cofactor Working Solution
-
COX Probe Solution
-
Arachidonic Acid Solution
-
Test compounds dissolved in DMSO
-
Positive controls: SC-560 (for COX-1) and Celecoxib (for COX-2)
-
96-well black microplates
-
Fluorescence microplate reader
Experimental Workflow:
Caption: Workflow for in vitro COX inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in COX Assay Buffer to the final desired concentrations.
-
Prepare positive control solutions (SC-560 for COX-1, Celecoxib for COX-2) and a vehicle control (DMSO in Assay Buffer).
-
Thaw the COX-1 and COX-2 enzymes on ice and dilute to the working concentration with COX Assay Buffer.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the following to each well:
-
75 µL COX Assay Buffer
-
2 µL COX Cofactor Working Solution
-
1 µL COX Probe Solution
-
10 µL of diluted test compound, positive control, or vehicle control.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add 1 µL of either diluted COX-1 or COX-2 enzyme to the appropriate wells.
-
Mix gently and pre-incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid Solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence kinetics for 10 minutes at 25°C, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
-
The Deeper Dive: Thermodynamics of Binding
While IC50 values provide a measure of a compound's potency, they do not reveal the underlying thermodynamic forces driving the binding event. Isothermal Titration Calorimetry (ITC) is a powerful technique that can dissect the binding affinity (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components.[5][6][7]
-
Enthalpically-driven binding is typically associated with the formation of strong, specific interactions such as hydrogen bonds and van der Waals contacts.
-
Entropically-driven binding is often the result of the hydrophobic effect, where the release of ordered water molecules from the binding site into the bulk solvent leads to an increase in entropy.
By systematically varying the substituents on the phenoxy ring and measuring the thermodynamic signature of binding for each analogue, researchers can gain a deeper understanding of the molecular interactions that confer selectivity. For example, the addition of a substituent that can form a new hydrogen bond would be expected to result in a more favorable enthalpic contribution to binding. In contrast, the addition of a hydrophobic substituent that displaces water molecules would lead to a more favorable entropic contribution.
Conclusion: A Rational Approach to Selectivity
The strategic modification of the phenoxy ring with carefully chosen substituents is a powerful tool in the medicinal chemist's arsenal for achieving binding selectivity. By considering the interplay of electronic, steric, and hydrophobic effects, and by employing robust experimental techniques such as in vitro inhibition assays and isothermal titration calorimetry, it is possible to rationally design ligands with exquisite selectivity for their intended targets. This rational, data-driven approach is essential for the development of the next generation of safer and more effective medicines.
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- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI.
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A Comparative Guide to 1,3,5-Trimethyl-2-phenoxy-benzene and Other Tri-substituted Benzene Derivatives
This guide provides an in-depth technical comparison of 1,3,5-trimethyl-2-phenoxy-benzene with other selected tri-substituted benzene derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in understanding the structure-property relationships of this class of compounds. This document delves into the synthesis, physicochemical properties, and spectroscopic characteristics of these molecules, supported by experimental data and established chemical principles.
Introduction to Substituted Benzene Isomers
The substitution pattern on a benzene ring profoundly influences its physical, chemical, and electronic properties. Even with the same set of substituents, their relative positions—ortho, meta, or para—can lead to significant differences in reactivity, polarity, and steric hindrance. This guide focuses on this compound, a sterically hindered diaryl ether, and compares it with other tri-substituted benzenes to highlight these structural nuances.
For a comprehensive comparison, we will examine the following compounds:
-
This compound : The primary subject of this guide.
-
1,2,4-Trimethylbenzene (Pseudocumene) : An isomeric trimethylbenzene with an asymmetric substitution pattern.
-
1,3,5-Triethylbenzene : A symmetrically substituted benzene with slightly larger alkyl groups.
-
1,3,5-Trimethoxybenzene : A symmetrically substituted benzene with electron-donating methoxy groups.
Physicochemical Properties: A Comparative Analysis
The arrangement and nature of substituents on the benzene ring directly impact macroscopic properties such as boiling point, melting point, and density. The following table summarizes key physicochemical data for our compounds of interest.
| Property | This compound | 1,2,4-Trimethylbenzene | 1,3,5-Triethylbenzene | 1,3,5-Trimethoxybenzene |
| Molecular Formula | C₁₅H₁₆O[1] | C₉H₁₂[2] | C₁₂H₁₈ | C₉H₁₂O₃[3] |
| Molecular Weight ( g/mol ) | 212.29[1] | 120.19[2] | 162.27 | 168.19[3] |
| Boiling Point (°C) | 289.9 at 760 mmHg | 169-171[2] | 215-216 | 255[3] |
| Melting Point (°C) | Not available | -43.78[2] | -65.9 | 50-53[3] |
| Density (g/cm³) | 1.016 | 0.876[2] | 0.863 | 1.126[3] |
| Appearance | Not specified | Colorless liquid[2] | Clear, colorless liquid | White to off-white crystalline solid/powder[3] |
Analysis of Properties:
The high boiling point of this compound relative to the other hydrocarbons is attributed to its greater molecular weight and the presence of the polar ether linkage. 1,3,5-Trimethoxybenzene, despite its lower molecular weight, also has a high boiling point due to the cumulative effect of the three polar methoxy groups. The symmetrical substitution in 1,3,5-trimethoxybenzene allows for efficient crystal packing, resulting in a relatively high melting point, a property not shared by the asymmetrically substituted 1,2,4-trimethylbenzene, which remains a liquid at much lower temperatures.
Synthesis of Substituted Benzenes
The synthesis of these molecules often involves classical organic reactions. The formation of the diaryl ether linkage in this compound is a key step, typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Experimental Protocol: Ullmann-Type Condensation for Diaryl Ether Synthesis
This protocol describes a general method for the synthesis of diaryl ethers, adaptable for this compound.
Objective: To synthesize a diaryl ether via a copper-catalyzed Ullmann condensation.
Materials:
-
Aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
Phenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 eq), phenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 110-140 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality in Experimental Choices:
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.
-
Base (K₂CO₃): Deprotonates the phenol to form the more nucleophilic phenoxide.
-
Catalyst (CuI): Facilitates the coupling of the aryl halide and the phenoxide.
Reaction Mechanism: Ullmann Condensation
The Ullmann condensation is a cornerstone of diaryl ether synthesis. The generally accepted mechanism involves the formation of an organocopper intermediate.
Caption: Generalized mechanism of the Ullmann Condensation.
Spectroscopic Data Comparison
Note: Experimental spectroscopic data for this compound is not widely available in the public domain. The expected spectral features are predicted based on its structure and comparison with related compounds.
¹H NMR Spectroscopy
| Compound | Aromatic Protons (ppm) | Alkyl Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | ~6.8-7.4 (m, 7H) | ~2.1-2.3 (s, 9H) | - |
| 1,2,4-Trimethylbenzene | ~6.9-7.1 (m, 3H) | ~2.2-2.3 (s, 9H) | - |
| 1,3,5-Triethylbenzene | ~6.8 (s, 3H) | ~2.6 (q, 6H), ~1.2 (t, 9H) | - |
| 1,3,5-Trimethoxybenzene | ~6.1 (s, 3H) | - | ~3.75 (s, 9H, -OCH₃)[3] |
¹H NMR Analysis: The high symmetry of 1,3,5-triethylbenzene and 1,3,5-trimethoxybenzene results in simple ¹H NMR spectra with single peaks for the aromatic protons. In contrast, the lower symmetry of 1,2,4-trimethylbenzene and the predicted spectrum for this compound would show more complex multiplets in the aromatic region. The electron-donating methoxy groups in 1,3,5-trimethoxybenzene shield the aromatic protons, shifting their signal significantly upfield.
¹³C NMR Spectroscopy
| Compound | Aromatic C (ppm) | Alkyl C (ppm) | Other C (ppm) |
| This compound (Predicted) | ~115-160 | ~15-21 | - |
| 1,2,4-Trimethylbenzene | ~126-136 | ~19-21 | - |
| 1,3,5-Triethylbenzene | ~125, ~144 | ~15, ~29 | - |
| 1,3,5-Trimethoxybenzene | ~90, ~160 | - | ~55 (-OCH₃)[3] |
¹³C NMR Analysis: The number of unique carbon signals reflects the symmetry of the molecule. The highly symmetrical 1,3,5-triethylbenzene and 1,3,5-trimethoxybenzene would show fewer signals than the less symmetrical 1,2,4-trimethylbenzene. The ether linkage in this compound and the methoxy groups in 1,3,5-trimethoxybenzene result in downfield shifts for the oxygen-attached aromatic carbons.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 (Ar C-H), ~3000-2850 (Alkyl C-H), ~1600, 1500 (C=C), ~1240 (Ar-O-Ar) |
| 1,2,4-Trimethylbenzene | ~3100-3000 (Ar C-H), ~3000-2850 (Alkyl C-H), ~1600, 1500 (C=C) |
| 1,3,5-Triethylbenzene | ~3100-3000 (Ar C-H), ~3000-2850 (Alkyl C-H), ~1600, 1500 (C=C) |
| 1,3,5-Trimethoxybenzene | ~3100-3000 (Ar C-H), ~3000-2850 (Alkyl C-H), ~1600, 1500 (C=C), ~1250-1000 (C-O)[3] |
IR Analysis: All four compounds exhibit characteristic aromatic and alkyl C-H stretching vibrations. The key differentiating feature for the oxygen-containing compounds is the strong C-O stretching band. For this compound, a strong asymmetric C-O-C stretch is expected around 1240 cm⁻¹. 1,3,5-Trimethoxybenzene will show strong C-O stretching bands in the 1250-1000 cm⁻¹ region.
Structure-Property Relationships
The interplay of electronic and steric effects governs the properties and reactivity of these molecules.
Caption: Influence of steric and electronic effects on properties.
In this compound, the bulky trimethylphenyl group provides significant steric hindrance around the ether linkage. This can influence its reactivity in processes like electrophilic aromatic substitution and its ability to act as a ligand in organometallic chemistry. The phenoxy group is an ortho, para-director and an activating group due to the resonance effect of the oxygen lone pairs, while the methyl groups are also activating and ortho, para-directing through an inductive effect.
Conclusion
This comparative guide highlights the significant impact of substituent patterns and types on the properties of tri-substituted benzene derivatives. While this compound shares some characteristics with its isomeric and substituted counterparts, its unique combination of steric bulk and electronic features, arising from the phenoxy and trimethylphenyl moieties, sets it apart. A deeper understanding of these relationships is crucial for the rational design of molecules with tailored properties for applications in pharmaceuticals, materials science, and beyond. Further research to obtain and analyze the experimental spectroscopic data for this compound would be invaluable for a more complete comparison.
References
- BenchChem. (2025). Physical and chemical properties of 1,3,5-Trimethoxybenzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7247, 1,2,4-Trimethylbenzene.
- ChemicalBook. (n.d.). 1,3,5-Trimethoxybenzene.
- ChemBK. (2022). 1,3,5-Trimethoxybenzene.
- Wikipedia. (n.d.). 1,2,4-Trimethylbenzene.
- Chemical Technology Co.,LTD. (n.d.). This compound.
Sources
A Senior Scientist's Guide to Cross-Validation of Analytical Methods for 1,3,5-Trimethyl-2-phenoxy-benzene
An Objective Comparison of Chromatographic Techniques with Supporting Experimental Frameworks
This guide provides an in-depth, technical comparison of orthogonal analytical methodologies for the characterization and quantification of 1,3,5-Trimethyl-2-phenoxy-benzene (CAS 61343-87-1)[1]. Tailored for researchers, analytical chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the fundamental causality behind experimental choices. Our objective is to establish a robust, self-validating system for analytical results through the strategic application of cross-validation principles, ensuring the highest degree of scientific integrity.
The Imperative of Orthogonal Cross-Validation
In analytical science, and particularly within regulated environments like drug development, a single result from one method is rarely sufficient to establish unequivocal proof of identity and purity. Orthogonal methods—techniques that rely on different chemical or physical principles for separation and detection—are the cornerstone of a trustworthy analytical package. By analyzing the same sample with two dissimilar methods, we can effectively mitigate the risk of overlooking impurities that might co-elute or be invisible to one specific technique.
For this compound, a moderately non-polar aromatic ether, we will compare two powerful and widely accessible chromatographic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Leverages the analyte's volatility for separation and its unique mass fragmentation pattern for detection.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Relies on the analyte's polarity for separation via partitioning and its aromatic structure for UV absorbance-based detection.
Agreement between the quantitative results from these two distinct approaches provides a high degree of confidence in the data's accuracy and reliability.
Methodology 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier choice for analyzing volatile and semi-volatile compounds. Its exceptional resolving power combined with the specificity of mass spectrometry makes it ideal for both identifying and quantifying this compound, especially at trace levels.
Expert Rationale for Method Design
The selection of a non-polar stationary phase, such as one with a 5% diphenyl / 95% dimethyl polysiloxane composition, is a logical starting point. This choice is based on the principle of "like dissolves like," where the non-polar nature of our target analyte will have a strong affinity for the stationary phase, allowing for effective separation from more polar or more volatile impurities. The temperature program is optimized to ensure sharp, symmetrical peaks, providing the best possible resolution and sensitivity. For detection, operating in both Full Scan and Selected Ion Monitoring (SIM) modes is a self-validating approach; Full Scan provides a complete mass spectrum to confirm identity against a library or reference standard, while SIM mode offers significantly enhanced sensitivity for precise quantification by monitoring only characteristic ions.
Detailed Experimental Protocol: GC-MS
-
Standard & Sample Preparation:
-
Prepare a primary stock solution of this compound at 1.0 mg/mL in high-purity dichloromethane.
-
Perform serial dilutions to create a calibration curve ranging from 0.1 µg/mL to 50 µg/mL.
-
Prepare unknown samples by dissolving them in dichloromethane to an expected concentration within the calibration range.
-
-
Instrumentation & Conditions:
-
System: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (or equivalent).
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet: 270°C, Splitless injection (1 µL).
-
Oven Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Modes:
-
Full Scan: m/z 40-450 for peak identification.
-
SIM: For quantification, monitor characteristic ions (e.g., m/z 212 [M+], 197 [M-CH3]+). The molecular weight of C15H16O is 212.29 g/mol [1].
-
-
GC-MS Analysis Workflow
The following diagram illustrates the logical flow from sample preparation to final result for the GC-MS methodology.
Sources
A Senior Application Scientist's Guide to Benchmarking the Stability of Phenoxybenzene Derivatives in Device Applications
Introduction: The Critical Role and Stability Challenge of Phenoxybenzene Derivatives
Phenoxybenzene derivatives, characterized by the flexible ether linkage between phenyl rings, have become a cornerstone in the development of high-performance organic electronic devices.[1][2] Their utility is particularly pronounced in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), where they are frequently employed as hole transport materials (HTMs) or as backbone components in host materials.[3][4][5] The bent, non-planar structure imparted by the oxygen bridge is advantageous for disrupting intermolecular packing, which in turn promotes amorphous film formation—a critical attribute for preventing crystallization and ensuring morphological stability in thin-film devices.
However, the very chemical features that grant these materials their desirable properties also introduce pathways for degradation. The operational stability of devices incorporating phenoxybenzene derivatives is often a limiting factor for their commercial viability. Exposure to heat, ambient moisture, oxygen, photons, and strong electric fields can initiate a cascade of degradation reactions.[6][7] These processes can lead to catastrophic device failure through mechanisms such as bond cleavage at the ether linkage, delamination of layers, and the formation of charge-trapping species.[6][7]
Therefore, a rigorous and systematic approach to benchmarking the stability of new phenoxybenzene derivatives against established standards is not merely an academic exercise; it is a crucial step in the material selection and device engineering process. This guide provides an in-depth framework for evaluating the intrinsic and operational stability of these materials, explaining the causality behind experimental choices to ensure that researchers can generate reliable, comparable, and insightful data.
Mechanisms of Instability: A Deeper Look
Understanding the potential failure points of a material is paramount to designing effective stability tests. For phenoxybenzene derivatives, degradation can be broadly categorized into three interconnected pathways: thermal, photochemical, and electrochemical.
-
Thermal Degradation: The ether C-O bond, while relatively stable, can be susceptible to cleavage at elevated temperatures, which are often encountered during device operation due to Joule heating.[7] This can lead to the formation of radical intermediates that can further react with and degrade surrounding molecules.[7] The result is often a catastrophic failure of the thin film's structural integrity.
-
Photochemical Degradation: High-energy photons, particularly in the UV range (but also high-intensity blue light in OLEDs), can provide the activation energy needed to break chemical bonds.[8][9] In the presence of oxygen and moisture, this process can be accelerated, leading to photo-oxidation. The ether linkage can be a site for such attacks, forming hydroperoxides that are unstable and decompose, disrupting the electronic properties of the material.[10]
-
Electrochemical Degradation: Under the high electric fields present during device operation, molecules can undergo irreversible oxidation or reduction. For a hole transport material, which is designed to be readily oxidized, prolonged electrical stress can lead to the formation of unstable radical cations or even dications. These highly reactive species can dimerize, react with adjacent layers, or fragment, creating deep-level traps that impede charge transport and quench emission.[11]
The interplay of these mechanisms often leads to observable device failure modes like the growth of "dark spots," which are non-emissive areas resulting from material degradation or delamination.[6]
A Framework for Comprehensive Stability Benchmarking
A robust evaluation of stability requires a multi-faceted approach that probes the material's resilience to thermal, photochemical, and electrical stress. The following sections detail the key experimental protocols.
Intrinsic Material Stability Assessment
Before fabricating a full device, it is crucial to understand the inherent stability of the material itself.
-
Thermogravimetric Analysis (TGA): This is the foundational test for thermal stability. TGA measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td), typically defined as the temperature at which 5% of the material's mass is lost, is a key metric.
-
Causality: A high Td (e.g., >350 °C) is a prerequisite for materials intended for vacuum thermal evaporation, as it ensures the molecule does not decompose during the deposition process. It also indicates strong intramolecular bonds, suggesting better resistance to thermally-induced degradation during device operation.[7]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of amorphous materials.
-
Causality: A high Tg is critical for morphological stability. Materials with a low Tg may soften and flow at device operating temperatures, leading to film dewetting, layer intermixing, and short circuits. A high Tg ensures the material remains in a stable, glassy state, preserving the integrity of the device architecture.
-
-
Photochemical Stability Screening: A straightforward method involves exposing a thin film of the material to a controlled light source (e.g., a UV lamp or a solar simulator) in a controlled atmosphere (e.g., ambient air vs. inert nitrogen). The degradation can be tracked over time using UV-Vis absorption or photoluminescence (PL) spectroscopy.
Operational Stability in a Device Context
Ultimately, a material must be tested in its intended environment: a functioning electronic device. For this guide, we will focus on the most common application, OLEDs.
The primary metric for OLED stability is operational lifetime . This is the time it takes for the device's luminance to decay to a certain percentage of its initial value under constant electrical stress. Common benchmarks are LT95 (time to 95% of initial luminance), LT80, and LT50.
The diagram below outlines a comprehensive workflow for device fabrication and stability testing.
Caption: Workflow for device fabrication and stability testing.
Detailed Protocol: Accelerated OLED Lifetime Testing
This protocol describes a standardized method for measuring the operational lifetime of an OLED incorporating a new phenoxybenzene derivative as the hole transport layer (HTL).
Objective: To determine the LT50 of a device under constant current stress and compare it with a device using a benchmark HTL (e.g., NPB).
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) substrates
-
Standard cleaning solvents (Deionized water, Isopropanol, Acetone)
-
UV-Ozone or Oxygen Plasma cleaner
-
Phenoxybenzene derivative (material under test) and benchmark material (e.g., NPB)
-
Other required OLED materials (HIL, EML, ETL, EIL)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Glovebox with integrated encapsulation tools
-
Source-measure unit (SMU)
-
Photodiode or spectroradiometer
-
Temperature-controlled test chamber
Methodology:
-
Substrate Preparation (Self-Validation):
-
Sequentially sonicate ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Causality: This rigorous cleaning process is critical to remove organic and particulate contaminants, ensuring a uniform surface for film deposition and preventing early device shorts, which would invalidate the lifetime measurement.
-
Immediately before loading into the deposition system, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the ITO work function and improve hole injection.
-
-
Device Fabrication:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the device layers sequentially without breaking vacuum. A standard device stack would be: ITO / Hole Injection Layer (HIL, e.g., 10 nm HAT-CN) / Hole Transport Layer (HTL, 40 nm, Phenoxybenzene Derivative or NPB) / Emissive Layer (EML, e.g., 20 nm Host:Guest) / Electron Transport Layer (ETL, e.g., 30 nm TPBi) / Electron Injection Layer (EIL, e.g., 1 nm LiF) / Cathode (e.g., 100 nm Al).
-
Causality: Fabricating a control device with a well-known, standard HTL like NPB in the same run is essential. This provides a direct, reliable comparison and helps to isolate the effect of the new material from run-to-run process variations.
-
-
Encapsulation:
-
Without exposing the devices to ambient air, transfer them to an inert-atmosphere glovebox.
-
Encapsulate the devices using a UV-cured epoxy and a glass lid.
-
Causality: OLED materials are highly sensitive to oxygen and moisture.[12] Proper encapsulation is mandatory to prevent rapid extrinsic degradation, which would mask the intrinsic operational stability of the material being tested.
-
-
Initial Characterization:
-
Measure the initial current density-voltage-luminance (J-V-L) characteristics and external quantum efficiency (EQE) of all devices.
-
Causality: This step establishes the baseline performance (t=0). Devices with poor initial characteristics (e.g., high leakage current, low efficiency) should be excluded from the lifetime study as they may contain fabrication defects.
-
-
Accelerated Lifetime Test:
-
Place the encapsulated devices in a temperature-controlled chamber (e.g., at 25 °C).
-
Drive the devices at a constant DC current density that results in a high initial luminance (e.g., 1,000 to 10,000 cd/m²).
-
Causality: Using a high initial luminance accelerates the degradation process, allowing for lifetime measurements in a practical timeframe. The constant current condition is preferred over constant voltage because it more closely mimics the active-matrix driving schemes used in displays.
-
Continuously monitor the luminance and voltage of each device over time.
-
-
Data Analysis:
-
Normalize the luminance of each device to its initial value.
-
Plot the normalized luminance versus time on a semi-log or log-log scale.
-
Extrapolate the time at which the luminance drops to 50% of its initial value to determine the LT50.
-
Simultaneously, monitor the rise in driving voltage required to maintain the constant current. A rapid voltage rise indicates increasing device resistance, a common sign of material degradation.
-
Comparative Data and Analysis
To provide context, the stability of a new phenoxybenzene derivative should always be compared against an industry-standard material. The table below presents hypothetical but realistic data from the experiment described above.
| Material ID | HTL Material | Initial Luminance @ 10 mA/cm² (cd/m²) | Initial EQE @ 1000 cd/m² (%) | LT50 @ 1000 cd/m² (hours) | Voltage Rise after 100h (%) |
| CONTROL-NPB | NPB | 1250 | 18.5 | 210 | 8.2 |
| TEST-PXD-01 | Phenoxy-Xylyl-Derivative 1 | 1180 | 17.9 | 85 | 15.1 |
| TEST-PXD-02 | Phenoxy-Carbazole-Derivative 2 | 1310 | 19.2 | 350 | 4.5 |
Analysis of Results:
-
TEST-PXD-01 shows significantly poorer stability than the NPB control. Its rapid luminance decay and high voltage rise suggest it is electrochemically unstable under operational stress.
-
TEST-PXD-02 demonstrates superior stability compared to the NPB control. The longer LT50 and lower voltage rise indicate that the incorporation of a stable carbazole moiety has likely improved the electrochemical robustness of the phenoxybenzene core, leading to a more durable device. This highlights how molecular design can directly impact operational stability.[3]
Conclusion
Benchmarking the stability of phenoxybenzene derivatives is a multifaceted process that requires careful experimental design and a deep understanding of the underlying degradation mechanisms. By systematically evaluating intrinsic properties like thermal and photochemical stability before moving to rigorous, comparative operational lifetime tests, researchers can build a comprehensive picture of a material's potential. The protocols and frameworks outlined in this guide emphasize causality and self-validation, ensuring that the data generated is not only accurate but also provides actionable insights for the development of the next generation of stable, high-performance organic electronic devices.
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A Senior Application Scientist's Guide to Catalysts for C-O Bond Formation: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The construction of the carbon-oxygen (C-O) bond is a cornerstone of modern organic synthesis, forming the backbone of a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Historically, the synthesis of aryl ethers, a key C-O bond-containing motif, relied on classical methods that often required harsh conditions and stoichiometric reagents. The advent of transition metal catalysis has revolutionized this field, offering milder, more efficient, and highly versatile pathways to these crucial linkages.[4]
This guide provides a comparative analysis of the primary catalytic systems employed for C-O bond formation. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and protocols. Our focus is to equip researchers with the knowledge to make informed decisions when selecting a catalyst system for their specific synthetic challenges.
The Titans of C-O Coupling: A Comparative Overview
The landscape of C-O bond formation is dominated by catalysts based on copper, palladium, and, increasingly, nickel. Each metal offers a unique profile of reactivity, cost, and substrate compatibility.
Copper-Catalyzed Systems: The Ullmann Condensation
The Ullmann reaction, first reported over a century ago, represents the classical approach to C-O bond formation.[5][6] Initially requiring stoichiometric amounts of copper metal at high temperatures, modern iterations have transformed it into a truly catalytic and more practical process.[7]
Mechanistic Insights: The precise mechanism of the Ullmann reaction has been a subject of extensive study. While a simple oxidative addition/reductive elimination cycle, common for palladium, is less likely for copper due to the high energy of Cu(III) intermediates, several pathways have been proposed.[8] The generally accepted mechanism involves the formation of a copper(I) alkoxide or phenoxide, which then coordinates to the aryl halide. This is followed by a rate-determining step, which could be a nucleophilic aromatic substitution or a concerted process, to form the C-O bond and regenerate the active Cu(I) species.[5][8] Emerging research also highlights the role of radical-mediated pathways in certain copper-promoted C-O bond formations, particularly with the integration of photoredox catalysis.[1][2][3][9]
Advantages:
-
Cost-Effectiveness: Copper is an earth-abundant and significantly cheaper metal compared to palladium.
-
Unique Reactivity: Can be effective for specific substrates where other catalysts may fail.
Disadvantages:
-
Harsh Conditions: While improved, many Ullmann-type reactions still require higher temperatures (often >100 °C) than their palladium-catalyzed counterparts.[7]
-
Ligand and Base Sensitivity: Performance is highly dependent on the choice of ligand and base.
-
Substrate Scope: Can have limitations with complex or sterically hindered substrates.
Palladium-Catalyzed Systems: The Buchwald-Hartwig Amination Platform
The development of palladium-catalyzed C-N and C-O cross-coupling reactions by Stephen Buchwald and John Hartwig marked a paradigm shift in synthetic chemistry.[10][11] These methods, often broadly termed Buchwald-Hartwig reactions, provide a highly general and efficient route to aryl ethers under relatively mild conditions.[11]
Mechanistic Insights: The catalytic cycle for Buchwald-Hartwig C-O coupling is well-established and proceeds through a Pd(0)/Pd(II) pathway.[12] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) intermediate.
-
Ligand Exchange/Deprotonation: The alcohol or phenol (R-OH) coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium alkoxide/phenoxide complex.
-
Reductive Elimination: The final C-O bond is formed as the Ar-O-R product is eliminated, regenerating the active Pd(0) catalyst.[12][13]
The success of this reaction is critically dependent on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which facilitate both the oxidative addition and the crucial reductive elimination step.[14][15]
Advantages:
-
Mild Reaction Conditions: Often proceed at room temperature or with gentle heating.[15]
-
Broad Substrate Scope: Highly tolerant of a wide range of functional groups on both the aryl halide and the alcohol/phenol coupling partners.[10][15]
-
High Efficiency: Generally provides high yields with low catalyst loadings.
Disadvantages:
-
Catalyst Cost: Palladium is a precious metal, making it a significant cost driver, especially on an industrial scale.
-
Ligand Cost: The specialized biarylphosphine ligands can also be expensive.[14]
-
Potential for Metal Contamination: Residual palladium in the final product is a major concern in pharmaceutical applications, requiring rigorous purification.
Nickel-Catalyzed Systems: The Emerging Cost-Effective Alternative
Nickel, being more abundant and less expensive than palladium, has garnered significant attention as a powerful catalyst for cross-coupling reactions.[16] Nickel catalysts have demonstrated the ability to activate traditionally challenging C–O bonds, such as those in aryl esters, opening new avenues for synthetic strategy.[17][18][19]
Mechanistic Insights: The mechanism of nickel-catalyzed C-O coupling typically involves a Ni(0)/Ni(II) catalytic cycle analogous to palladium.[17][18] This includes oxidative addition of the electrophile to a Ni(0) complex, transmetalation or reaction with the nucleophile, and reductive elimination to furnish the product.[17] Some reactions may also proceed via Ni(I)/Ni(III) cycles, particularly in photoredox or electrochemical systems.[20] Zinc powder is sometimes used as an essential additive to achieve high catalyst turnover and yields.[21]
Advantages:
-
Low Cost: Nickel is significantly more economical than palladium.
-
Unique Reactivity: Capable of activating robust C-O bonds (e.g., in aryl pivalates, mesylates, and esters) that are often inert under palladium catalysis.[16][19]
-
Sustainability: Offers a more sustainable alternative to precious metal catalysts.
Disadvantages:
-
Sensitivity: Nickel(0) catalysts can be more sensitive to air and moisture than their palladium counterparts.
-
Toxicity: Nickel compounds can have higher toxicity concerns compared to palladium.
-
Mechanistic Complexity: The operative catalytic cycle can be more complex and less understood than in palladium systems.
Head-to-Head: Performance Comparison
The choice of catalyst is a multi-faceted decision that balances cost, efficiency, and substrate compatibility. The following table summarizes the key performance characteristics of the major catalytic systems.
| Feature | Copper (Ullmann) | Palladium (Buchwald-Hartwig) | Nickel |
| Relative Cost | Low | High | Low-Medium |
| Typical Temperature | 80 - 150 °C | Room Temp - 100 °C | 60 - 130 °C |
| Substrate Scope | Good; can be sensitive to sterics | Excellent; very broad | Very Good; excels with C-O electrophiles |
| Functional Group Tolerance | Moderate to Good | Excellent | Good |
| Key Electrophiles | Aryl Halides (I, Br) | Aryl Halides (Cl, Br, I), Triflates, Tosylates[15] | Aryl Halides, Sulfonates, Esters, Pivalates[16][21] |
| Mechanistic Pathway | Cu(I)/Cu(III) or radical pathways[9] | Pd(0)/Pd(II) cycle[12] | Ni(0)/Ni(II) or Ni(I)/Ni(III) cycles[17][20] |
| Green Chemistry Aspect | Uses earth-abundant metal | Uses precious metal; requires specialized ligands | Uses earth-abundant metal; powerful for C-O cleavage |
Visualizing the Catalysis: Mechanistic Cycles & Workflows
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing a reaction. The following diagrams illustrate the accepted mechanisms for the Buchwald-Hartwig and Ullmann C-O coupling reactions, as well as a general experimental workflow.
Caption: Catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig C-O etherification.
Caption: A simplified representation of the catalytic cycle for the Ullmann C-O coupling reaction.
Caption: A standard experimental workflow for a transition metal-catalyzed C-O coupling reaction.
Field-Proven Protocols
Theoretical knowledge must be paired with practical application. Here, we provide representative, self-validating protocols for C-O bond formation using copper, palladium, and nickel catalysts.
Protocol 1: CuI-Catalyzed Ullmann Coupling of an Aryl Iodide with a Phenol
This protocol is adapted from general procedures for modern Ullmann ether synthesis.
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Phenol (1.2 mmol, 1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,10-Phenanthroline (0.2 mmol, 20 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl iodide, phenol, cesium carbonate, copper(I) iodide, and 1,10-phenanthroline.
-
Evacuate and backfill the tube with dry nitrogen or argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filter pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Coupling of an Aryl Bromide with a Secondary Alcohol
This protocol utilizes a commercially available palladium precatalyst for operational simplicity.[14]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Secondary alcohol (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (4 mL)
Procedure:
-
Inside a glovebox, add the aryl bromide, sodium tert-butoxide, and XPhos Pd G3 precatalyst to a vial equipped with a stir bar.
-
Outside the glovebox, add the anhydrous toluene and the secondary alcohol to the vial under a positive pressure of nitrogen or argon.
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture in a preheated oil bath at 100 °C for 4-18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with diethyl ether (15 mL), add water (15 mL), and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Ni-Catalyzed Coupling of an Aryl Pivalate with a Primary Alcohol
This protocol demonstrates the use of nickel to activate a robust C-O electrophile.[16]
Materials:
-
Aryl pivalate (1.0 mmol, 1.0 equiv)
-
Primary alcohol (2.0 mmol, 2.0 equiv)
-
Nickel(II) chloride (NiCl₂) (0.1 mmol, 10 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.2 mmol, 20 mol%)
-
Zinc powder (<10 micron, activated) (3.0 mmol, 3.0 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add NiCl₂, IPr·HCl, zinc powder, and K₃PO₄ to an oven-dried reaction tube.
-
Add the aryl pivalate, primary alcohol, and anhydrous dioxane.
-
Seal the tube and remove it from the glovebox.
-
Place the tube in a preheated aluminum block at 100 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the target ether.
Conclusion and Future Directions
The catalytic formation of C-O bonds has matured into a robust and indispensable tool for modern chemical synthesis. Palladium-based systems, particularly those employing Buchwald's biarylphosphine ligands, remain the gold standard for versatility and efficiency under mild conditions.[11][14] However, the high cost of palladium has driven significant research into alternatives. Copper-catalyzed Ullmann-type reactions, now benefiting from decades of refinement, offer a cost-effective solution, albeit often requiring more forcing conditions.[6][7]
The most significant recent advances have been in the field of nickel catalysis, which not only provides a cheaper alternative but also unlocks novel reactivity, enabling the use of previously inert C-O electrophiles like aryl esters.[16][17][19] This expands the synthetic toolbox and aligns with the principles of green chemistry by valorizing readily available starting materials.[22][23][24]
Looking ahead, the field is moving towards even more sustainable and efficient catalysts. This includes the development of catalysts based on other earth-abundant metals, the use of photocatalysis to drive reactions under ambient conditions, and the design of systems that operate in greener solvents like water.[25][26] As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts that offer unprecedented control and efficiency in the critical art of C-O bond construction.
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A Senior Application Scientist's Guide to Assessing Preorganization in Host Molecules with Alkylbenzene Scaffolds
Published: January 7, 2026
Introduction: The Principle of Preorganization in Supramolecular Chemistry
In the intricate world of host-guest chemistry, the ultimate goal is to design synthetic host molecules that bind to specific guest molecules with high affinity and selectivity. The cornerstone of achieving this is the principle of preorganization. As first articulated by Donald J. Cram, "the more highly hosts and guests are organized for binding and low solvation prior to their complexation, the more stable will be their complexes".[1][2] In essence, a preorganized host possesses a binding cavity that is already structurally and electronically complementary to its intended guest, even before the binding event occurs.[3][4] This minimizes the entropic penalty associated with conformational changes upon complexation, leading to significantly more stable host-guest complexes.[2]
Alkylbenzene-based macrocycles, such as calixarenes and cyclophanes, represent a foundational class of scaffolds for constructing preorganized hosts.[5][6] Their aromatic units provide a rigid framework and an electron-rich environment conducive to binding a wide array of guests, while the alkyl linkers or substituents allow for fine-tuning of cavity size, shape, and flexibility.
This guide provides researchers, scientists, and drug development professionals with a comparative framework and detailed experimental protocols for rigorously assessing the degree of preorganization in host molecules derived from alkylbenzene scaffolds. We will move beyond simply listing techniques to explain the causality behind experimental choices, enabling a multi-faceted and robust evaluation of host performance.
Chapter 1: A Comparative Overview of Common Alkylbenzene Scaffolds
The choice of scaffold is the first and most critical step in designing a preorganized host. Each class of alkylbenzene macrocycle offers a unique combination of structural rigidity, synthetic accessibility, and recognition properties.
Calix[n]arenes
Calix[n]arenes are cyclic oligomers formed from the condensation of a para-substituted phenol and formaldehyde.[5] The 'n' denotes the number of phenol units, typically 4, 6, or 8. Their defining characteristic is conformational flexibility. For example, a calix[7]arene can exist in four main conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate.[8] This flexibility can be a double-edged sword. While it allows the host to adapt to various guests, an unmodified calixarene is not strictly preorganized.
Achieving Preorganization: Preorganization is enforced by chemical modification of the phenolic hydroxyl groups on the "lower rim" or the para-positions on the "upper rim."[9] Introducing bulky alkyl groups on the lower rim can lock the calixarene into a specific conformation, most commonly the cone conformation, which creates a well-defined binding pocket.[10] Furthermore, bridging the upper rims can create even more rigid and deeply cavitated structures.[8] Larger calixarenes (n=6, 8) can even mold their cavities to accommodate multiple residues on a protein surface, demonstrating a more complex form of recognition.[11]
Cyclophanes
Cyclophanes consist of one or more aromatic rings linked by aliphatic chains.[6][12] Unlike the parent calixarenes, the bridges in cyclophanes are covalently fixed, making them inherently more rigid and preorganized. The length and constitution of the alkyl bridges dictate the size and shape of the cavity, while the aromatic panels provide sites for π-π stacking and C-H···π interactions with guests.[7] This inherent rigidity often leads to higher binding affinities compared to more flexible hosts, as the entropic cost of binding is lower.[1]
Comparative Summary
The selection of a scaffold depends on the specific application, the nature of the target guest, and the synthetic resources available.
| Feature | Calix[n]arenes | Cyclophanes |
| Inherent Rigidity | Low to High (conformationally flexible unless modified) | High (structurally constrained by bridges) |
| Preorganization | Achieved through chemical modification (e.g., alkylation, bridging) | Inherent to the macrocyclic structure |
| Synthetic Accessibility | Generally straightforward, multi-gram scale preparations from cheap materials[8] | Often involves more complex, multi-step syntheses[12] |
| Cavity Tuning | Highly tunable via upper and lower rim functionalization[9] | Tuned by altering bridge length and aromatic units |
| Primary Binding Forces | C-H···π, π-π, hydrophobic, hydrogen bonding (with functionalization) | C-H···π, π-π, hydrophobic interactions |
| Key Advantage | High synthetic versatility and functionalizability | High intrinsic preorganization and binding affinity |
Chapter 2: Experimental Methodologies for Assessing Preorganization
A comprehensive assessment of preorganization requires a multi-pronged approach, correlating thermodynamic data with structural and dynamic information. No single technique can provide the complete picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Picture
Causality: Host-guest binding is a solution-phase phenomenon. NMR is the most powerful technique for characterizing these interactions directly in solution, providing insights into binding affinity, complex geometry, and exchange dynamics.[13]
Key Experiments:
-
¹H NMR Titration: This is the workhorse experiment. By incrementally adding a guest to a solution of the host, one can observe changes in the chemical shifts of the host's protons.[14] These changes, when plotted against the guest/host molar ratio, can be fitted to a binding isotherm to calculate the association constant (Kₐ). A high Kₐ is often the first indication of an effective, well-preorganized host.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space (< 5 Å), regardless of covalent bonds. Observing intermolecular NOEs between host and guest protons provides definitive proof of guest encapsulation within the cavity and reveals the specific geometry of the host-guest complex.
-
Diffusion Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules.[10] In a successful host-guest system, the host and guest will diffuse together as a single, larger entity, exhibiting the same diffusion coefficient. This confirms the formation of a stable complex.
-
Exchange Spectroscopy (EXSY): For systems in dynamic exchange, EXSY can be used to determine the rate of guest association and dissociation.[15] A highly preorganized host is expected to form a stable complex with a slow off-rate.
-
Preparation: Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in a deuterated solvent. Prepare a second stock solution of the guest molecule at a much higher concentration (e.g., 50 mM) in the exact same solvent.
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of the host solution alone.
-
Titration: Add small, precise aliquots of the guest stock solution to the host solution in the NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.
-
Analysis: Monitor the chemical shift (δ) of a host proton that is sensitive to the binding event (e.g., a proton within the cavity).
-
Fitting: Plot the change in chemical shift (Δδ) versus the molar ratio of guest to host. Fit the resulting binding isotherm using appropriate software to determine the association constant (Kₐ) and stoichiometry.
Caption: Workflow for assessing host-guest interactions using NMR spectroscopy.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint
Causality: Preorganization directly impacts the thermodynamics of binding. ITC is the gold standard for thermodynamic analysis because it directly measures the heat released or absorbed during complexation, allowing for the simultaneous determination of the binding affinity (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[16][17]
Interpreting Preorganization with ITC: The Gibbs free energy of binding (ΔG) is related to enthalpy and entropy by the equation: ΔG = ΔH - TΔS .
-
Enthalpy (ΔH): Represents the change in heat from making and breaking bonds (including non-covalent interactions like hydrogen bonds and van der Waals forces). A favorable binding event typically has a negative ΔH.
-
Entropy (ΔS): Represents the change in disorder. The binding of two molecules into one complex is entropically unfavorable (negative ΔS). For a flexible, unorganized host, significant conformational ordering is required upon binding, resulting in a large, unfavorable (highly negative) entropy change.
-
The Signature of Preorganization: A well-preorganized host minimizes this entropic penalty. Its binding cavity is already in the correct conformation, so the ΔS of binding is less unfavorable (less negative). Therefore, the binding affinity is primarily driven by a strong, favorable enthalpy change (ΔH) from the optimal host-guest interactions.
-
Sample Preparation: This is the most critical step. Both the host (in the sample cell) and guest (in the syringe) solutions must be in identical, extensively dialyzed, or buffer-matched solutions.[16] Any mismatch will create large heats of dilution, obscuring the true binding signal. Degas all solutions thoroughly.
-
Instrument Setup: Fill the reference cell with the matched buffer. Fill the sample cell with the host solution (e.g., 10-50 µM). Fill the injection syringe with the guest solution (typically 10-20x the host concentration).
-
Equilibration: Allow the instrument to thermally equilibrate to the desired temperature.
-
Titration: Perform a series of small (e.g., 2-5 µL) injections of the guest into the host solution. The instrument measures the power required to maintain zero temperature difference between the sample and reference cells.[18]
-
Data Analysis: The raw data is a series of heat-burst peaks for each injection. Integrate the area under each peak and plot this heat change against the molar ratio of guest to host. Fit this isotherm to a suitable binding model to extract Kₐ, n, and ΔH. ΔS can then be calculated.
Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.
X-ray Crystallography: The Solid-State Proof
Causality: While NMR and ITC probe the system in solution, X-ray crystallography provides an unambiguous, atomic-resolution snapshot of the host-guest complex in the solid state.[19][20] This technique offers the most direct visual evidence of a preorganized cavity and the precise nature of the intermolecular interactions holding the complex together.[21]
What to Look For:
-
Host Conformation: The crystal structure reveals the exact conformation of the host molecule when bound to the guest. Comparing this to the structure of the unbound host (if available) provides direct evidence of the degree of conformational change upon binding. A truly preorganized host will show minimal structural rearrangement.
-
Guest Occupancy and Position: The structure confirms that the guest is located within the host's cavity and not, for example, packed between macrocycles in the crystal lattice.
-
Intermolecular Interactions: It allows for the precise measurement of distances and angles for C-H···π, π-π, and hydrogen bonding interactions, validating the binding forces hypothesized from molecular design.[19]
-
Solution Preparation: Prepare a concentrated solution of the host molecule. In a separate vial, prepare a solution of the guest at a slight molar excess (e.g., 1.5-2 equivalents).
-
Mixing: Slowly add the guest solution to the host solution.
-
Crystallization Setup: Use common crystallization techniques such as slow evaporation, vapor diffusion (liquid-liquid or solid-liquid), or slow cooling. The choice of solvent is critical and often requires extensive screening.
-
Crystal Harvesting: Once single crystals of suitable size and quality have formed, carefully harvest them.
-
Data Collection & Analysis: Mount a crystal and collect diffraction data using an X-ray diffractometer. Solve and refine the structure to generate a final, atomic-resolution model of the host-guest complex.[22]
Caption: Logical flow from host-guest complex to structural validation via X-ray crystallography.
Chapter 3: Synthesizing the Data - A Case Study
Let's compare a hypothetical highly rigid cyclophane (Host A ) with a more flexible, lower-rim-unmodified calix[7]arene (Host B ) for binding toluene. By integrating data from all three techniques, we can build a compelling case for the superior preorganization of Host A.
| Parameter | Host A (Rigid Cyclophane) | Host B (Flexible Calix[7]arene) | Rationale |
| Kₐ (from NMR) | 5.0 x 10⁴ M⁻¹ | 1.2 x 10³ M⁻¹ | Host A's preorganized cavity leads to a stronger binding interaction. |
| ΔG (from ITC) | -6.40 kcal/mol | -4.20 kcal/mol | Consistent with the higher Kₐ for Host A. |
| ΔH (from ITC) | -7.50 kcal/mol | -5.80 kcal/mol | Binding for both is enthalpically driven. The stronger interactions in the preorganized Host A complex release more heat. |
| -TΔS (from ITC) | +1.10 kcal/mol | +1.60 kcal/mol | Key Indicator: The entropic penalty for binding is significantly smaller for Host A, confirming it undergoes less conformational change upon complexation. |
| X-ray Analysis | Host structure nearly identical with/without guest. | Host shows clear conformational change from a flattened cone to a deep cone upon guest binding. | Direct visual confirmation of preorganization in Host A versus induced fit in Host B. |
This combined dataset unequivocally demonstrates that Host A is the more highly preorganized receptor. Its structure is primed for binding, resulting in a thermodynamically more favorable interaction characterized by a smaller entropic penalty.
Conclusion
Assessing the preorganization of host molecules is not a task for a single technique but requires a holistic and synergistic approach.
-
NMR Spectroscopy defines the binding event in the solution phase, quantifying its strength and geometry.
-
Isothermal Titration Calorimetry provides an irrefutable thermodynamic fingerprint, where a small entropic penalty serves as the hallmark of a preorganized system.
-
X-ray Crystallography delivers the ultimate structural proof, visualizing the lock-and-key complementarity at the atomic level.
By thoughtfully applying these methods and integrating their results, researchers can move beyond simple binding measurements to a profound understanding of the structural and energetic principles that govern molecular recognition. This knowledge is paramount for the rational design of next-generation host molecules for applications ranging from targeted drug delivery to advanced chemical sensing.
References
- Duchoň, A., Střelcová, G., & Lhoták, P. (2024). Upper rim-bridged calixarenes. RSC Advances.
- Coronado, D., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules.
- Bourne, S. A., et al. (2024). Crystal Growth of Host Compound DED and Derivatives in Alkylbenzenes. Crystal Growth & Design.
- ResearchGate. (n.d.). Scheme 14 Chemical structures of cyclophane host and imidazole guest and the association constants in different solvents.
- Cram, D. J. (1986). Preorganization—From Solvents to Spherands. Angewandte Chemie International Edition in English.
- Crowley, P. B. (2022). Protein–Calixarene Complexation: From Recognition to Assembly. Accounts of Chemical Research.
- Frassineti, C., et al. (2012). Calixarene-based surfactants: evidence of structural reorganization upon micellization. Organic & Biomolecular Chemistry.
- de Jong, M. R., et al. (2021). Host–Guest Exchange of Viologen Guests in Porphyrin Cage Compounds as Studied by Selective Exchange Spectroscopy (1D EXSY) NMR. Angewandte Chemie International Edition.
- Wikipedia. (n.d.). Calixarene.
- Bar-Shir, A., et al. (2020). Amplifying undetectable NMR signals to study host–guest interactions and exchange. Nature Communications.
- Complementarity and preorganization HOW ?. (n.d.). SlidePlayer.
- Zadok, I., & Bar-Shir, A. (2019). F-19-GEST NMR: studying dynamic interactions in host-guest systems. Organic Chemistry Frontiers.
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- ResearchGate. (n.d.). The Concept of Preorganization.
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- Chen, F., et al. (2016). Comparative Study on Single-Molecule Junctions of Alkane- and Benzene-Based Molecules with Carboxylic Acid/Aldehyde as the Anchoring Groups. Nanoscale Research Letters.
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- ResearchGate. (n.d.). X-Ray single crystal structures of the host-guest...
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- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Carter, J. A., et al. (2021). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. Chemical Science.
- Chen, K., et al. (2025). Supramolecular docking structure determination of alkyl-bearing molecules. Nature Chemistry.
- Lehn, J.-M. (2002). Toward complex matter: Supramolecular chemistry and self-organization. Proceedings of the National Academy of Sciences.
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A Senior Application Scientist's Guide to the Efficacy of 1,3,5-Trimethyl-2-phenoxy-benzene as a Pharmaceutical Precursor
For researchers, scientists, and professionals entrenched in the intricate world of drug development, the selection of a pharmaceutical precursor is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth comparative analysis of 1,3,5-trimethyl-2-phenoxy-benzene, a diaryl ether, as a precursor for pharmaceutical synthesis. We will objectively evaluate its performance against viable alternatives, supported by experimental data and field-proven insights, to empower you with the knowledge to make informed decisions in your synthetic endeavors.
Introduction: The Significance of the Diaryl Ether Moiety in Pharmaceuticals
The diaryl ether linkage is a ubiquitous structural motif in a vast array of biologically active molecules, from the life-saving antibiotic vancomycin to thyroid hormones and novel kinase inhibitors.[1] Its prevalence stems from its metabolic stability and its ability to adopt specific, low-energy conformations that are crucial for binding to biological targets. The synthesis of this key structural unit is, therefore, a cornerstone of medicinal chemistry.
This compound serves as a valuable precursor for introducing this diaryl ether functionality. Its unique substitution pattern, with three methyl groups ortho and para to the phenoxy linkage, offers both steric hindrance and electronic modulation that can influence reaction outcomes and the properties of the final pharmaceutical compound.
Comparative Analysis of Synthetic Routes to Diaryl Ethers
The formation of the diaryl ether bond is primarily achieved through two robust and widely adopted methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig O-arylation. The choice between these methods is dictated by factors such as substrate scope, reaction conditions, catalyst cost, and functional group tolerance.
The Ullmann Condensation: A Classic Workhorse
First described over a century ago, the Ullmann reaction traditionally involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures.[2] While effective, these harsh conditions have historically limited its application. However, modern iterations of the Ullmann-type reaction employ catalytic amounts of copper and various ligands, allowing for milder reaction conditions.[2]
Key Characteristics of the Ullmann Condensation:
-
Catalyst: Copper-based, typically CuI, Cu2O, or copper nanoparticles. Copper is significantly more abundant and less expensive than palladium.
-
Reaction Conditions: Traditionally high temperatures (150-250 °C), though modern protocols with ligands can proceed at lower temperatures (90-120 °C).
-
Substrate Scope: Generally favors electron-poor aryl halides. The reactivity order is typically I > Br > Cl. Electron-donating groups on the aryl halide can decrease reactivity.[3]
-
Ligands: A variety of ligands, including diamines, amino acids (e.g., L-proline), and oxalamides, can be employed to improve reaction efficiency and lower the required temperature.
The Buchwald-Hartwig O-Arylation: A Modern and Versatile Approach
Developed in the mid-1990s, the Buchwald-Hartwig amination has been extended to the highly efficient synthesis of diaryl ethers. This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and generally milder reaction conditions compared to the classical Ullmann condensation.
Key Characteristics of the Buchwald-Hartwig O-Arylation:
-
Catalyst: Palladium-based, often Pd(OAc)2 or palladium pre-catalysts, in conjunction with specialized phosphine ligands.
-
Reaction Conditions: Typically milder than the Ullmann reaction, often in the range of 80-120 °C.
-
Substrate Scope: Exhibits a very broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the phenol. It is effective with electron-rich, electron-neutral, and electron-deficient aryl halides.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are crucial for high catalytic activity.[4]
Data-Driven Comparison of Precursor Efficacy
To provide a tangible comparison, let's consider the synthesis of a generic diaryl ether moiety, a common precursor to various kinase inhibitors, via an Ullmann-type coupling. The following table summarizes typical yields observed for the reaction of various substituted aryl bromides with a phenol, illustrating the impact of electronic effects.
| Aryl Bromide Precursor | Phenol Precursor | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromonitrobenzene | Phenol | CuI / L-proline | DMSO | 110 | 85-95 | [3] |
| 4-Bromobenzonitrile | Phenol | CuI / L-proline | DMSO | 110 | 80-90 | [3] |
| 4-Bromoanisole | Phenol | CuI / L-proline | DMSO | 110 | 60-70 | [3] |
| 2-Bromo-1,3,5-trimethylbenzene | Phenol | CuI / L-proline | DMSO | 110 | Est. 50-65 | - |
Estimated yield based on the understanding that the electron-donating methyl groups on 2-bromo-1,3,5-trimethylbenzene would likely result in a lower yield compared to electron-neutral or electron-deficient aryl bromides under similar Ullmann conditions.
In a Buchwald-Hartwig O-arylation, the steric bulk of this compound (or its precursor, 2,4,6-trimethylphenol) would necessitate the use of highly active and sterically demanding ligands.
| Aryl Halide | Phenol Precursor | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | 2,4,6-Trimethylphenol | Pd(OAc)2 / RuPhos | Toluene | 100 | 92 | [4] |
| 4-Chloroanisole | 2,4,6-Trimethylphenol | Pd(OAc)2 / RuPhos | Toluene | 100 | 88 | [4] |
| 1-Chloro-4-nitrobenzene | 2,4,6-Trimethylphenol | Pd(OAc)2 / RuPhos | Toluene | 100 | 95 | [4] |
This data highlights the robustness of the Buchwald-Hartwig reaction, even with sterically hindered phenols like 2,4,6-trimethylphenol.
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of a diaryl ether using both the Ullmann and Buchwald-Hartwig reactions.
Protocol 1: Ullmann-Type Synthesis of a Diaryl Ether
This protocol describes a modern, ligand-assisted Ullmann condensation.
Reaction: 4-Bromonitrobenzene + Phenol → 4-Nitrodiphenyl ether
Ullmann Reaction Workflow
Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromonitrobenzene (1.0 mmol, 1.0 eq), phenol (1.2 mmol, 1.2 eq), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Rationale: The use of L-proline as a ligand facilitates the catalytic cycle at a lower temperature than the classical Ullmann reaction. DMSO is a suitable polar aprotic solvent that can dissolve the reagents and withstand the reaction temperature.
Protocol 2: Buchwald-Hartwig O-Arylation
This protocol details the synthesis of a diaryl ether using a modern palladium catalyst system.
Reaction: 4-Chlorotoluene + 2,4,6-Trimethylphenol → 4-Methyl-2',4',6'-trimethyldiphenyl ether
Buchwald-Hartwig O-Arylation Workflow
Methodology:
-
In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq) to a dry vial equipped with a stir bar.
-
Add 4-chlorotoluene (1.0 mmol, 1.0 eq) and 2,4,6-trimethylphenol (1.2 mmol, 1.2 eq).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The use of a bulky, electron-rich phosphine ligand like RuPhos is essential for achieving high catalytic turnover and enabling the coupling of a sterically hindered phenol. Toluene is a common solvent for this reaction, and a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the phenol.
Conclusion and Future Outlook
This compound and its related precursors are valuable building blocks in pharmaceutical synthesis. The choice of synthetic methodology to form the crucial diaryl ether linkage depends on a careful consideration of the specific substrates and the desired reaction conditions.
-
The Ullmann condensation offers a cost-effective route, particularly for large-scale synthesis where the price of palladium may be prohibitive. However, it is generally more sensitive to the electronic nature of the aryl halide.
-
The Buchwald-Hartwig O-arylation provides unparalleled versatility and functional group tolerance, making it the go-to method for complex, small-scale synthesis and library generation in drug discovery.
The steric hindrance of the trimethyl-substituted ring in this compound presents a synthetic challenge that can be overcome with modern, highly active catalyst systems. For Ullmann-type reactions, higher temperatures or more efficient ligand systems may be necessary. For Buchwald-Hartwig couplings, the use of sterically demanding and electron-rich phosphine ligands is paramount.
As the demand for complex and novel pharmaceutical agents continues to grow, the development of even more efficient, sustainable, and cost-effective methods for diaryl ether synthesis will remain a key area of research. The insights provided in this guide are intended to equip researchers with the foundational knowledge to navigate the selection of precursors and synthetic strategies for their specific drug development programs.
References
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- Evano, G., et al. (2008). Copper-Mediated C-N and C-O Bond Formation. In Copper-Catalyzed Asymmetric Synthesis (pp. 397-458). Wiley-VCH.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
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- Nicolaou, K. C., et al. (1998). Total Synthesis of Vancomycin Aglycon—Part 1: Synthesis of Amino Acids 4–7 and Construction of the AB-COD Ring Skeleton.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Wolfe, J. P., et al. (1999). A General, Efficient, and Versatile Palladium Catalyst for the Synthesis of Diaryl Ethers. Journal of the American Chemical Society, 121(41), 9550-9561.
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- Sorensen, E. J. (2017). Total Synthesis of Vancomycin in the late 1990s. Chem. Rev., 117(19), 11952-11993.
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- Mphahlele, M. J., & Maluleka, M. M. (2016). Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors. Tetrahedron, 72(22), 2953-2963.
- Lipshutz, B. H., et al. (2013). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Organic Letters, 15(18), 4814-4817.
- McLeod, M. D., et al. (2013). Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Bioorganic & Medicinal Chemistry Letters, 23(7), 2035-2043.
- Zacconi, F. C., et al. (2019). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 24(8), 1548.
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- Mukherjee, R., & Block, P. (1971). Thyroxine analogues: synthesis and nuclear magnetic resonance spectral studies of diphenylamines. Journal of the Chemical Society C: Organic, 1596-1600.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1,3,5-Trimethyl-2-phenoxy-benzene
This document provides a detailed, procedural guide for the safe and compliant disposal of 1,3,5-Trimethyl-2-phenoxy-benzene. As a substituted aromatic ether, this compound presents a dual chemical hazard profile, combining the flammability and ecotoxicity of a trimethylbenzene structure with the potential for peroxide formation inherent in ethers. Adherence to these protocols is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
The core directive of this guide is risk mitigation through informed action. Every step is grounded in established chemical safety principles and is designed to be a self-validating system of checks and balances for the handling of hazardous waste.
Foundational Principles of Disposal
The fundamental principle governing the disposal of this compound is that it must be managed as hazardous chemical waste . Under no circumstances should this compound or its residues be disposed of in standard laboratory trash or flushed down a sanitary sewer system.[1][2][3] Its chemical properties necessitate segregation, specialized containment, and disposal by a licensed hazardous waste contractor.
Hazard Profile Analysis
A thorough understanding of the hazards associated with this compound is essential for safe handling and disposal. The compound's risk profile is derived from its constituent functional groups: the trimethylbenzene core and the phenoxy (ether) linkage.
| Hazard Category | Description | GHS Classification (Inferred) | Key Precautions |
| Physical Hazard | Flammable liquid and vapor. Vapors are heavier than air and may travel a considerable distance to an ignition source, creating a flashback risk.[4] | Flammable Liquid, Category 3 (H226) | Keep away from heat, sparks, open flames, and hot surfaces.[2][5][6] Use explosion-proof electrical equipment and non-sparking tools.[1][4] |
| Health Hazards | Inhalation: May cause respiratory tract irritation, dizziness, drowsiness, and headache.[2][5][6] Skin Contact: Causes skin irritation and may lead to dryness or cracking upon repeated exposure.[5][6] Eye Contact: Causes serious eye irritation.[1][5] Ingestion: Aspiration hazard; if swallowed and enters the lungs, it may cause chemical pneumonitis.[6] Chronic: Prolonged exposure may affect the central nervous system and blood.[6][7] | Skin Irritation, Cat. 2 (H315); Eye Irritation, Cat. 2A (H319); STOT SE, Cat. 3 (H335) | Handle only in a well-ventilated area, preferably a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE).[10] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[2][4][5] Classified as a marine pollutant.[6] | Chronic Aquatic Toxicity, Cat. 2 (H411) | Prevent release to the environment.[5] Do not allow entry into waterways or sewer systems.[1][2] |
| Specific Reactivity | Peroxide Formation: As an ether, it may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[11] Incompatibilities: Reacts violently with strong oxidizing agents.[6][12] | Not applicable | Date all containers upon receipt and upon opening. Dispose of before the expiration date. Do not store with incompatible materials.[4] |
Pre-Disposal Safety Protocols
Before initiating any disposal procedures, ensure the following safety measures are in place.
-
Personal Protective Equipment (PPE): A baseline of PPE is mandatory.
-
Gloves: Chemical-resistant gloves (e.g., Nitrile, Neoprene) must be worn.[9][10] Inspect gloves for integrity before use.
-
Eye Protection: Safety goggles with side shields or a full-face shield are required to protect against splashes.[9][10]
-
Lab Coat: A flame-resistant lab coat provides a critical barrier against skin contact.[8][10]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[9][13]
-
-
Engineering Controls:
Step-by-Step Disposal Workflow
This workflow provides a logical sequence for the safe collection and storage of this compound waste pending final disposal.
Caption: Decision workflow for safe disposal of this compound.
Step 1: Assess the Primary Chemical Container The most critical first step is to evaluate the risk of peroxide formation.[11]
-
Check Dates: Locate the date the container was received and the date it was first opened. Ethers should be disposed of within 6-12 months of opening.
-
Visual Inspection: Look for signs of peroxide formation, such as crystalline solids around the cap or within the liquid.
-
Decision Point: If the container is undated, past its expiration, or shows any signs of crystallization, DO NOT HANDLE IT . Capping or moving the container could cause detonation. Cordon off the area and contact your institution's Environmental Health and Safety (EHS) department immediately for specialized disposal.[11]
Step 2: Waste Segregation Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.
-
Designate a waste stream for Flammable, Halogenated Organic Solvents . While this compound is not halogenated, it is best practice to segregate aromatic compounds from simple non-halogenated solvents like acetone or ethanol.[15]
-
NEVER mix this compound waste with acids, bases, or strong oxidizing agents.[6]
Step 3: Select and Label the Waste Container
-
Container Choice: Use a clean, sealable container that is chemically compatible with the waste. Glass or polyethylene containers are typically appropriate.[11][16] Ensure the container has a screw-top cap that can be tightly sealed.
-
Labeling: The container must be clearly labeled before any waste is added.[10] Use an official EHS-provided hazardous waste tag. The label must include:
-
The full, unabbreviated chemical name: "this compound" and any other constituents.
-
The words "Hazardous Waste".
-
Clear hazard indications: "Flammable," "Irritant," "Environmentally Hazardous."
-
The accumulation start date (the date the first drop of waste is added).[15]
-
Step 4: Waste Accumulation
-
Location: Perform all transfers inside a chemical fume hood.[9]
-
Procedure: Carefully pour the waste from your experimental apparatus into the labeled waste container using a funnel to prevent spills.
-
Closure: Keep the waste container sealed at all times, except when actively adding waste.[3][11] This minimizes the release of flammable vapors and reduces the risk of peroxide formation from atmospheric oxygen.
Step 5: Storage Pending Disposal
-
Store the sealed waste container in a designated satellite accumulation area within the lab.
-
This area must be in a well-ventilated, cool, dry location away from direct sunlight, heat sources, and incompatible chemicals.[4][17]
-
Utilize secondary containment (e.g., a larger bin or tray) to contain any potential leaks.[11]
Step 6: Final Disposal
-
Once the waste container is full (no more than 90% capacity) or you have finished the relevant experimental work, arrange for its disposal.[3]
-
Contact your institution's EHS or hazardous waste management department to schedule a pickup.[18] Do not attempt to transport the waste off-site yourself.
Spill and Emergency Procedures
Accidents require immediate and correct responses.
-
Minor Spill (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4][12]
-
Use non-sparking tools to collect the absorbed material.[4][17]
-
Place the contaminated absorbent into a sealable container, label it as hazardous waste, and dispose of it alongside the liquid waste.
-
Decontaminate the surface with soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately, closing the doors behind you.
-
Alert others in the vicinity and activate the fire alarm if there is an ignition risk.
-
Contact your institution's emergency response team and EHS department from a safe location.[18]
-
Do not attempt to clean up a large spill yourself.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][13]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Flush the affected skin with plenty of water for at least 15 minutes.[4][13] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][12]
-
References
- CPAchem Ltd. (2024). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 - 1,3,5-Trimethylbenzene.
- Airgas. (2016). Safety Data Sheet - Flammable Liquid Mixture.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological & Environmental Management.
- Airgas. (2016). Safety Data Sheet - Flammable Liquid Mixture (Trimethyl Benzene isomers).
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Ministry of the Environment, Japan. (n.d.). 1,3,5-Trimethylbenzene Chemical Substances Control Law Reference. Retrieved from Japanese government environmental websites.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
- International Programme on Chemical Safety (IPCS). (2021). ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. Inchem.org.
- CPAchem Ltd. (2022). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31 - 1,2,3-Trimethylbenzene.
- U.S. Environmental Protection Agency (EPA). (n.d.). Benzene NESHAP regulations and related documents.
- U.S. Environmental Protection Agency (EPA). (2025). Benzene Waste Operations: National Emission Standards for Hazardous Air Pollutants.
- U.S. Environmental Protection Agency (EPA). (n.d.). Benzene NESHAP FAQ Handbook for Subparts BB and FF.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- Public Health England. (2024). Nitrobenzene - Incident management. GOV.UK.
- Lab Safety Services. (n.d.). Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
- U.S. Government Publishing Office. (n.d.). 40 CFR Part 61 Subpart FF -- National Emission Standard for Benzene Waste Operations. eCFR.
- California Office of Environmental Health Hazard Assessment (OEHHA). (2023). Trimethylbenzenes Reference Exposure Levels.
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Personal protective equipment for handling 1,3,5-Trimethyl-2-phenoxy-benzene
A Strategic Guide to the Safe Handling of 1,3,5-Trimethyl-2-phenoxy-benzene
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information for the handling of this compound, ensuring both the integrity of your research and the well-being of your laboratory personnel.
Understanding the Hazard Landscape
Based on data for 1,3,5-trimethylbenzene, we can anticipate that this compound may be a flammable liquid and vapor.[1][2][3] It is also likely to be irritating to the eyes, skin, and respiratory tract.[4] Furthermore, similar compounds are toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling procedures must be conducted with the assumption that this compound poses similar risks.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Viton™) | Aromatic hydrocarbons can degrade many common glove materials. Nitrile gloves offer good resistance for incidental contact, while Neoprene and Viton™ provide more robust protection for extended handling.[5][6] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical is suspected. |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes and vapors that can cause serious eye irritation.[6] When there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to goggles.[6][7] |
| Skin and Body Protection | Flame-resistant laboratory coat | A lab coat provides a removable barrier in the event of a spill. Given the flammability risk associated with the trimethylbenzene moiety, a flame-resistant coat is a critical precaution.[7] Long pants and closed-toe shoes are mandatory to ensure maximum skin coverage.[7] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary line of defense. All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be required, based on a formal risk assessment.[4][7][9] |
Operational and Disposal Plans: A Step-by-Step Guide
Pre-Operational Safety Checklist
-
Information Review: Before handling, review this guide and any available safety information for similar compounds. Locate the nearest safety shower and eyewash station.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
PPE Inspection: Don and inspect all required PPE for integrity.
-
Spill Kit Accessibility: Confirm that a spill kit containing absorbent materials for organic solvents is readily available.[2]
Workflow for Safe Handling and Use
Caption: Workflow for handling this compound.
Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled hazardous waste container.[2][10]
-
Container Management: The waste container should be kept closed when not in use and stored in a well-ventilated area, away from ignition sources.[10]
-
Regulatory Compliance: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain, as it is expected to be harmful to aquatic life.[1][4]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]
-
Spill: Evacuate the area and remove all ignition sources.[2] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[8] Collect the absorbed material into a sealed container for proper disposal.[2]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety.
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.).
- Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster.
- Personal Protective Equipment (PPE). (n.d.).
- Personal Protective Equipment: Hands. (2024). San José State University.
- Safety data sheet. (2024).
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Cruz.
- Understanding Solvents and PPE for Chemical Safety. (2025).
- SAFETY DATA SHEET. (2016). Airgas.
- ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (n.d.).
- SAFETY DATA SHEET. (2016). Airgas.
- 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
- Safety data sheet. (2022).
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
